Mesotrione
Description
brandname is after the Callistemon (MYRTACEAE) plant it was found in; structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-methylsulfonyl-2-nitrobenzoyl)cyclohexane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO7S/c1-23(21,22)8-5-6-9(10(7-8)15(19)20)14(18)13-11(16)3-2-4-12(13)17/h5-7,13H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPUREKXXPHOJQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)C(=O)C2C(=O)CCCC2=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7032424 | |
| Record name | Mesotrione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7032424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Opaque solid; [Merck Index] Solid; [MSDSonline] | |
| Record name | Mesotrione | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5991 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
In water, (g/L at 20 °C): 2.2 (pH 4.8); 15 (pH 6.9); 22 (pH 9); 0.16 (unbuffered water), Solubility in g/L at 20 °C): in acetonitrile 117.0, acetone 93.3, 1,2-dichloroethane 66.3, ethyl acetate 18.6, methanol 4.6, toluene 3.1, xylene 1.6, n-heptane <0.5 | |
| Record name | MESOTRIONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7250 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000004 [mmHg], <5.69X10-3 mPa /<4.27X10-8 mm Hg)/ at 20 °C | |
| Record name | Mesotrione | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5991 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | MESOTRIONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7250 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Pale yellow solid, Opaque solid | |
CAS No. |
104206-82-8 | |
| Record name | Mesotrione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104206-82-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mesotrione [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104206828 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mesotrione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7032424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Cyclohexanedione, 2-[4-(methylsulfonyl)-2-nitrobenzoyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.661 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MESOTRIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48TR68G21T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | MESOTRIONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7250 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
165 °C | |
| Record name | MESOTRIONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7250 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
The Core Mechanism of Mesotrione on 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the intricate mechanism by which mesotrione, a potent triketone herbicide, exerts its inhibitory effects on the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. This document provides a comprehensive overview of the biochemical pathways, enzyme kinetics, structural interactions, and experimental methodologies crucial for understanding this targeted herbicidal action.
Introduction to this compound and its Target: HPPD
This compound is a selective, post-emergence herbicide widely used for the control of broadleaf weeds in various crops, most notably maize.[1][2] Its herbicidal activity stems from the specific inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme (EC 1.13.11.27).[1][3] HPPD is a critical Fe(II)-dependent, non-heme oxygenase that plays a pivotal role in the tyrosine catabolism pathway in virtually all aerobic organisms.[3][4] In plants, this pathway is essential for the biosynthesis of plastoquinone and tocopherols, which are vital for photosynthesis and antioxidant protection.[1][4]
The inhibition of HPPD by this compound disrupts the production of these essential compounds, leading to a cascade of phytotoxic effects. The primary symptom is the bleaching of new plant tissues, a direct consequence of the photodestruction of chlorophyll in the absence of protective carotenoids, whose biosynthesis is dependent on the HPPD pathway.[2][5] This ultimately results in the cessation of growth and death of susceptible plants.[4]
Biochemical Pathway and Mechanism of Inhibition
The core of this compound's mechanism of action lies in its ability to act as a competitive inhibitor of the HPPD enzyme.[3][4] It effectively blocks the conversion of 4-hydroxyphenylpyruvate (HPPA) to homogentisate (HGA), a key intermediate in the biosynthetic pathway leading to plastoquinones and tocopherols.[1][4]
The Tyrosine Catabolism Pathway
The following diagram illustrates the tyrosine catabolism pathway and the specific step inhibited by this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 4-Hydroxyphenylpyruvate dioxygenase (HPPD)-inhibiting herbicides: past, present, and future | Weed Technology | Cambridge Core [cambridge.org]
- 3. researchgate.net [researchgate.net]
- 4. Metabolism of the 4-Hydroxyphenylpyruvate Dioxygenase Inhibitor, this compound, in Multiple-Herbicide-Resistant Palmer amaranth (Amaranthus palmeri) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Herbicide - Wikipedia [en.wikipedia.org]
Chemical and physical properties of mesotrione
An In-depth Technical Guide to the Chemical and Physical Properties of Mesotrione
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a selective herbicide belonging to the benzoylcyclohexane-1,3-dione family. It is a synthetic compound inspired by the natural phytotoxin leptospermone, found in the bottlebrush plant, Callistemon citrinus.[1][2] First marketed by Syngenta in 2001, this compound is used for the pre- and post-emergence control of a wide range of broadleaf weeds and some grasses in crops such as maize, sweet corn, and sugarcane.[1][2] Its mode of action involves the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is crucial for carotenoid biosynthesis in plants.[3] This guide provides a comprehensive overview of the chemical and physical properties of this compound, its mechanism of action, and relevant experimental protocols.
Chemical and Physical Properties
The fundamental chemical and physical characteristics of this compound are summarized in the tables below. These properties are essential for understanding its environmental fate, designing analytical methods, and developing formulations.
Table 1: General and Chemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 2-(4-methylsulfonyl-2-nitrobenzoyl)cyclohexane-1,3-dione | [4] |
| CAS Number | 104206-82-8 | [4] |
| Molecular Formula | C₁₄H₁₃NO₇S | [4] |
| Molecular Weight | 339.32 g/mol | [4] |
| Appearance | Pale yellow to light yellow opaque solid | [3][4][5] |
| Odor | Faint, pleasant odor | [4][5] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Conditions | Reference |
| Melting Point | 165 °C (with decomposition) | [4][5][6] | |
| Vapor Pressure | < 5.7 x 10⁻⁶ Pa | 20 °C | [6] |
| Henry's Law Constant | < 5.1 x 10⁻⁷ Pa m³/mol | 20 °C | [6] |
| pKa | 3.12 | 20 °C | [4] |
| log Kow (Octanol-Water Partition Coefficient) | 0.11 | Unbuffered water, 20 °C | [4] |
| 0.90 | pH 5 | [4] | |
| < -1.0 | pH 7 and pH 9 | [4] |
Table 3: Solubility of this compound
| Solvent | Solubility (g/L) | Temperature (°C) | Reference |
| Water (unbuffered, pH 4.8) | 2.2 | 20 | [4] |
| Water (pH 6.9) | 15 | 20 | [4] |
| Water (pH 9) | 22 | 20 | [4] |
| n-Heptane | < 0.5 | 20 | [3][5] |
| Xylene | 1.6 | 20 | [3][5] |
| Toluene | 3.1 | 20 | [3][5] |
| Methanol | 4.6 | 20 | [3][5] |
| Ethyl Acetate | 18.6 | 20 | [3][5] |
| 1,2-Dichloroethane | 66.3 | 20 | [3][5] |
| Acetone | 93.3 | 20 | [3][5] |
| Acetonitrile | 117.0 | 20 | [3][5] |
Mechanism of Action: HPPD Inhibition
This compound's herbicidal activity stems from its potent inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[1] HPPD is a key enzyme in the biochemical pathway that converts tyrosine to plastoquinone and α-tocopherol. Plastoquinone is an essential cofactor for phytoene desaturase, an enzyme involved in the biosynthesis of carotenoids.
The inhibition of HPPD by this compound leads to a depletion of plastoquinone, which in turn blocks carotenoid synthesis.[1] Carotenoids play a critical role in protecting chlorophyll from photo-oxidation.[7] Without carotenoids, chlorophyll is rapidly degraded by sunlight, leading to the characteristic bleaching or whitening of the leaves of susceptible plants, followed by necrosis and death.[2][7] this compound is an extremely potent inhibitor of HPPD in Arabidopsis thaliana, with a Ki value of approximately 6-18 pM.[3]
The selectivity of this compound in crops like maize is attributed to the crop's ability to rapidly metabolize the herbicide.[8]
Synthesis of this compound
The commercial synthesis of this compound is a multi-step process. One common route involves the reaction of 1,3-cyclohexanedione with the acid chloride of 4-(methylsulfonyl)-2-nitrobenzoic acid.[1] This initial reaction forms an enol ester, which is then rearranged to this compound using a catalytic amount of a cyanide ion.[1][9]
Experimental Protocols
The analysis of this compound and its metabolites in various environmental matrices is crucial for residue monitoring and environmental fate studies. High-performance liquid chromatography (HPLC) and liquid chromatography with tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.
Protocol: Determination of this compound Residues in Soil
This protocol provides a general workflow for the extraction and analysis of this compound and its primary metabolites, 2-amino-4-methylsulfonyl-benzoic acid (AMBA) and 4-methylsulfonyl-2-nitrobenzoic acid (MNBA), from soil samples.[10][11]
1. Extraction:
-
Sample Preparation: A subsample of homogenized soil (e.g., 10 g) is placed into a suitable container.[10]
-
Extraction Solvent: An extraction solution of 0.05 M ammonium hydroxide is added to the soil sample.[10]
-
Extraction Procedure: The mixture is shaken on a mechanical shaker for a specified period to ensure efficient extraction.[10]
-
Acidification and Centrifugation: The pH of the crude extract is adjusted to 3.5-4.0, followed by filtration or centrifugation to separate the supernatant for analysis.[10]
2. Chromatographic Analysis (HPLC-UV/Fluorescence):
-
Instrumentation: A high-performance liquid chromatograph equipped with a UV or fluorescence detector.
-
Column: A reverse-phase C18 column is commonly used.[12]
-
Mobile Phase: A gradient of acidified water (e.g., with 0.1% acetic acid or phosphoric acid) and acetonitrile is typical.[11][12]
-
Detection:
-
AMBA can be determined directly using a fluorescence detector.
-
Fractions corresponding to this compound and MNBA are collected.
-
-
Derivatization: The collected fractions of this compound and MNBA are chemically converted to AMBA through oxidation and/or reduction steps. For instance, MNBA can be reduced to AMBA using stannous chloride in HCl.[10]
-
Quantification: The converted AMBA from the this compound and MNBA fractions is then analyzed by HPLC with fluorescence detection, and quantified against an AMBA external standard.
3. Chromatographic Analysis (LC-MS/MS):
-
Instrumentation: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) or Turbo Ion Spray interface.[11]
-
Column: A PLRP-S column is often employed.[11]
-
Mobile Phase: A gradient of 0.1% acetic acid in water and 0.1% acetic acid in acetonitrile.[11]
-
Detection: The analysis is performed in negative ion mode with multiple reaction monitoring (MRM) for enhanced selectivity and sensitivity.[11]
-
Quantification: Quantification is achieved by comparing the peak areas of the analytes in the sample to those of a calibration curve prepared from certified reference standards.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. chemicalwarehouse.com [chemicalwarehouse.com]
- 3. This compound | 104206-82-8 [chemicalbook.com]
- 4. This compound | C14H13NO7S | CID 175967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. meycorp.com [meycorp.com]
- 6. fao.org [fao.org]
- 7. This compound Herbicide Overview and Environmental Impact Assessment Guide [cnagrochem.com]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. Process For Preparation Of this compound And Its Intermediates [quickcompany.in]
- 10. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 11. epa.gov [epa.gov]
- 12. revistas.uepg.br [revistas.uepg.br]
Mesotrione synthesis pathways and chemical reactions
Mesotrione, a selective herbicide, is a synthetic compound inspired by the natural phytotoxin leptospermone, found in the bottlebrush tree (Callistemon citrinus)[1]. It functions by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key component in the biosynthesis of plastoquinone and tocopherols in plants. This inhibition ultimately disrupts carotenoid production, leading to the bleaching of leaves and eventual plant death[1]. Marketed under brand names such as Callisto and Tenacity, this compound is primarily used for the control of broadleaf weeds in corn crops[1].
This technical guide provides an in-depth overview of the primary synthesis pathways of this compound, detailing the chemical reactions, experimental protocols, and quantitative data for researchers, scientists, and professionals in drug development.
Core Synthesis Pathway
The most common industrial synthesis of this compound involves a two-step process: the formation of an enol ester intermediate followed by its rearrangement to the final product. The key starting materials for this pathway are 1,3-cyclohexanedione and 4-(methylsulfonyl)-2-nitrobenzoyl chloride (NMSBC).
Pathway Overview
The synthesis begins with the acylation of 1,3-cyclohexanedione with NMSBC to form the enol ester, 3-(2-Nitro-p-methyl sulfonyl benzoyloxy) cyclohexane-1-one. This intermediate is then subjected to a rearrangement reaction, typically catalyzed by a cyanide source or other bases, to yield this compound[1][2].
Key Chemical Reactions and Experimental Protocols
Synthesis of 4-(methylsulfonyl)-2-nitrobenzoic acid (NMSBA)
A critical precursor for NMSBC is 4-(methylsulfonyl)-2-nitrobenzoic acid (NMSBA). One common method for its synthesis is the oxidation of 2-nitro-4-methylsulfonyltoluene.
Experimental Protocol:
-
Materials: 2-nitro-4-methylsulfonyltoluene, sulfuric acid (70%), vanadium pentoxide, nitric acid (68%), oxygen.[3]
-
Procedure:
-
Charge a reactor with 70% sulfuric acid, 2-nitro-4-methylsulfonyltoluene, and vanadium pentoxide powder.[3]
-
Heat the mixture to 140°C.[3]
-
Slowly add 68% nitric acid while controlling the oxygen feed rate.[3]
-
Maintain the reaction temperature at 140°C until the concentration of unreacted 2-nitro-4-methylsulfonyltoluene is below 1%.[3]
-
Cool the reaction mixture to 10-20°C to precipitate the product.[3]
-
Filter the solid, wash with water, and dry to obtain NMSBA.[3]
-
| Reactant | Catalyst | Solvent | Temperature | Yield | Purity | Reference |
| 2-nitro-4-methylsulfonyltoluene | Vanadium pentoxide | Sulfuric acid | 140°C | 98.0% | 98.10% | [3] |
Synthesis of 4-(methylsulfonyl)-2-nitrobenzoyl chloride (NMSBC)
NMSBA is then converted to its acid chloride, NMSBC, a more reactive species for the subsequent acylation.
Experimental Protocol:
-
Materials: 2-nitro-4-methylsulfonyl benzoic acid (NMSBA), ethylene dichloride, dimethylformamide, thionyl chloride.[2]
-
Procedure:
-
Mix NMSBA and dimethylformamide in ethylene dichloride and stir for 30 minutes.[2]
-
Add thionyl chloride to the reaction mixture at 30°C over 30 minutes.[2]
-
Heat the reaction mass to 80°C for 4 hours.[2]
-
Distill off the excess thionyl chloride.[2]
-
Add ethylene dichloride and stir for 1 hour to obtain NMSBC.[2]
-
Condensation to Enol Ester
The NMSBC is then reacted with 1,3-cyclohexanedione to form the enol ester intermediate.
Experimental Protocol:
-
Materials: 4-methylsulfonyl-o-nitrobenzoyl chloride, 1,3-cyclohexanedione, dichloroethane, triethylamine.[4]
-
Procedure:
| Reactant 1 | Reactant 2 | Solvent | Base | Temperature | Yield | Purity | Reference |
| 1,3-cyclohexanedione | NMSBC | Ethylene dichloride | Triethylamine | 2°C | 94% | 99% | [2] |
| 1,3-cyclohexanedione | NMSBC | Dichloroethane | Triethylamine | 20-30°C | - | - | [4] |
Rearrangement to this compound
The final step is the rearrangement of the enol ester to this compound. This can be achieved through cyanide-mediated or cyanide-free pathways.
Cyanide-Mediated Rearrangement Experimental Protocol:
-
Materials: Enol ester, dichloromethane, sodium cyanide, triethylamine.[5]
-
Procedure:
-
Cool a mixture of the enol ester and dichloromethane to 10-15°C.[5]
-
Add sodium cyanide followed by the slow addition of triethylamine over 15-20 minutes at 10-15°C.[5]
-
Maintain the reaction at 10-15°C for about 2 hours.[5]
-
Quench the reaction with water.[5]
-
Separate and remove the dichloromethane by distillation.[5]
-
Cool the aqueous phase and acidify to a pH < 3 to precipitate this compound.[5]
-
Cyanide-Free Rearrangement Experimental Protocol:
Some methods avoid the use of highly toxic cyanides by employing alternative catalysts.
-
Materials: Enol ester, acetonitrile, dimethylaminopyridine (DMAP).[6]
-
Procedure:
| Rearrangement Catalyst | Solvent | Overall Yield | Purity | Reference |
| Acetone cyanohydrin | - | - | >99% | [7] |
| Sodium cyanide | Dichloromethane | - | >85% | [5] |
| Inorganic & Tertiary Amine Base | - | 95% | 98.5% | [4] |
Alternative Synthesis Pathways
Research has explored alternative routes to this compound, aiming to improve safety, yield, and environmental impact.
Route from Dimethyl Malonate
One alternative starts with dimethyl malonate, which is cyclized with 3-buten-2-one to form 4-methoxycarbonyl-1,3-cyclohexanedione. This intermediate is then reacted with NMSBC, followed by rearrangement and subsequent hydrolysis and decarboxylation to yield this compound[4].
Continuous Flow Synthesis
A continuous flow process for the synthesis of this compound has been developed to improve safety and efficiency. This method involves the esterification of 1,3-cyclohexanedione and NMSBC, followed by rearrangement in a continuous flow reactor. This approach can mitigate the risks associated with exothermic reactions and the use of toxic catalysts[7].
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. WO2018178860A1 - Synthesis of this compound - Google Patents [patents.google.com]
- 3. 2-Nitro-4-methylsulfonylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 4. CN108440352B - Preparation method of this compound - Google Patents [patents.google.com]
- 5. Process For Preparation Of this compound And Its Intermediates [quickcompany.in]
- 6. chesci.com [chesci.com]
- 7. researchgate.net [researchgate.net]
Spectroscopic Data and Analysis of Mesotrione: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mesotrione, a member of the triketone class of herbicides, is a selective inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). Its unique mode of action and efficacy in controlling a broad spectrum of weeds have made it a significant compound in agrochemical research. This technical guide provides a comprehensive overview of the spectroscopic properties of this compound, including Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring this data are also presented. Furthermore, this guide includes visualizations of the analytical workflow for this compound and its biochemical signaling pathway, offering a valuable resource for researchers and professionals involved in the study and development of herbicides and related compounds.
Spectroscopic Data of this compound
The following tables summarize the key spectroscopic data for this compound.
UV-Visible Spectroscopy
| Parameter | Value | Solvent | Reference |
| λmax | ~245 nm | Acetonitrile/Water | |
| λmax (Fe(III) complex) | 348 nm | Not Specified |
Note: The primary absorption maximum can vary depending on the solvent and pH.
Fourier-Transform Infrared (FT-IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| 3100-3000 | Aromatic C-H Stretch | Medium |
| 2950-2850 | Aliphatic C-H Stretch | Medium |
| ~1700 | C=O Stretch (Ketone) | Strong |
| 1600-1585 | Aromatic C=C Stretch | Medium |
| 1500-1400 | Aromatic C=C Stretch | Medium |
| ~1530, ~1350 | N-O Stretch (Nitro Group) | Strong |
| ~1300, ~1150 | S=O Stretch (Sulfone) | Strong |
Note: This table represents typical absorption bands for the functional groups present in this compound. Specific peak positions can be found in a dedicated FT-IR spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.5 - 8.5 | m | 3H | Aromatic protons |
| ~3.2 | s | 3H | -SO₂CH₃ protons |
| 2.0 - 3.0 | m | 6H | Cyclohexane ring protons |
¹³C NMR (Carbon NMR)
| Chemical Shift (ppm) | Assignment |
| 190 - 210 | C=O (Ketone carbons) |
| 120 - 150 | Aromatic carbons |
| ~115 | Enol carbon |
| 40 - 50 | -SO₂CH₃ carbon |
| 20 - 40 | Cyclohexane ring carbons |
Mass Spectrometry (MS)
| Ionization Mode | [M-H]⁻ (m/z) | Key Fragment Ions (m/z) |
| ESI⁻ | 338.0 | 291, 212 |
Note: Fragmentation patterns can vary based on the specific mass spectrometer and its settings.
Experimental Protocols
UV-Visible Spectroscopy
Objective: To determine the absorption spectrum and λmax of this compound in acetonitrile.
Materials:
-
This compound standard (≥99% purity)
-
Acetonitrile (HPLC grade)
-
Volumetric flasks (10 mL, 100 mL)
-
Micropipettes
-
Quartz cuvettes
-
UV-Vis spectrophotometer
Procedure:
-
Preparation of Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound standard and transfer it to a 100 mL volumetric flask. Dissolve the standard in approximately 50 mL of acetonitrile and sonicate for 5 minutes to ensure complete dissolution. Make up the volume to 100 mL with acetonitrile and mix thoroughly.
-
Preparation of Working Standard (10 µg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with acetonitrile. Mix well.
-
Spectrophotometric Analysis:
-
Use acetonitrile as the blank to zero the spectrophotometer.
-
Rinse a quartz cuvette with the working standard solution and then fill it.
-
Scan the sample from 200 to 400 nm.
-
Record the wavelength of maximum absorbance (λmax).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To obtain the infrared spectrum of solid this compound using the KBr pellet method.
Materials:
-
This compound standard (solid)
-
Potassium bromide (KBr), spectroscopic grade, dried
-
Agate mortar and pestle
-
Pellet press with die
-
FT-IR spectrometer
Procedure:
-
Sample Preparation:
-
Place approximately 1-2 mg of this compound and 100-200 mg of dry KBr powder in an agate mortar.
-
Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained. This is crucial to reduce particle size and minimize scattering of the IR beam.
-
-
Pellet Formation:
-
Transfer a portion of the ground mixture into the pellet die.
-
Assemble the die and place it in the hydraulic press.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
-
Spectral Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Collect a background spectrum of the empty sample compartment and subtract it from the sample spectrum.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound standard
-
Deuterated solvent (e.g., Chloroform-d, Acetone-d₆)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved.
-
-
¹H NMR Acquisition:
-
Place the NMR tube in the spectrometer.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters.
-
-
¹³C NMR Acquisition:
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.
-
Mass Spectrometry (MS)
Objective: To obtain the mass spectrum of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound standard solution (as prepared for UV-Vis analysis)
-
LC-MS system with an electrospray ionization (ESI) source
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase (e.g., acetonitrile and water with formic acid)
Procedure:
-
LC-MS System Setup:
-
Equilibrate the LC system with the chosen mobile phase.
-
Set the mass spectrometer to operate in negative ion mode (ESI⁻) for optimal detection of this compound.
-
-
Injection and Analysis:
-
Inject a small volume (e.g., 5-10 µL) of the this compound standard solution into the LC-MS system.
-
Acquire the mass spectrum, focusing on the expected mass-to-charge ratio ([M-H]⁻) of approximately 338.
-
If using tandem MS (MS/MS), select the parent ion (m/z 338) and acquire the product ion spectrum to observe fragmentation patterns.
-
Visualizations
Signaling Pathway: this compound's Mode of Action
Caption: Mechanism of action of this compound via inhibition of the HPPD enzyme.
Experimental Workflow: LC-MS/MS Analysis
Caption: A typical workflow for the analysis of this compound residues using LC-MS/MS.
The Allelopathic Blueprint: A Technical Guide to the Origins of Mesotrione from Callistemon citrinus
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fascinating journey from a naturally occurring plant defense mechanism to a commercially successful herbicide. We will delve into the allelopathic properties of Callistemon citrinus, the Crimson Bottlebrush, which laid the foundation for the development of mesotrione, a potent and selective herbicide. This document provides a comprehensive overview of the scientific discovery, mechanism of action, quantitative efficacy data, and the experimental protocols utilized in this field of study.
From Allelopathy to a Multi-million Dollar Herbicide: The Discovery Narrative
The story of this compound begins with an astute observation of allelopathy—a phenomenon where one plant produces biochemicals that influence the growth, survival, and reproduction of other organisms. In 1977, scientists at Stauffer Chemical Company noted a distinct lack of weed growth around Callistemon citrinus shrubs.[1][2][3] This sparked an investigation into the chemical arsenal of the plant, leading to the isolation and identification of the responsible allelochemical: leptospermone.[1][2]
Leptospermone, a β-triketone, exhibited herbicidal properties but was deemed too weak for direct commercial application.[2] However, its unique chemical structure served as a blueprint for synthetic chemists. Through extensive analog synthesis and structure-activity relationship (SAR) studies, a new class of herbicides, the triketones, was developed.[4] This dedicated research effort culminated in the synthesis of this compound, a compound with significantly enhanced herbicidal potency and crop selectivity, which was first marketed by Syngenta in 2001.
Mechanism of Action: Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)
Both the natural phytotoxin, leptospermone, and its synthetic analog, this compound, share a common mode of action: the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[5][6] HPPD is a critical enzyme in the biochemical pathway that converts tyrosine to plastoquinone and α-tocopherol (a form of Vitamin E).
In plants, plastoquinone is an essential cofactor for the enzyme phytoene desaturase, a key component in the carotenoid biosynthesis pathway.[7] Carotenoids serve a vital protective role for chlorophyll, shielding it from photo-oxidation by dissipating excess light energy.
By inhibiting HPPD, this compound and leptospermone trigger a cascade of events:
-
Plastoquinone Depletion: The inhibition of HPPD leads to a deficiency in plastoquinone.
-
Carotenoid Synthesis Inhibition: Without its essential cofactor, phytoene desaturase cannot function, halting carotenoid production.
-
Chlorophyll Degradation: In the absence of protective carotenoids, chlorophyll is rapidly destroyed by sunlight.[8]
-
Bleaching and Plant Death: The degradation of chlorophyll results in the characteristic bleaching or whitening of the plant tissues, followed by cessation of photosynthesis and eventual plant death.[6][8]
The following diagram illustrates the targeted signaling pathway:
Caption: The HPPD inhibition pathway by this compound and leptospermone.
Quantitative Data Presentation
The following tables summarize the quantitative data on the efficacy of leptospermone and this compound.
Table 1: In Vitro HPPD Enzyme Inhibition by Leptospermone and Related Compounds
| Compound | I50 Value (µg/mL) | Reference |
| Manuka Oil (Crude) | 15.0 | |
| Triketone-Rich Fraction | 4.02 | |
| Leptospermone | 3.14 | |
| Grandiflorone | 0.22 |
I50 value represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Table 2: Herbicidal Efficacy of this compound Against Various Weed Species
| Weed Species | Application Rate (g a.i./ha) | Efficacy (% Control/Injury) | Reference |
| Abutilon theophrasti | 28 | 95 | [9] |
| Chenopodium album | 28 | 95 | [9] |
| Solanum nigrum | < 150 | >90 | |
| Xanthium strumarium | < 150 | >90 | |
| Amaranthus retroflexus | 40-45 | 95 | [9] |
| Polygonum persicaria | 40-45 | 95 | [9] |
| Echinochloa crus-galli | 90 | 95 | [9] |
| Portulaca oleracea | 150 | Ineffective | [9] |
| Shattercane | 105 | 81 (antagonistic with foramsulfuron) | [5] |
| Green Foxtail | 105 | 72 (antagonistic with nicosulfuron) | [5] |
g a.i./ha = grams of active ingredient per hectare.
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the research and development of this compound.
Protocol for Allelopathy Bioassay of Callistemon citrinus Aqueous Extract
This protocol is a generalized procedure for assessing the allelopathic potential of plant extracts.
Objective: To determine the inhibitory effect of Callistemon citrinus aqueous extract on the germination and early growth of indicator plant species.
Materials:
-
Fresh or dried leaves of Callistemon citrinus
-
Indicator plant seeds (e.g., lettuce, radish)
-
Distilled water
-
Blender or mortar and pestle
-
Filter paper (e.g., Whatman No. 1)
-
Petri dishes
-
Germination chamber or incubator
-
Ruler
Procedure:
-
Extract Preparation: a. Weigh a known amount of Callistemon citrinus leaves (e.g., 10 g). b. Homogenize the leaves with a specific volume of distilled water (e.g., 100 mL) using a blender or mortar and pestle. c. Filter the homogenate through filter paper to obtain the aqueous extract. This can be considered a 10% (w/v) stock solution. d. Prepare a series of dilutions from the stock solution (e.g., 1%, 2.5%, 5%). Use distilled water as a control.
-
Bioassay Setup: a. Place a sterile filter paper in each petri dish. b. Add a fixed volume of each extract dilution or control to the respective petri dishes (e.g., 5 mL), ensuring the filter paper is saturated. c. Place a predetermined number of indicator seeds (e.g., 20) on the filter paper in each petri dish. d. Seal the petri dishes with parafilm to prevent moisture loss.
-
Incubation: a. Place the petri dishes in a germination chamber or incubator with controlled temperature and light conditions (e.g., 25°C with a 12h/12h light/dark cycle).
-
Data Collection and Analysis: a. After a set period (e.g., 72 hours), count the number of germinated seeds in each petri dish to calculate the germination percentage. b. Measure the radicle (root) and hypocotyl (shoot) length of the germinated seedlings. c. Calculate the percentage of inhibition for germination and seedling growth for each extract concentration relative to the control. d. Statistically analyze the data to determine the significance of the inhibitory effects.
Protocol for Isolation of Leptospermone from Callistemon citrinus
This protocol is adapted from methods used for isolating β-triketones from plant sources.
Objective: To extract and isolate leptospermone from the leaves of Callistemon citrinus.
Materials:
-
Air-dried and powdered leaves of Callistemon citrinus
-
Solvents: n-hexane, ethyl acetate, methanol, chloroform
-
Rotary evaporator
-
Silica gel for column chromatography
-
Thin-layer chromatography (TLC) plates
-
High-performance liquid chromatography (HPLC) system
-
Nuclear magnetic resonance (NMR) spectrometer and mass spectrometer for structural elucidation
Procedure:
-
Extraction: a. Macerate the powdered leaves sequentially with solvents of increasing polarity, starting with n-hexane, followed by ethyl acetate, and then methanol. b. Concentrate each solvent extract using a rotary evaporator.
-
Bioassay-Guided Fractionation: a. Test the herbicidal activity of each crude extract using the allelopathy bioassay described in section 4.1. b. Select the most active extract (expected to be the less polar extracts like hexane or ethyl acetate) for further fractionation.
-
Column Chromatography: a. Subject the active extract to silica gel column chromatography. b. Elute the column with a gradient of solvents, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate. c. Collect the fractions and monitor the separation using TLC.
-
Further Purification: a. Pool the fractions that show similar TLC profiles and exhibit herbicidal activity. b. Subject these pooled fractions to further purification steps, such as preparative HPLC, to isolate the pure compound.
-
Structural Elucidation: a. Identify the structure of the isolated pure compound as leptospermone using spectroscopic techniques, including NMR (¹H and ¹³C) and mass spectrometry.
Protocol for In Vitro HPPD Inhibition Assay
This protocol outlines a method to determine the inhibitory activity of compounds against the HPPD enzyme.
Objective: To measure the in vitro inhibition of HPPD enzyme activity by test compounds (e.g., leptospermone, this compound).
Materials:
-
Recombinant HPPD enzyme
-
Substrate: 4-hydroxyphenylpyruvate (HPPA)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.0)
-
Ascorbate and catalase (to prevent substrate oxidation)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Spectrophotometer or plate reader
Procedure:
-
Assay Preparation: a. Prepare a reaction mixture containing the assay buffer, ascorbate, catalase, and the HPPD enzyme in a 96-well plate or cuvettes. b. Add the test compound at various concentrations to the reaction mixture. Include a control with no inhibitor.
-
Enzyme Reaction: a. Initiate the enzymatic reaction by adding the substrate, HPPA. b. Monitor the reaction by measuring the decrease in absorbance at a specific wavelength (e.g., 310 nm) which corresponds to the consumption of HPPA, or by measuring the formation of the product, homogentisate.
-
Data Analysis: a. Calculate the initial reaction rates for each concentration of the inhibitor. b. Determine the percentage of inhibition relative to the control. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
Visualizing the Workflow and Relationships
The following diagrams, created using the DOT language, illustrate the logical flow of the discovery process and the key relationships involved.
Caption: The workflow from allelopathic observation to herbicide development.
Caption: Key relationships between the plant, compounds, and target enzyme.
Conclusion
The development of this compound stands as a premier example of how the study of natural allelochemicals can lead to significant advancements in agricultural science. The journey from observing the weed-suppressing ability of Callistemon citrinus to the creation of a highly effective and selective herbicide underscores the importance of biodiversity as a source of novel chemical scaffolds. This technical guide has provided a comprehensive overview of this process, from the initial discovery to the underlying biochemical mechanisms and the experimental methodologies that propelled this innovation. For researchers in drug development and agrochemical design, the story of this compound serves as a powerful testament to the potential that lies within the intricate chemical interactions of the natural world.
References
- 1. Combination of Virtual Screening Protocol by in Silico toward the Discovery of Novel 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Leptospermone - Wikipedia [en.wikipedia.org]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. ncwss.org [ncwss.org]
- 6. environmentandecology.com [environmentandecology.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Molecular Structure and Analogues of Mesotrione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and biological activity of the herbicide mesotrione and its notable analogues. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and agrochemical research. This document delves into the core aspects of this compound, including its mechanism of action, detailed experimental protocols for its synthesis and evaluation, and a comparative analysis of its analogues.
Introduction to this compound
This compound is a selective herbicide belonging to the triketone class of compounds.[1][2] It is widely used for the control of broadleaf and some grass weeds in crops such as maize.[3][4] The discovery of this compound was inspired by the natural phytotoxin leptospermone, which is produced by the bottlebrush plant (Callistemon citrinus).[2][5] this compound's herbicidal activity stems from its ability to inhibit the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[2][3]
Molecular Structure and Physicochemical Properties
This compound, with the IUPAC name 2-[4-(methylsulfonyl)-2-nitrobenzoyl]cyclohexane-1,3-dione, possesses a unique chemical structure that is central to its biological activity.[1][2] It consists of a cyclohexane-1,3-dione ring attached to a substituted benzoyl group. The key structural features include the triketone moiety, which is crucial for its interaction with the HPPD enzyme, and the 4-(methylsulfonyl)-2-nitrobenzoyl group, which influences its selectivity and physicochemical properties.
A comparative summary of the physicochemical properties of this compound and its key analogues—sulcotrione, nitisinone, and the natural product leptospermone—is presented in Table 1. This data is essential for understanding their environmental fate, bioavailability, and structure-activity relationships.
Table 1: Physicochemical Properties of this compound and its Analogues
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Water Solubility (mg/L at 20°C) | pKa | logP |
| This compound | C₁₄H₁₃NO₇S | 339.32 | 165 | 1500 (pH 6.9) | 3.12 | 0.11 |
| Sulcotrione | C₁₄H₁₃ClO₅S | 328.8 | 139 | 165 | 2.87 | 1.5 |
| Nitisinone | C₁₄H₁₀F₃NO₅ | 329.23 | 152-154 | Poorly soluble | ~3 | 2.06-3.13 |
| Leptospermone | C₁₅H₂₀O₄ | 264.32 | 123-125 | - | 4.8 | 3.2 |
Data compiled from various sources.[1][6][7][8][9][10]
Mechanism of Action: Inhibition of HPPD and Carotenoid Biosynthesis
The primary mode of action for this compound and its analogues is the inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[11][12][13] HPPD is a key enzyme in the catabolic pathway of tyrosine in plants and animals.[11][12] In plants, the inhibition of HPPD has a significant downstream effect on two vital biosynthetic pathways: plastoquinone and carotenoid biosynthesis.[13][14]
Plastoquinone is an essential cofactor for the enzyme phytoene desaturase, a critical step in the carotenoid biosynthesis pathway.[15] Carotenoids are pigments that play a crucial role in protecting chlorophyll from photo-oxidative damage.[14] By inhibiting HPPD, this compound effectively blocks the production of plastoquinone, which in turn halts carotenoid synthesis. The absence of carotenoids leads to the degradation of chlorophyll, resulting in the characteristic bleaching or whitening of the treated plant tissues, ultimately leading to plant death.[11][13]
The following diagram illustrates the signaling pathway affected by HPPD inhibitors like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. dovepress.com [dovepress.com]
- 5. researchgate.net [researchgate.net]
- 6. Sulcotrione | C14H13ClO5S | CID 91760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Nitisinone - Wikipedia [en.wikipedia.org]
- 9. Electronic structure and molecular properties of nitisinone and this compound in water - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. THE CAROTENOID BIOSYNTHETIC PATHWAY: THINKING IN ALL DIMENSIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aocs.org [aocs.org]
- 13. bioone.org [bioone.org]
- 14. Carotenoid - Wikipedia [en.wikipedia.org]
- 15. mdpi.com [mdpi.com]
Toxicological Profile of Mesotrione in Non-target Organisms: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mesotrione is a selective herbicide widely used in agriculture for the control of broadleaf weeds in crops such as maize.[1] Its mode of action involves the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is crucial for the biosynthesis of plastoquinone and tocopherols in plants.[2] This inhibition ultimately leads to the bleaching of susceptible plants and their death. While effective in targeting weeds, the potential for this compound to impact non-target organisms is a critical area of ecotoxicological research. This technical guide provides a comprehensive overview of the toxicological profile of this compound in various non-target organisms, presenting quantitative data, detailed experimental protocols, and visualizations of key biological pathways affected.
Data Presentation: Quantitative Toxicity Data
The following tables summarize the acute and chronic toxicity of this compound to a range of non-target organisms.
Table 1: Toxicity of this compound to Mammals
| Species | Exposure Route | Endpoint | Value | Reference |
| Rat | Oral | LD50 | >5000 mg/kg bw | [3][4] |
| Rat | Dermal | LD50 | >2000 mg/kg bw | [4] |
| Rat | Inhalation | LC50 (4h) | >4.75 mg/L | [4] |
| Rat | Oral (3-generation reproduction) | NOAEL (Parental) | 11.6 mg/kg bw/day | [5] |
| Rat | Oral (3-generation reproduction) | NOAEL (Offspring) | 11.6 mg/kg bw/day | [5] |
| Rabbit | Dermal | NOAEL | 1000 mg/kg bw/day | [4] |
Table 2: Toxicity of this compound to Birds
| Species | Endpoint | Value | Reference |
| Bobwhite quail (Colinus virginianus) | Acute Oral LD50 | >2000 mg/kg bw | [6] |
| Bobwhite quail (Colinus virginianus) | Dietary LC50 (5-day) | >5000 ppm | [6] |
| Mallard duck (Anas platyrhynchos) | Dietary LC50 (5-day) | >5000 ppm | [6] |
| Bobwhite quail (Colinus virginianus) | Chronic NOEC (Reproduction) | 20.6 mg/kg/day | [5] |
Table 3: Toxicity of this compound to Aquatic Organisms
| Species | Endpoint | Value | Reference |
| Rainbow trout (Oncorhynchus mykiss) | 96-hour LC50 | >120 mg/L | [5] |
| Bluegill sunfish (Lepomis macrochirus) | 96-hour LC50 | >120 mg/L | [5] |
| Zebrafish (Danio rerio) | 96-hour LC50 | Varies by formulation | [7] |
| Daphnia magna (Water flea) | 48-hour EC50 (Immobilisation) | >622 mg/L | [5] |
| Daphnia magna (Water flea) | 21-day NOEC (Reproduction) | 180 mg/L | [2] |
| Green algae (Pseudokirchneriella subcapitata) | 72-hour EC50 (Growth inhibition) | 4.7 mg/L | |
| Diatom (Amphora coffeaeformis) | IC50 | 13.1 mg/L | [8] |
| Green algae (Ankistrodesmus fusiformis) | IC50 | 56.1 mg/L | [8] |
Table 4: Toxicity of this compound to Terrestrial Invertebrates
| Species | Exposure Route | Endpoint | Value | Reference |
| Earthworm (Eisenia fetida) | Acute (14-day) LC50 | >2000 mg/kg soil | [5] | |
| Earthworm (Eisenia fetida) | Chronic NOEC (Reproduction) | 10.85 mg/kg soil | [2] | |
| Honeybee (Apis mellifera) | Acute Contact LD50 | >100 µ g/bee | [5] | |
| Honeybee (Apis mellifera) | Acute Oral LD50 | >11 µ g/bee | [5] |
Table 5: Toxicity of this compound to Non-Target Plants
| Species | Endpoint | Value | Reference |
| Various (Monocots and Dicots) | EC25 (Seedling emergence and growth) | Varies by species |
Experimental Protocols
Detailed methodologies for key toxicological studies are outlined below, based on internationally recognized guidelines.
Fish Acute Toxicity Test (Following OECD Guideline 203)[3][11][12]
-
Test Organism: Rainbow trout (Oncorhynchus mykiss) or other suitable species.
-
Test Duration: 96 hours.
-
Test Substance Preparation: A stock solution of this compound is prepared in a suitable solvent and then diluted with water to the desired test concentrations.
-
Test Conditions:
-
Temperature: Maintained at a constant, appropriate temperature for the test species (e.g., 12-15°C for rainbow trout).
-
pH: Maintained between 6.0 and 8.5.
-
Dissolved Oxygen: Maintained above 60% of the air saturation value.
-
Lighting: A 16-hour light and 8-hour dark cycle.
-
-
Procedure:
-
Healthy, juvenile fish are acclimated to the test conditions for at least 12 days.
-
Groups of fish (e.g., 7-10 individuals per group) are randomly assigned to test chambers containing different concentrations of this compound and a control (no this compound).
-
The fish are not fed during the 96-hour exposure period.
-
Observations for mortality and clinical signs of toxicity are made at 24, 48, 72, and 96 hours.
-
-
Endpoint: The LC50 (median lethal concentration) at 96 hours is calculated using appropriate statistical methods (e.g., probit analysis).
Aquatic Invertebrate Acute Immobilisation Test (Following OECD Guideline 202)[5][7][8][10]
-
Test Organism: Daphnia magna (water flea), less than 24 hours old.
-
Test Duration: 48 hours.
-
Test Substance Preparation: A series of concentrations of this compound are prepared in a suitable culture medium.
-
Test Conditions:
-
Temperature: 20 ± 2°C.
-
pH: Maintained between 6.0 and 9.0.
-
Lighting: A 16-hour light and 8-hour dark cycle.
-
-
Procedure:
-
Groups of daphnids (e.g., 20 individuals per concentration, divided into four replicates of five) are exposed to the test concentrations and a control.
-
The daphnids are not fed during the test.
-
Immobilisation (defined as the inability to swim within 15 seconds after gentle agitation) is recorded at 24 and 48 hours.
-
-
Endpoint: The EC50 (median effective concentration) for immobilisation at 48 hours is calculated.
Earthworm Acute Toxicity Test (Following OECD Guideline 207)[1][13][14]
-
Test Organism: Adult earthworms of the species Eisenia fetida.
-
Test Duration: 14 days.
-
Test Substance Preparation: this compound is thoroughly mixed into an artificial soil substrate at various concentrations.
-
Test Conditions:
-
Temperature: 20 ± 2°C.
-
Lighting: Continuous darkness, except during observations.
-
Soil Moisture: Maintained at 40-60% of the water-holding capacity.
-
-
Procedure:
-
Adult earthworms with a well-developed clitellum are selected and acclimated.
-
Groups of 10 earthworms are introduced into test containers with the treated soil and a control.
-
Mortality and behavioral changes are assessed at 7 and 14 days.
-
-
Endpoint: The LC50 at 14 days is determined.
Soil Microorganism Nitrogen Transformation Test (Following principles of OECD Guideline 216)
-
Test System: Soil microcosms.
-
Test Duration: Varies (e.g., 28 days or longer).
-
Test Substance Preparation: this compound is applied to the soil at different rates, often multiples of the recommended field application rate.
-
Procedure:
-
Soil samples are collected, sieved, and pre-incubated.
-
The soil is treated with this compound and amended with a nitrogen source (e.g., ammonium sulfate).
-
The microcosms are incubated under controlled temperature and moisture conditions.
-
Soil samples are taken at regular intervals to measure the concentrations of ammonium (NH4+-N) and nitrate (NO3--N).
-
-
Endpoint: The rate of nitrification (conversion of ammonium to nitrate) is calculated and compared between treated and control soils to determine any inhibitory effects.
Signaling Pathways and Mechanisms of Toxicity
This compound's primary mode of action is the inhibition of the HPPD enzyme. The downstream consequences of this inhibition vary among different non-target organisms.
Mammalian Tyrosine Catabolism Pathway Inhibition
In mammals, HPPD is an enzyme in the tyrosine catabolism pathway. Inhibition of HPPD by this compound leads to an accumulation of tyrosine in the blood (tyrosinemia).[9][10][11] This can result in various toxic effects, particularly in the eyes and liver.
References
- 1. apps.who.int [apps.who.int]
- 2. This compound (Ref: ZA 1296) [sitem.herts.ac.uk]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. fao.org [fao.org]
- 5. maine.gov [maine.gov]
- 6. nfnyxb.xml-journal.net [nfnyxb.xml-journal.net]
- 7. rvs.rivm.nl [rvs.rivm.nl]
- 8. researchgate.net [researchgate.net]
- 9. Production of male neonates in Daphnia magna (Cladocera, Crustacea) exposed to juvenile hormones and their analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Swimming Behavior of Daphnia magna Is Altered by Pesticides of Concern, as Components of Agricultural Surface Water and in Acute Exposures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound herbicide promotes biochemical changes and DNA damage in two fish species - PubMed [pubmed.ncbi.nlm.nih.gov]
Environmental Fate and Behavior of Mesotrione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the environmental fate and behavior of the herbicide mesotrione in soil and water. The information is curated to be a valuable resource for researchers, environmental scientists, and professionals involved in the development and assessment of agricultural chemicals.
Physicochemical Properties of this compound
This compound, with the chemical formula C14H13NO7S, is a selective herbicide belonging to the triketone family. Its environmental behavior is significantly influenced by its physicochemical properties.
| Property | Value | Reference |
| Molecular Weight | 339.32 g/mol | [1] |
| Water Solubility | pH dependent: 2.2 g/L (pH 4.8), 15 g/L (pH 6.9), 22 g/L (pH 9.0) at 20°C | [2] |
| Vapor Pressure | <5.6 x 10^-3 mPa at 20°C | [1] |
| pKa | 3.12 | [1] |
| log Kow (Octanol-Water Partition Coefficient) | 0.11 | [2] |
Environmental Fate in Soil
The behavior of this compound in the soil environment is a complex interplay of sorption, degradation, and mobility, which are influenced by various soil properties and environmental conditions.
Sorption and Mobility
The sorption of this compound to soil particles is a key process governing its availability for degradation and potential for leaching. The primary factors influencing sorption are soil pH and organic carbon content.[3] As a weak acid, this compound's charge is pH-dependent. In acidic soils (pH < pKa), it exists predominantly in its non-ionized form, which has a higher affinity for soil organic matter, leading to stronger sorption.[4] Conversely, in neutral to alkaline soils, this compound is primarily in its anionic form, resulting in weaker sorption and greater mobility.[4]
The soil distribution coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc) are used to quantify the sorption potential of this compound.
Table 1: Soil Sorption Coefficients (Kd and Koc) of this compound in Various Soils
| Soil Type | pH | Organic Carbon (%) | Kd (L/kg) | Koc (L/kg) | Reference |
| Silt Loam | 4.4 | 2.15 | 5.0 | 390 | |
| Loam | 5.2 | 1.85 | 2.1 | 190 | |
| Sandy Loam | 6.5 | 1.25 | 0.5 | 67 | |
| Clay Loam | 7.5 | 3.35 | 0.13 | 15 | |
| Loamy Sand | 6.0 | 0.6 | 0.26 | 72 | [5] |
| Silt Loam | 6.8 | 2.5 | 0.85 | 57 | [5] |
| Silty Clay Loam | 5.5 | 1.9 | 3.53 | 310 | [5] |
| Sandy Loam | 7.2 | 1.1 | 0.35 | 53 | [5] |
| Various (15 soils) | 4.4-7.5 | 0.6-3.35 | 0.13-5.0 | 15-390 | |
| Various (5 soils) | - | - | 0.77-4.43 | - | [6] |
Due to its generally low to moderate sorption, particularly in neutral to alkaline soils, this compound is considered to have a potential for leaching into groundwater.[7]
Degradation
The primary mechanism for the dissipation of this compound in soil is microbial degradation.[8] Abiotic degradation processes such as photolysis on the soil surface also contribute to its breakdown, though to a lesser extent under most field conditions.[9]
2.2.1. Microbial Degradation
Soil microorganisms play a crucial role in the breakdown of this compound. The rate of microbial degradation is influenced by soil properties such as pH, temperature, and moisture content. Higher pH values have been shown to correlate with shorter degradation half-lives.
2.2.2. Photodegradation
This compound can undergo photodegradation when exposed to sunlight on the soil surface. The half-life for photolysis on soil has been reported to be around 29 days under summer conditions.[9]
Table 2: Soil Degradation Half-Life (DT50) of this compound in Various Soils
| Soil Type | pH | Organic Carbon (%) | Half-Life (days) | Reference |
| Silt Loam | 4.4 | 2.15 | 32 | |
| Loam | 5.2 | 1.85 | 21 | |
| Sandy Loam | 6.5 | 1.25 | 9 | |
| Clay Loam | 7.5 | 3.35 | 4.5 | |
| Silt Loam | 6.8 | 2.5 | 14.7 | [2] |
| Sandy Loam | 6.2 | 1.2 | 8.5 | [10] |
| Clay | 7.8 | 3.1 | 3.2 | |
| Loam | 5.8 | 2.2 | 6.0 | |
| Various (15 soils) | 4.4-7.5 | 0.6-3.35 | 4.5 - 32 | |
| Silt Loam Fields | - | - | 8 - 32 | [10] |
Degradation Pathway
The microbial degradation of this compound in soil leads to the formation of two primary metabolites: 4-methylsulfonyl-2-nitrobenzoic acid (MNBA) and 2-amino-4-methylsulfonyl-benzoic acid (AMBA).[11][12] The degradation pathway involves the cleavage of the cyclohexanedione ring and the reduction of the nitro group.
Caption: this compound degradation pathway in soil.
Environmental Fate in Water
This compound can enter aquatic environments through surface runoff and leaching. Its fate in water is primarily governed by photolysis and microbial degradation.
Hydrolysis
This compound is stable to hydrolysis at environmentally relevant pH values (pH 4-9).[1]
Photolysis
In aqueous solutions, this compound is susceptible to direct photolysis, although the process is relatively slow with estimated half-lives of 81-97 days under summer conditions.[1] The presence of natural organic matter can significantly accelerate the photodegradation rate through sensitized photo-oxidation.[1]
Biodegradation
Biodegradation is a major pathway for the dissipation of this compound in water and water-sediment systems.[1] Laboratory studies have reported half-lives ranging from 3.9 to 6.6 days in such systems.[1]
Experimental Protocols
This section outlines the detailed methodologies for key experiments used to assess the environmental fate of this compound.
Soil Sorption/Desorption Study (OECD 106)
The batch equilibrium method is commonly used to determine the soil sorption/desorption characteristics of this compound.[13][14]
Caption: Experimental workflow for soil sorption study.
Methodology:
-
Soil Preparation: Air-dried soil is sieved (<2 mm) and characterized for properties such as pH, organic carbon content, and texture.
-
Equilibration: A known mass of soil is mixed with a solution of 0.01 M CaCl2 (to maintain ionic strength) in a centrifuge tube.
-
Fortification: A series of this compound solutions of known concentrations (typically including a radiolabeled tracer for ease of quantification) are added to the soil slurries.
-
Shaking: The tubes are shaken for a predetermined period (e.g., 24 hours) at a constant temperature to reach equilibrium.
-
Centrifugation: The samples are centrifuged to separate the solid and liquid phases.
-
Analysis: The concentration of this compound in the supernatant is determined using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Calculation: The amount of this compound sorbed to the soil is calculated by subtracting the amount in the supernatant from the initial amount added. The Kd is then calculated as the ratio of the concentration of this compound in the soil to the concentration in the solution at equilibrium. The Koc is calculated by normalizing the Kd value to the organic carbon content of the soil.
Aerobic Soil Degradation Study
This study determines the rate of this compound degradation in soil under aerobic conditions.
Caption: Experimental workflow for aerobic soil degradation study.
Methodology:
-
Soil Preparation: Freshly collected soil is sieved and its moisture content adjusted to a specific level (e.g., 40-60% of water holding capacity).
-
Fortification: A known amount of this compound (often 14C-labeled) is applied to the soil.
-
Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20-25°C). To differentiate between biotic and abiotic degradation, a parallel set of sterilized soil samples (e.g., by autoclaving or gamma irradiation) is often included.
-
Sampling: Sub-samples of the soil are taken at various time intervals over the course of the study.
-
Extraction: this compound and its metabolites are extracted from the soil samples using an appropriate solvent system (e.g., acetonitrile/water or ammonium hydroxide solution).[15]
-
Analysis: The extracts are analyzed by HPLC with UV or mass spectrometric detection (LC-MS/MS) to quantify the concentrations of the parent compound and its degradation products.[15][16][17]
-
Data Analysis: The degradation rate and half-life (DT50) are calculated by fitting the concentration data over time to a suitable kinetic model, typically first-order kinetics.
Soil Column Leaching Study (OECD 312)
This study assesses the mobility and leaching potential of this compound in a soil column.[3][18][19][20]
Methodology:
-
Column Preparation: A glass or stainless steel column is packed with sieved, air-dried soil to a specified depth (e.g., 30 cm). The soil is then saturated with a solution of 0.01 M CaCl2.
-
Application: A known amount of this compound is applied to the surface of the soil column.
-
Leaching: An artificial rainfall solution (0.01 M CaCl2) is applied to the top of the column at a constant flow rate over a defined period (e.g., 48 hours).
-
Leachate Collection: The leachate that passes through the column is collected in fractions.
-
Soil Sectioning: After the leaching period, the soil column is frozen and then sectioned into segments of specific depths.
-
Analysis: Both the leachate fractions and the soil segments are analyzed for the concentration of this compound and its metabolites.
-
Mass Balance: A mass balance is performed to account for the total amount of applied substance recovered in the leachate and soil sections.
Analytical Method for this compound and its Metabolites in Soil and Water
The determination of this compound, MNBA, and AMBA in environmental samples typically involves extraction, cleanup, and analysis by liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[15][16][17]
Sample Preparation:
-
Soil: Soil samples are typically extracted with a mixture of acetonitrile and water or an ammonium hydroxide solution.[15] The extract is then acidified and may be subjected to a solid-phase extraction (SPE) cleanup step to remove interfering substances.
-
Water: Water samples are usually acidified and can be directly injected or pre-concentrated using SPE.
LC-MS/MS Analysis:
-
Chromatography: Reversed-phase HPLC is used to separate this compound and its metabolites. A C18 column is commonly employed with a mobile phase consisting of a gradient of acidified water and acetonitrile.[15][16]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for sensitive and selective detection and quantification. Specific precursor-to-product ion transitions are monitored for each analyte.[16][17]
Table 3: Example LC-MS/MS Parameters for this compound and its Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Reference |
| This compound | 338.0 | 281.0 | 189.0 | [17] |
| MNBA | 244.0 | 198.0 | 168.0 | [17] |
| AMBA | 214.0 | 170.0 | 155.0 | [17] |
Conclusion
The environmental fate and behavior of this compound are well-documented, with microbial degradation in soil and a combination of photolysis and biodegradation in water being the primary dissipation pathways. Its mobility in soil is highly dependent on soil pH and organic carbon content, with a higher potential for leaching in neutral to alkaline soils with low organic matter. The principal degradation products, MNBA and AMBA, are also of environmental interest. The standardized experimental protocols outlined in this guide provide a robust framework for assessing the environmental risk of this compound and other similar agrochemicals. This comprehensive understanding is essential for ensuring the safe and sustainable use of such compounds in agriculture.
References
- 1. This compound | C14H13NO7S | CID 175967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. oecd.org [oecd.org]
- 4. researchgate.net [researchgate.net]
- 5. Publication : USDA ARS [ars.usda.gov]
- 6. researchgate.net [researchgate.net]
- 7. eppltd.com [eppltd.com]
- 8. researchgate.net [researchgate.net]
- 9. connectsci.au [connectsci.au]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. oecd.org [oecd.org]
- 14. oecd.org [oecd.org]
- 15. epa.gov [epa.gov]
- 16. epa.gov [epa.gov]
- 17. epa.gov [epa.gov]
- 18. oecd.org [oecd.org]
- 19. smithers.com [smithers.com]
- 20. OECD-Guideline for the Testing of Chemicals, Leaching in Soil Columns: Guideline 312, 2000, dated 13 April (2004). [sciepub.com]
Mesotrione: A Technical Guide to its Selective Herbicidal Action in Maize
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mesotrione is a highly effective selective herbicide used for the pre- and post-emergence control of a broad spectrum of broadleaf weeds and some grass weeds in maize (Zea mays).[1] Its mode of action is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key component in the biochemical pathway for plastoquinone and tocopherol biosynthesis.[2] This inhibition leads to a depletion of carotenoids, which are essential for protecting chlorophyll from photooxidation.[2] The subsequent degradation of chlorophyll results in the characteristic bleaching or "white" appearance of susceptible weeds, leading to a cessation of photosynthesis and eventual plant death.[2] The selectivity of this compound in maize is primarily attributed to the crop's ability to rapidly metabolize the herbicide into non-phytotoxic compounds, a capability that is significantly lower in susceptible weed species.[2][3] This differential metabolism, and to a lesser extent, slower uptake of the herbicide by maize, allows for effective weed control without significant harm to the crop.
Mechanism of Action
This compound belongs to the benzoylcyclohexane-1,3-dione family of herbicides, which are chemically derived from a natural phytotoxin found in the bottlebrush plant, Callistemon citrinus. Its herbicidal activity stems from the competitive inhibition of the HPPD enzyme.
Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)
The primary target of this compound is the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[2] HPPD is a critical enzyme in the pathway that converts the amino acid tyrosine into plastoquinone and α-tocopherol. This compound is an exceptionally potent inhibitor of HPPD, particularly in dicotyledonous plants, with a reported Ki value of approximately 6-18 pM for HPPD from Arabidopsis thaliana.
Disruption of Carotenoid Biosynthesis
The inhibition of HPPD by this compound disrupts the production of plastoquinone. Plastoquinone is an essential cofactor for the enzyme phytoene desaturase, which is a key step in the carotenoid biosynthesis pathway. Carotenoids serve a vital photoprotective function in plants by quenching reactive oxygen species and dissipating excess light energy, thereby protecting chlorophyll from photodegradation.
The absence of carotenoids leaves chlorophyll vulnerable to damage by sunlight, leading to the characteristic bleaching symptoms observed in susceptible plants.[2] This ultimately halts photosynthesis, depriving the plant of energy and leading to its death.[2]
Basis of Selectivity in Maize
The selective action of this compound in maize is a multifactorial phenomenon, primarily driven by the crop's ability to rapidly metabolize the herbicide.
Metabolic Detoxification in Maize
Maize possesses a robust metabolic system that can quickly detoxify this compound.[2] The primary metabolic pathway involves the rapid hydroxylation of the this compound molecule, catalyzed by cytochrome P450 monooxygenases, into non-phytotoxic forms.[3][4] This metabolic process is significantly faster in maize compared to susceptible weed species, preventing the herbicide from accumulating to phytotoxic levels within the crop.[2]
Differential Uptake and Translocation
In addition to metabolic detoxification, slower uptake of this compound by maize compared to susceptible weeds may also contribute to its selectivity. Once absorbed, this compound is distributed throughout the plant via both acropetal (upward) and basipetal (downward) movement.
Target Site Differences
Research has also indicated that the HPPD enzyme in monocotyledonous plants, such as maize, is inherently less sensitive to this compound compared to the enzyme in dicotyledonous plants.[3] For instance, this compound is a significantly weaker inhibitor of wheat HPPD compared to Arabidopsis thaliana HPPD.[3] This inherent difference at the target site level further contributes to the safety of this compound in maize.[3]
Efficacy and Quantitative Data
This compound provides effective control of a wide range of broadleaf weeds and suppression of some annual grasses in maize.[1][5] Its efficacy can be influenced by application timing (pre- or post-emergence), application rate, and the specific weed species present.
Weed Control Spectrum
This compound is particularly effective against commercially important broadleaf weeds such as:
-
Abutilon theophrasti (Velvetleaf)[1]
-
Amaranthus species (Pigweeds)[1]
-
Chenopodium album (Common Lambsquarters)[1]
-
Datura stramonium (Jimsonweed)[1]
-
Solanum nigrum (Black Nightshade)[1]
-
Xanthium strumarium (Common Cocklebur)[1]
It also provides control of some annual grasses like Digitaria sanguinalis (Large Crabgrass).[1]
Quantitative Efficacy Data
The following tables summarize the efficacy of this compound from various field trials.
Table 1: Efficacy of Pre-Emergence this compound Applications in Maize
| Treatment | Application Rate (g ai/ha) | Broadleaf Weed Control (%) | Grass Weed Control (%) | Reference |
|---|---|---|---|---|
| This compound | Not specified | >99 | ~80 | [5] |
| This compound + Atrazine | Not specified | >93 | >93 | [5] |
| This compound + s-metolachlor | Not specified | >93 | >93 | [5] |
| this compound + acetochlor | Not specified | >93 | >93 |[5] |
Table 2: Efficacy of Post-Emergence this compound Applications in Maize
| Treatment | Application Rate (g ai/ha) | Broadleaf Weed Control (%) | Grass Weed Control (%) | Reference |
|---|---|---|---|---|
| This compound | 72-96 | >94 | ~85 | [5] |
| This compound + Adjuvants | 96 | >94 | Improved efficacy | [5] |
| this compound (17.5 g ai/ha) + Bromoxynil (70.1 g ai/ha) | 17.5 + 70.1 | 95 (Palmer amaranth) | - |[6] |
Table 3: Dose-Response of this compound on Selected Weeds
| Weed Species | Application Timing | I90 (g ai/ha) | Reference |
|---|---|---|---|
| Common Lambsquarters | Pre-emergence | 10 - 1984 | [7] |
| Common Lambsquarters | Post-emergence | 15 - 38 | [7] |
| Redroot Pigweed | Pre-emergence | 45 | [7] |
| Redroot Pigweed | Post-emergence | 19 - 243 | [7] |
| Velvetleaf | Pre-emergence | 288 | [7] |
| Velvetleaf | Post-emergence | 31 | [7] |
*I90: Dose required to reduce weed biomass by at least 90%.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are representative protocols for evaluating the efficacy and selectivity of this compound.
Field Trial for Efficacy and Selectivity Assessment
Objective: To evaluate the efficacy of pre- and post-emergence applications of this compound alone and in combination with other herbicides for weed control in maize, and to assess crop selectivity.
Experimental Design:
-
Design: Randomized complete block design with three or four replications.[8][9][10]
-
Plot Size: Standardized plot dimensions (e.g., 2 x 5 meters).
-
Crop: Maize (variety specified, e.g., PMH-13).[11]
-
Sowing: Sown at a specified row spacing (e.g., 60 x 20 cm).[11]
Treatments:
-
This compound applied at various rates (e.g., 9 to 280 g ai/ha).[7]
-
This compound in tank-mix combinations with other herbicides (e.g., atrazine, s-metolachlor, nicosulfuron).[5][8]
-
Weed-free control (manual weeding).[10]
Application:
-
Pre-emergence: Applied within a few days of sowing, before crop or weed emergence.[12]
-
Post-emergence: Applied when maize is at a specific growth stage (e.g., V3/V4) and weeds are at a susceptible stage.[8]
-
Equipment: Calibrated backpack sprayer with a specified nozzle type, pressure, and spray volume (e.g., 200 L/ha).[13]
Data Collection:
-
Weed Control: Visual assessment of percent weed control at specified intervals (e.g., 7, 14, 21, and 45 days after treatment - DAT).[6][13] Weed density (counts per unit area) and weed dry matter (biomass) are also measured.[5][9]
-
Crop Phytotoxicity: Visual assessment of crop injury (e.g., bleaching, stunting) on a percentage scale at regular intervals.[8]
-
Maize Growth and Yield Parameters: Plant height, leaf count, cob length, kernel weight, and final grain yield are recorded at appropriate stages.[10][11]
Statistical Analysis:
-
Data are subjected to Analysis of Variance (ANOVA).[10]
-
Treatment means are compared using a suitable test, such as Duncan's Multiple Range Test or Scott-Knott test at a specified significance level (e.g., p=0.05).[10][12]
Visualizations
Signaling Pathway: this compound's Impact on Carotenoid Biosynthesis
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Metabolism of the 4-Hydroxyphenylpyruvate Dioxygenase Inhibitor, this compound, in Multiple-Herbicide-Resistant Palmer amaranth (Amaranthus palmeri) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nzpps.org [nzpps.org]
- 6. ncwss.org [ncwss.org]
- 7. researchgate.net [researchgate.net]
- 8. Selectivity of herbicide associations applied in post-emergence of maize grown in second season - Weed Control Journal [weedcontroljournal.org]
- 9. journalijecc.com [journalijecc.com]
- 10. iiste.org [iiste.org]
- 11. Evaluating the Effects of Herbicide on Growth, Yield and Soil Attributes of Maize Crop in the Trans-Gangetic Region [arccjournals.com]
- 12. scielo.br [scielo.br]
- 13. scielo.br [scielo.br]
Unveiling the Limited Insecticidal Activity of Mesotrione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Published: November 11, 2025
Abstract
Mesotrione, a widely utilized herbicide, is primarily recognized for its potent activity against broadleaf weeds in various crops. Its mechanism of action involves the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key component in the carotenoid biosynthesis pathway in plants. While highly effective as a herbicide, this compound exhibits demonstrably weak insecticidal properties. This technical guide provides an in-depth analysis of the limited insecticidal activity of this compound, consolidating available quantitative data, detailing experimental methodologies, and illustrating the relevant biochemical pathways. This document is intended to serve as a comprehensive resource for researchers in agrochemistry, insect toxicology, and drug development.
Introduction
This compound is a synthetic herbicide belonging to the triketone class of chemicals.[1] Its herbicidal efficacy stems from the inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, which is crucial for plastoquinone and tocopherol biosynthesis in plants. This inhibition leads to a depletion of carotenoids, resulting in the characteristic bleaching of susceptible plant tissues and eventual death.[2][3] Although designed for plant targets, the presence of HPPD in the tyrosine catabolism pathway of animals, including insects, has prompted investigations into its potential insecticidal effects. This guide explores the extent of these effects, which are generally considered to be weak.
Mechanism of Action in Insects
The insecticidal activity of this compound, albeit weak, is attributed to the same enzymatic inhibition observed in plants: the disruption of 4-hydroxyphenylpyruvate dioxygenase (HPPD). In insects, HPPD is a critical enzyme in the tyrosine degradation pathway. Tyrosine is an essential amino acid involved in numerous physiological processes, including cuticle sclerotization, melanization, and immune responses.
Particularly in hematophagous (blood-feeding) insects, the digestion of a blood meal releases a large and potentially toxic amount of tyrosine. The tyrosine degradation pathway is essential for detoxifying this surplus. Inhibition of HPPD by this compound can disrupt this process, leading to an accumulation of tyrosine and its metabolites, which can be toxic to the insect. However, the potency of this compound against insect HPPD is significantly lower than against plant HPPD, contributing to its weak insecticidal effect.
Signaling Pathway: Tyrosine Degradation in Insects
The following diagram illustrates the tyrosine degradation pathway in insects and the point of inhibition by this compound.
Caption: Tyrosine degradation pathway in insects with this compound inhibition of HPPD.
Quantitative Toxicity Data
The insecticidal activity of this compound is generally low, as reflected in the high concentrations required to elicit lethal effects in toxicological studies. The available data is summarized in the tables below. It is important to note that much of the research on the sublethal effects of this compound on insects has been conducted using formulations that also contain atrazine, making it challenging to attribute the observed effects solely to this compound.[4][5]
| Target Organism | Test Type | Endpoint | Value | Reference(s) |
| Honeybee (Apis mellifera) | Acute Oral (48h) | LD50 | > 11 µ g/bee | [6] |
| Honeybee (Apis mellifera) | Acute Contact (48h) | LD50 | > 100 µ g/bee | [6] |
| Earthworm (Eisenia foetida) | Acute (14d) | LC50 | > 2000 mg/kg soil | [6] |
Table 1: Acute Toxicity of this compound to Non-Target Invertebrates.
| Target Organism | Exposure | Observed Sublethal Effects (in mixture with Atrazine) | Reference(s) |
| Stingless Bee (Partamona helleri) | Oral | Reduced locomotor activity, increased meandering, degradation of the midgut epithelium and peritrophic matrix. | [4][5] |
| Predatory Wasp (Polistes satan) | Oral | Increased adult activity, changes in the morphology of the midgut epithelium and peritrophic matrix, decreased immune response in larvae. |
Table 2: Sublethal Effects of this compound in Combination with Atrazine on Beneficial Insects.
Experimental Protocols
Detailed and standardized protocols are crucial for the accurate assessment of insecticide toxicity. The following sections outline the general methodologies employed in the studies cited in this guide. These are based on established guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).[7][8][9][10][11]
Acute Oral Toxicity Testing in Bees
This protocol is a generalized procedure for determining the median lethal dose (LD50) of a test substance when administered orally to adult worker bees.
Objective: To determine the acute oral LD50 of this compound in adult honeybees.
Materials:
-
Adult worker honeybees of uniform age and size.
-
This compound of known purity.
-
Sucrose solution (e.g., 50% w/v).
-
Cages for holding bees.
-
Precision micro-applicator or calibrated pipettes.
-
Incubator set to appropriate temperature and humidity (e.g., 25 ± 2°C).
Procedure:
-
Preparation of Dosing Solutions: Prepare a series of concentrations of this compound in a 50% sucrose solution. A control group should receive only the sucrose solution.
-
Bee Collection and Starvation: Collect healthy adult worker bees from a hive. Starve the bees for 2-4 hours before the test to ensure they will readily consume the dosing solution.
-
Dosing: Individually dose each bee with a precise volume of the respective test solution. This can be done using a micro-applicator to deliver a droplet to the bee's mouthparts.
-
Observation: After dosing, place the bees in clean cages with access to a clean sucrose solution. Maintain the cages in an incubator under controlled conditions.
-
Mortality Assessment: Record mortality at 24 and 48 hours post-dosing. Bees that are unable to move are considered dead.
-
Data Analysis: Use the mortality data to calculate the LD50 value using appropriate statistical methods, such as probit analysis.
Acute Contact Toxicity Testing in Bees
This protocol outlines a general method for assessing the toxicity of a substance through dermal exposure.
Objective: To determine the acute contact LD50 of this compound in adult honeybees.
Materials:
-
Adult worker honeybees of uniform age and size.
-
This compound of known purity.
-
A suitable solvent (e.g., acetone).
-
Topical micro-applicator.
-
Cages for holding bees.
-
Incubator.
Procedure:
-
Preparation of Dosing Solutions: Prepare a series of concentrations of this compound in a suitable solvent.
-
Bee Anesthetization: Briefly anesthetize the bees using carbon dioxide to immobilize them for application.
-
Topical Application: Using a micro-applicator, apply a precise volume (e.g., 1 µL) of the test solution to the dorsal thorax of each bee. The control group should be treated with the solvent only.
-
Observation and Incubation: Place the treated bees in cages with access to a sucrose solution and keep them in an incubator under controlled conditions.
-
Mortality Assessment: Record mortality at 24 and 48 hours.
-
Data Analysis: Calculate the contact LD50 using appropriate statistical software.
Experimental Workflow: Toxicity Testing
The following diagram provides a generalized workflow for conducting insect toxicity studies.
Caption: Generalized workflow for insect toxicity testing.
Sublethal Effects
While this compound exhibits low acute lethality to most insects, sublethal effects have been reported, particularly when used in combination with other herbicides like atrazine. These effects can impact various aspects of insect health and behavior.
Reported sublethal effects, primarily from studies on this compound-atrazine mixtures, include:
-
Behavioral Changes: Alterations in locomotor activity have been observed in bees and predatory wasps.[4]
-
Physiological Impacts: Damage to the midgut epithelium and peritrophic matrix has been noted in bees and wasps.[4][5] This can impair nutrient absorption and increase susceptibility to pathogens.
-
Immunosuppression: A decreased immune response has been recorded in the larvae of predatory wasps exposed to a this compound-atrazine mixture.
It is crucial for future research to delineate the sublethal effects of this compound as a standalone active ingredient to accurately assess its environmental risk profile for non-target insects.
Conclusion
This compound's insecticidal properties are weak, a fact substantiated by the high LD50 values in toxicological assessments on non-target insects like honeybees. The primary mechanism of its limited insecticidal action is the inhibition of the HPPD enzyme in the tyrosine degradation pathway, a process that is particularly relevant in blood-feeding insects. The majority of documented sublethal effects on beneficial insects are associated with this compound in combination with atrazine, highlighting a need for further research into the effects of this compound alone. The experimental protocols outlined in this guide provide a framework for conducting such investigations. For researchers and professionals in drug development, the targeted action of HPPD inhibitors like this compound on specific metabolic pathways, while weak in insects, underscores the potential for designing more selective and potent insecticidal compounds.
References
- 1. This compound | C14H13NO7S | CID 175967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Herbicide - Wikipedia [en.wikipedia.org]
- 3. Metabolism of the 4-Hydroxyphenylpyruvate Dioxygenase Inhibitor, this compound, in Multiple-Herbicide-Resistant Palmer amaranth (Amaranthus palmeri) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A mixture containing the herbicides this compound and Atrazine imposes toxicological risks on workers of Partamona helleri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. maine.gov [maine.gov]
- 7. Acute oral toxicity | Boîte à outils pour l’homologation des pesticides | Organisation des Nations Unies pour l'alimentation et l'agriculture [fao.org]
- 8. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]
- 9. epa.gov [epa.gov]
- 10. Test Guidelines for Pesticide Data Requirements | Pesticide Science and Assessing Pesticide Risks | US EPA [19january2017snapshot.epa.gov]
- 11. epa.gov [epa.gov]
From Nature's Blueprint to Crop Protection: Leptospermone as the Precursor to Mesotrione
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The natural world has long been a source of inspiration for synthetic chemistry, providing complex molecular scaffolds that can be optimized for a variety of applications. A prime example of this synergy is the journey of leptospermone, a naturally occurring β-triketone, to its synthetic analogue, mesotrione, a highly effective and widely used herbicide. This technical guide delves into the core scientific principles and methodologies underpinning this transition, offering a comprehensive resource for professionals in the fields of agricultural science, chemical synthesis, and drug development.
Leptospermone is a natural allelopathic chemical produced by plants of the Myrtaceae family, such as the Australian Lemon Bottlebrush (Callistemon citrinus) and the New Zealand Mānuka tree (Leptospermum scoparium)[1][2]. Its inherent herbicidal properties, first observed by the suppression of plant growth under Callistemon citrinus bushes, prompted further investigation[1]. While leptospermone itself demonstrated herbicidal effects, the application rates required for sufficient weed control were deemed impractical for commercial use[1]. This led to an extensive optimization program, ultimately resulting in the development of this compound, a synthetic β-triketone with significantly enhanced potency[1][3].
This compound, with the chemical name 2-[4-(methylsulfonyl)-2-nitrobenzoyl]cyclohexane-1,3-dione, is a selective herbicide used to control broadleaf weeds in crops such as maize[4][5]. Its efficacy stems from its ability to inhibit the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD)[3][6]. This inhibition disrupts a critical step in the biosynthesis of plastoquinones and tocopherols, essential components for photosynthesis and antioxidant protection in plants. The disruption of this pathway leads to the characteristic bleaching of new plant tissues as carotenoid biosynthesis is impaired, ultimately resulting in plant death[2][7].
This guide will provide a detailed overview of the chemical synthesis of this compound, drawing upon patented methodologies, and a thorough explanation of its mechanism of action.
Quantitative Data on this compound Synthesis
The commercial production of this compound involves a multi-step chemical synthesis rather than a direct conversion from naturally sourced leptospermone[4]. Various patented methods outline different synthetic routes, often starting from more readily available chemical precursors. Below is a summary of quantitative data extracted from representative synthesis patents.
| Step Description | Reactants | Reagents/Catalysts | Product | Yield (%) | Purity (%) | Patent Reference |
| Acylation & Condensation | 2-nitro-4-methylsulfonylbenzoic acid, 1,3-cyclohexanedione | Acylating agents, depolymerizing agents, acid binding agents | This compound | 89.41 | 92.6 | CN113233998A[8] |
| Rearrangement | Enol ester of 2-nitro-4-methylsulfonyl benzoyl chloride and 1,3-cyclohexanedione | Rearrangement agent (e.g., acetone cyanohydrin), acid-binding agent (e.g., triethylamine) | This compound | Not Specified | >99 (crystalline) | WO2018178860A1[9] |
| Oxidation & Condensation | 2-nitro-4-methylsulfonyl toluene (NMST) | Ruthenium oxide (catalyst), oxidant | 2-nitro-4-methylsulphonyl benzoic acid (NMSBA) | 70 | >95 | WO2022024094A1[10] |
Experimental Protocols
The synthesis of this compound is a multi-step process. The following protocols are generalized representations based on common steps found in the patent literature.
Protocol 1: Synthesis of 2-nitro-4-methylsulfonylbenzoyl chloride
This protocol describes a common starting point for this compound synthesis.
Materials:
-
2-nitro-4-methylsulfonylbenzoic acid
-
Thionyl chloride or other acylating agents
-
Depolymerizing agent (as described in patent CN105254543A)[11]
-
Reaction vessel with reflux condenser and stirring mechanism
-
Heating mantle
Procedure:
-
To a suitable reaction vessel, add 2-nitro-4-methylsulfonylbenzoic acid and a depolymerizing agent.
-
Slowly add the acylating agent (e.g., thionyl chloride) to the mixture while stirring.
-
Heat the reaction mixture to a temperature between 10-70°C[11].
-
Maintain the temperature and stirring for a sufficient time to ensure complete reaction, monitoring the progress by appropriate analytical techniques (e.g., TLC, HPLC).
-
After the reaction is complete, the excess acylating agent is typically removed by distillation under reduced pressure to yield the crude 2-nitro-4-methylsulfonylbenzoyl chloride.
Protocol 2: Esterification and Rearrangement to this compound
This protocol outlines the subsequent steps to form the final this compound product.
Materials:
-
2-nitro-4-methylsulfonylbenzoyl chloride (from Protocol 1)
-
1,3-cyclohexanedione
-
Acid binding agent (e.g., triethylamine, potassium carbonate)[8][11]
-
Rearrangement catalyst (e.g., acetone cyanohydrin, cyanide ion source)[8][9]
-
Solvent (e.g., dichloromethane, dichloroethane)[10]
-
Reaction vessel with stirring mechanism and temperature control
Procedure:
-
Dissolve 1,3-cyclohexanedione and an acid binding agent in a suitable solvent in a reaction vessel.
-
Slowly add a solution of 2-nitro-4-methylsulfonylbenzoyl chloride to the mixture at a controlled temperature, typically between 30-65°C, to form the enol ester intermediate[11].
-
After the esterification is complete, add a rearrangement catalyst to the reaction mixture.
-
The rearrangement reaction is typically carried out at a temperature between 40-60°C for 2-5 hours[8].
-
Upon completion of the rearrangement, the crude this compound is obtained.
-
The crude product is then subjected to purification steps, which may include alkali liquor reverse extraction, acidification, and recrystallization to yield high-purity this compound[11].
Visualizing the Process and Mechanism
To better illustrate the chemical synthesis and biological mechanism of action, the following diagrams are provided.
References
- 1. Leptospermone - Wikipedia [en.wikipedia.org]
- 2. my.ucanr.edu [my.ucanr.edu]
- 3. researchgate.net [researchgate.net]
- 4. This compound (Ref: ZA 1296) [sitem.herts.ac.uk]
- 5. 4-Hydroxyphenylpyruvate dioxygenase (HPPD)-inhibiting herbicides: past, present, and future | Weed Technology | Cambridge Core [cambridge.org]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. In planta Mechanism of Action of Leptospermone: Impact of Its Physico-Chemical Properties on Uptake, Translocation, and Metabolism [agris.fao.org]
- 8. CN113233998A - Preparation method of this compound - Google Patents [patents.google.com]
- 9. WO2018178860A1 - Synthesis of this compound - Google Patents [patents.google.com]
- 10. WO2022024094A1 - Process for preparation of this compound and its intermediates - Google Patents [patents.google.com]
- 11. CN105254543A - Synthesis method of this compound - Google Patents [patents.google.com]
A Technical Guide to Mesotrione Formulations for Agricultural and Research Applications
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides an in-depth technical overview of mesotrione, a selective herbicide. It details its mechanism of action, various formulations, and the experimental protocols for its analysis and preparation. The information is intended to support research and development efforts related to herbicide formulation and weed management.
Introduction to this compound
This compound, with the IUPAC name 2-[4-(methylsulfonyl)-2-nitrobenzoyl]cyclohexane-1,3-dione, is a selective systemic herbicide used for both pre- and post-emergence control of a wide spectrum of broadleaf weeds and some grasses, primarily in maize crops.[1][2] It was first marketed by Syngenta in 2001 and is a synthetic compound inspired by leptospermone, a natural phytotoxin from the bottlebrush plant (Callistemon citrinus).[1] this compound belongs to the benzoylcyclohexane-1,3-dione family and is classified as an HPPD inhibitor herbicide (HRAC Group 27).[2] Its mode of action involves the disruption of carotenoid biosynthesis, leading to the characteristic bleaching of susceptible plant foliage, followed by necrosis and death.[3]
Mechanism of Action
This compound's herbicidal activity stems from its potent inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1] This enzyme is a key component in the biochemical pathway that converts the amino acid tyrosine into plastoquinone and α-tocopherol. Plastoquinone is an essential cofactor for phytoene desaturase, an enzyme required for carotenoid biosynthesis.
By inhibiting HPPD, this compound effectively halts the production of carotenoids.[3] Carotenoids play a critical role in protecting chlorophyll from photo-oxidation by dissipating excess light energy.[3] Without these protective pigments, chlorophyll is rapidly degraded by sunlight, leading to the visible bleaching or "whitening" of the leaves.[3] This cessation of photosynthesis starves the weed of energy, ultimately causing its death.[3] The selectivity of this compound in crops like maize is due to the crop's ability to rapidly metabolize the herbicide into non-toxic compounds, a capability that susceptible weeds lack.[3][4]
Caption: Mechanism of action of this compound via HPPD inhibition.
Formulations of this compound
This compound is available to end-users exclusively in formulated products to ensure stability, handling safety, and efficacy.[1] These formulations are designed to be non-powdery and often use reduced-hazard solvents.[1] Common formulation types include suspension concentrates (SC), water-dispersible granules (WG), and granular (GR) forms. For research purposes, novel formulations such as slow-release formulations and herbicidal ionic liquids (HILs) have been developed to enhance stability and reduce environmental leaching.[5][6][7]
Table 1: Quantitative Data on this compound Formulations and Applications
| Formulation Type / Brand Name | Active Ingredient (a.i.) Concentration | Application Rate | Target Weeds | Adjuvant Recommendation | Reference(s) |
|---|---|---|---|---|---|
| Suspension Concentrate (SC) / Callisto® | 480 g/L | 72–96 g a.i./ha (post-emergence) | Broadleaf weeds | Crop Oil Concentrate (COC) at 1% v/v is consistently better than Non-ionic Surfactant (NIS). | [8] |
| Suspension Concentrate (SC) / this compound 4SC | 4.0 lbs/gal (~480 g/L) | 6.0-7.7 fl oz/A (pre-emergence) | Broadleaf weeds (Waterhemp, Lambsquarters, Pigweed) | For post-emergence, COC (1% v/v) plus UAN (2.5% v/v) or AMS (8.5 lbs/100 gal). | [2][9] |
| Co-formulation (this compound + S-Metolachlor) | 40 g/L this compound, 400 g/L S-Metolachlor | 210 g a.i./ha this compound (pre-emergence) | Broadleaf and grass weeds | Not specified for pre-emergence. | [10] |
| Co-formulation (this compound + Atrazine) | Varies | Tank mix: 105 g a.i./ha this compound + 280 g a.i./ha Atrazine | Broad-spectrum weed control | COC at 1% v/v. | [10] |
| Sepiolite-based Slow Release Formulation (SRF) | 16.8% w/w | Field trial application | Extended weed control | Formulated with Ethomeen T/15 surfactant. | [6] |
| Herbicidal Ionic Liquids (HILs) | N/A (Varies with cation) | Lab/Greenhouse studies | Enhanced herbicidal activity | Cation acts as adjuvant; no external adjuvant needed. |[5][7] |
Experimental Protocols
Detailed methodologies are crucial for the development, analysis, and evaluation of this compound formulations.
This protocol describes a method for preparing a this compound enolate, a key step in certain synthesis and purification processes.[11]
-
Dissolution: Prepare a solution of this compound in a suitable organic solvent (e.g., dichloroethane).
-
Base Addition: Contact the this compound solution with a moderate base, such as potassium carbonate, in the presence of water.
-
pH Control: Carefully maintain the pH of the aqueous phase between 6.0 and 8.0 during the addition of the base. A pH of at least 6.5 is preferred.
-
Phase Separation: After the reaction is complete, allow the aqueous and organic phases to separate.
-
Extraction: The aqueous phase, now containing the this compound enolate, is collected.
-
Acidification (Optional): To recover the this compound, acidify the aqueous enolate solution to a pH of less than 4, preferably between 1 and 3, using an aqueous acid solution (e.g., 2N HCl).
-
Product Isolation: The precipitated this compound solid can then be isolated by filtration.
This protocol outlines a validated method for the extraction and quantification of this compound and its metabolites (MNBA and AMBA) from soil samples using HPLC with fluorescence detection.[12][13]
-
Extraction:
-
Weigh a representative soil sample (e.g., 50 g) into an extraction vessel.
-
Add 100 mL of 0.05 N ammonium hydroxide solution.
-
Shake vigorously for a specified time (e.g., 1 hour) on a mechanical shaker.
-
-
pH Adjustment and Filtration:
-
Centrifuge the extract to separate the soil.
-
Decant the supernatant and adjust its pH to 3.5-4.0 using an acid solution (e.g., formic acid).
-
Filter the pH-adjusted extract through a 0.45 µm filter.
-
-
HPLC Cleanup and Fraction Collection:
-
Inject a known volume of the filtered extract onto a reverse-phase HPLC system.
-
Use a mobile phase gradient suitable for separating this compound, MNBA, and AMBA.
-
Monitor the eluent with a UV detector and collect the fractions corresponding to the retention times of this compound and MNBA.
-
Quantify AMBA directly during this step using a fluorescence detector.
-
-
Chemical Conversion:
-
MNBA to AMBA: Reduce the collected MNBA fraction to AMBA using a stannous chloride solution in HCl.
-
This compound to AMBA: Convert the collected this compound fraction to AMBA via a two-step process of oxidation followed by reduction.
-
-
Final Analysis:
-
Clean up the converted fractions using C18 solid-phase extraction (SPE) cartridges.
-
Analyze the purified AMBA product from both fractions by reverse-phase HPLC with fluorescence detection.
-
Quantify the original concentrations of this compound and MNBA by comparing the results to standards that have undergone the same conversion process.
-
Caption: Experimental workflow for this compound residue analysis in soil.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. albaugh.com [albaugh.com]
- 3. nbinno.com [nbinno.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. nzpps.org [nzpps.org]
- 9. redeagleinternational.com [redeagleinternational.com]
- 10. ncwss.org [ncwss.org]
- 11. US20160355472A1 - Process for preparing this compound - Google Patents [patents.google.com]
- 12. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 13. pubs.acs.org [pubs.acs.org]
Commercial Mesotrione-Based Herbicides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of commercial herbicides containing the active ingredient mesotrione. It is designed to serve as a resource for researchers, scientists, and professionals involved in drug development and related fields, offering detailed information on product formulations, mechanism of action, and relevant experimental methodologies.
Introduction to this compound
This compound is a selective, systemic herbicide used for the pre- and post-emergence control of a broad spectrum of broadleaf weeds.[1][2] It belongs to the benzoylcyclohexane-1,3-dione family of herbicides, which were developed based on a natural phytotoxin found in the bottlebrush plant (Callistemon citrinus).[1] First marketed by Syngenta in 2001, this compound acts by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][3] This inhibition disrupts the biosynthesis of carotenoids, leading to the bleaching of foliage and eventual death of susceptible plant species.[1][3]
Commercial Formulations
A variety of commercial products contain this compound as the sole active ingredient or in combination with other herbicides to broaden the spectrum of weed control.[1] The concentration of this compound and recommended application rates vary by product and target use. The following table summarizes key quantitative data for several prominent this compound-based herbicides.
| Commercial Brand Name | Active Ingredient(s) & Concentration | Typical Application Rate (per acre) | Formulation Type |
| Callisto® | This compound: 480 g/L (some formulations) | 3.0 - 6.0 fl. oz. | Suspension Concentrate (SC) |
| Tenacity® | This compound: 40% | 4 - 8 fl. oz. | Suspension Concentrate (SC) |
| Acuron® | This compound, Bicyclopyrone, Atrazine, S-metolachlor | Varies by formulation | Suspension Concentrate (SC) |
| Resicore® | This compound, Acetochlor, Clopyralid | 2.25 - 3.0 quarts | Suspension Concentrate (SC) |
| Instigate™ | This compound | Varies | Suspension Concentrate (SC) |
| Meristo® | This compound | Varies | Suspension Concentrate (SC) |
| Meso 4SC Select™ | This compound: 40% | 4 - 8 fl. oz. | Suspension Concentrate (SC) |
| Liquid Harvest this compound | This compound: 40% | 4 - 8 fl. oz. | Suspension Concentrate (SC)[4] |
| AGPRO this compound 480SC | This compound: 480 g/L | 150-450 mL (post/pre-emergent) | Suspension Concentrate (SC)[5] |
| Willowood this compound 4SC | This compound: 40% (4 lbs/gallon) | Up to 7.7 fl. oz. per year | Suspension Concentrate (SC)[6][7] |
| MesoTryOne™ 4L | This compound: 4 lbs/gallon | Up to 7.7 fl. oz. per year | Suspension Concentrate (SC)[8] |
Mechanism of Action: HPPD Inhibition
This compound's herbicidal activity stems from its potent inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[1][3] HPPD is a key enzyme in the catabolism of tyrosine, a pathway that leads to the biosynthesis of plastoquinone and tocopherols (Vitamin E).[9]
Caption: A typical workflow for an in vitro HPPD inhibition assay.
Greenhouse and Field Efficacy Trials
These bioassays are conducted to evaluate the herbicidal efficacy of this compound formulations on target weed species and to assess crop tolerance.
Greenhouse Trial Methodology:
-
Plant Material: Target weed species and crop plants are grown from seed in pots containing a standardized soil mix.
-
Growth Conditions: Plants are maintained in a greenhouse with controlled temperature, humidity, and photoperiod.
-
Herbicide Application: this compound formulations are applied at various rates to plants at a specific growth stage (e.g., 3-4 leaf stage). [10]Applications are typically made using a cabinet sprayer calibrated to deliver a specific volume. [10]4. Evaluation: Visual assessments of weed control (e.g., bleaching, necrosis) and crop injury are conducted at regular intervals after treatment (e.g., 7, 14, and 21 days). Plant biomass (fresh or dry weight) is often measured at the end of the experiment. [10]5. Data Analysis: Dose-response curves are generated to determine the effective dose for weed control and to assess crop safety.
Field Trial Methodology:
-
Experimental Design: Trials are established in commercial fields with natural weed infestations using a randomized complete block design with multiple replications. [11][12]2. Treatments: this compound formulations are applied at different rates and timings (pre- or post-emergence) alone or in tank mixtures with other herbicides. [11]3. Application: Herbicides are applied using a calibrated plot sprayer. [12]4. Assessments: Weed control efficacy is visually rated as a percentage compared to an untreated control. [11]Crop phytotoxicity is also visually assessed. Crop yield may be measured at the end of the growing season. [11]5. Environmental Monitoring: Soil and weather conditions are recorded throughout the trial period.
This compound Uptake and Metabolism Studies
These studies are crucial for understanding the selectivity of this compound in different plant species.
Methodology:
-
Radiolabeled this compound: [14C]-labeled this compound is used to trace its uptake, translocation, and metabolism.
-
Excised Leaf Assay: Leaves from both tolerant (e.g., maize) and susceptible (e.g., a target weed) plants are excised and placed in a solution containing [14C]-mesotrione. [13]3. Time-Course Analysis: At various time points, the leaves are rinsed, and the amount of absorbed radioactivity is quantified using liquid scintillation counting. [13]4. Metabolite Analysis: Plant tissues are extracted, and the extracts are analyzed by techniques such as high-performance liquid chromatography (HPLC) to separate and identify the parent this compound and its metabolites. [13]5. Whole Plant Studies: For translocation studies, [14C]-mesotrione is applied to a specific leaf of an intact plant. After a set period, the plant is sectioned, and the distribution of radioactivity is determined by autoradiography or by quantifying radioactivity in different plant parts.
Logical Relationship in this compound Selectivity
Caption: Factors contributing to the selectivity of this compound in plants.
Conclusion
This compound-based herbicides are effective tools for weed management due to their specific mode of action targeting the HPPD enzyme. Understanding the various commercial formulations, the biochemical pathway of inhibition, and the experimental methodologies used for their evaluation is essential for researchers and professionals in the fields of agriculture, weed science, and drug development. The data and protocols presented in this guide provide a foundational resource for further investigation and application of this important class of herbicides.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. redeagleinternational.com [redeagleinternational.com]
- 3. Herbicide - Wikipedia [en.wikipedia.org]
- 4. sancoind.com [sancoind.com]
- 5. agpro.co.nz [agpro.co.nz]
- 6. willowoodusa.com [willowoodusa.com]
- 7. assets.greenbook.net [assets.greenbook.net]
- 8. spsonline.com [spsonline.com]
- 9. Tyrosine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. scielo.br [scielo.br]
- 13. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the Analytical Determination of Mesotrione in Soil Samples
Introduction:
Mesotrione, a widely used selective herbicide for broadleaf weed control in crops such as corn, is of significant environmental interest due to its potential for soil and water contamination. Accurate and sensitive analytical methods are crucial for monitoring its presence in soil, ensuring environmental safety, and conducting residue studies. These application notes provide detailed protocols for the determination of this compound and its primary metabolites, 4-methylsulfonyl-2-nitrobenzoic acid (MNBA) and 2-amino-4-methylsulfonyl-benzoic acid (AMBA), in soil samples. The methodologies described are intended for researchers, scientists, and professionals in drug development and environmental monitoring.
Analytical Methods Overview
Several analytical techniques are employed for the quantification of this compound in soil, with High-Performance Liquid Chromatography (HPLC) coupled with various detectors being the most common. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it the preferred method for trace-level detection. HPLC with fluorescence detection is another robust method, often involving a derivatization step to enhance sensitivity. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method provides a streamlined sample preparation approach that is also applicable.
Quantitative Data Summary
The following tables summarize the performance of various analytical methods for the determination of this compound and its metabolites in soil.
Table 1: Performance of LC-MS/MS Methods
| Analyte | Method | LOQ (mg/kg) | LOD (mg/kg) | Recovery (%) | RSD (%) | Reference |
| This compound | Syngenta Method GRM007.10A | 0.002 | 0.0002-0.0003 | 70-120 | ≤20 | [1][2] |
| AMBA | Syngenta Method GRM007.10A | 0.002 | 0.001-0.003 | 70-120 | ≤20 | [1][2] |
| MNBA | Syngenta Method GRM007.10A | 0.002 | 0.001-0.005 | 70-120 | ≤20 | [1][2] |
| This compound | Modified QuEChERS LC-MS/MS | 0.1 | 0.00057-0.0027 | 72-102 | <14.4 | [3] |
Table 2: Performance of HPLC with Fluorescence Detection
| Analyte | LOQ (mg/kg) | Recovery (%) | RSD (%) | Reference |
| This compound | 0.005 | 79 | 4 | [4] |
| MNBA | 0.005 | 96 | 2 | [4] |
| AMBA | 0.005 | 89 | 2 | [4] |
Experimental Protocols
Protocol 1: LC-MS/MS Method (Based on Syngenta Method GRM007.10A)
This protocol is designed for the quantitative determination of this compound, AMBA, and MNBA in soil using LC-MS/MS.[1][2]
1. Sample Preparation and Extraction:
-
Weigh 10 ± 0.1 g of a representative soil sample into a 250 mL polypropylene bottle.
-
Add a known amount of fortification solution (if required) in methanol (not exceeding 1.0 mL).
-
Add 0.05M ammonium hydroxide and shake.
-
Centrifuge the sample and decant the supernatant.
-
Repeat the extraction with a 50:50 (v/v) mixture of 0.05M ammonium hydroxide and acetone, followed by a final extraction with acetone.
-
Combine all extracts and centrifuge to remove suspended solids.
2. Extract Clean-up:
-
Take an aliquot of the combined supernatant.
-
Evaporate the organic solvent using a nitrogen evaporator (N-Evap).
-
Dilute the remaining aqueous extract with 2% formic acid.
-
Centrifuge the sample.
-
Transfer an aliquot of the supernatant to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
LC System: High-Performance Liquid Chromatography system.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: PLRP-S 100 Å (50 x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase: Gradient of 0.1% acetic acid in water and 0.1% acetic acid in acetonitrile.
-
Ionization Mode: Negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific ion transitions for this compound, AMBA, and MNBA.[1][5]
4. Quantification:
-
Prepare matrix-matched calibration standards.
-
Generate a calibration curve by plotting the peak area against the concentration of the analytes.
-
Quantify the residues in the samples by comparing their peak areas to the calibration curve.
Protocol 2: HPLC with Fluorescence Detection
This method is suitable for the determination of this compound and its metabolites MNBA and AMBA in soil.[4]
1. Sample Preparation and Extraction:
-
Weigh a representative soil sample.
-
Extract the soil by shaking with an ammonium hydroxide solution.
-
Take an aliquot of the extract, acidify it, and then centrifuge.
2. Clean-up and Derivatization:
-
Clean up the extract using reverse-phase HPLC (RP-HPLC) and collect the fractions corresponding to this compound and MNBA.
-
During this clean-up step, AMBA can be directly determined using fluorescence detection.
-
Convert the collected this compound fraction to AMBA through oxidation followed by reduction.
-
Convert the collected MNBA fraction to AMBA by reduction alone.
3. HPLC Analysis:
-
LC System: Reverse-phase HPLC with a fluorescence detector.
-
Analysis: Analyze both derivatized fractions by RP-HPLC with fluorescence detection.
-
Quantification: Use an external reference standard of AMBA for quantification.
Protocol 3: Modified QuEChERS Method
This protocol provides a rapid and efficient sample preparation method for the simultaneous determination of this compound and other herbicides.[3]
1. Sample Preparation and Extraction:
-
Weigh 5 g of the soil sample into a 50 mL centrifuge tube.
-
Add 10 mL of 5% (v/v) acetic acid in acetonitrile and 5 mL of water.
-
Shake vigorously for 1 minute.
-
Add 1 g of anhydrous NaCl and 2 g of anhydrous MgSO₄ and vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 3 minutes.
2. Dispersive Solid-Phase Extraction (d-SPE) Clean-up:
-
Transfer 1 mL of the supernatant into a 5.0 mL centrifuge tube containing 100 mg MgSO₄ and 60 mg C18.
-
Vortex and centrifuge.
-
The resulting supernatant is ready for LC-MS/MS analysis.
Visualizations
References
Application Note: Quantification of Mesotrione Residues in Water Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Audience: Researchers, scientists, and professionals in environmental monitoring and drug development.
Introduction Mesotrione, 2-[4-(methylsulfonyl)-2-nitrobenzoyl]cyclohexane-1,3-dione, is a selective triketone herbicide used for the pre- and post-emergence control of broadleaf weeds, particularly in maize cultivation.[1] Due to its relatively high water solubility, there is a potential for this compound to contaminate surface and groundwater sources.[2] Monitoring its residue levels, along with its primary metabolites, 4-methyl-sulfonyl-2-nitrobenzoic acid (MNBA) and 2-amino-4-methylsulfonyl benzoic acid (AMBA), is crucial for ensuring environmental safety and regulatory compliance.[1] This application note details a robust and sensitive method for the simultaneous quantification of this compound, MNBA, and AMBA in various water matrices using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), a technique renowned for its high selectivity and sensitivity.
Principle of the Method Water samples are prepared using one of two main protocols depending on the required sensitivity: a simple "dilute-and-shoot" method involving acidification and direct injection, or a pre-concentration method using Solid-Phase Extraction (SPE) for trace-level analysis. Following preparation, the analytes are separated chromatographically on a reverse-phase column and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This mode provides excellent selectivity and quantitative accuracy by monitoring specific precursor-to-product ion transitions for each target analyte.
Experimental Protocols
Materials and Reagents
-
Apparatus:
-
LC-MS/MS System (e.g., PE Sciex API 4000 or equivalent)[3]
-
Polymer-based HPLC Column (e.g., Polymer Laboratories PLRP-S, 4.6 mm x 50 mm, 5 µm)[3]
-
Autosampler vials, caps, and inserts
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.22 µm)
-
Analytical balance
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB or equivalent)[4]
-
SPE manifold
-
-
Reagents:
-
This compound, MNBA, and AMBA analytical standards
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Water (HPLC or LC-MS grade)
-
Acetic Acid (Glacial)
-
Formic Acid
-
Ammonium Acetate
-
Standard Solution Preparation
-
Primary Stock Solutions (100 µg/mL): Accurately weigh sufficient amounts of this compound, MNBA, and AMBA analytical standards into separate volumetric flasks. Dissolve and dilute to volume with methanol to achieve a concentration of 100 µg/mL for each analyte.[5]
-
Mixed Working Standard (10 µg/mL): Prepare a mixed intermediate standard by diluting the primary stock solutions in a mixture of 95:5:0.1 (v/v/v) water/acetonitrile/acetic acid.[5]
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the mixed working standard with the appropriate solvent (e.g., 95:5:0.1 water/acetonitrile/acetic acid for direct injection or methanol for post-SPE analysis). For complex matrices, it is recommended to use matrix-matched calibration standards to compensate for matrix effects.[5]
Protocol 1: Direct Aqueous Injection
This protocol is suitable for rapid screening and quantification at levels at or above the Limit of Quantification (LOQ) of approximately 0.05 µg/L.[3]
-
Sample Preparation: Allow water samples to reach ambient temperature.
-
Transfer 5 mL of the water sample into a suitable container.
-
Acidify the sample by adding one drop of glacial acetic acid.[3]
-
Vortex the sample to mix thoroughly.
-
Filter the sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[2]
Protocol 2: Solid-Phase Extraction (SPE) for Trace Analysis
This protocol is employed for sample enrichment to achieve lower detection limits (e.g., 0.5-10 ng/L).[4]
-
Cartridge Conditioning: Condition an SPE cartridge (e.g., Oasis HLB) by passing methanol followed by HPLC-grade water through it.
-
Sample Loading: Load a known volume (e.g., 200-500 mL) of the water sample onto the conditioned cartridge at a steady flow rate.[6]
-
Cartridge Washing: Wash the cartridge with HPLC-grade water to remove interfering substances.
-
Analyte Elution: Elute the retained analytes (this compound and its metabolites) from the cartridge using a small volume of methanol or another suitable organic solvent.
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known, small volume of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis and Data Presentation
The instrumental analysis is performed using a liquid chromatograph coupled to a tandem mass spectrometer. A polymer-based column is recommended as this compound can chelate with metal ion impurities in traditional silica-based columns, leading to poor peak shape.[3]
Table 1: LC-MS/MS Instrumental Parameters
| Parameter | Setting |
| HPLC Column | Polymer Laboratories PLRP-S (4.6 mm x 50 mm, 5 µm, 100 Å)[3] |
| Mobile Phase A | 0.1% Acetic Acid in Water[3] |
| Mobile Phase B | Acetonitrile[3] |
| Gradient | Time (min) |
| 0.0 - 0.5 | |
| 7.0 - 10.0 | |
| 15.0 | |
| Flow Rate | 0.5 - 0.8 mL/min |
| Injection Volume | 50 - 100 µL[3] |
| Column Temp. | 35 °C[3] |
| Ionization Mode | Electrospray Ionization (ESI), Negative[3] |
Table 2: Multiple Reaction Monitoring (MRM) Transitions
The following MRM transitions are monitored in negative ion mode. For robust confirmation, two transitions are typically monitored for each analyte, where possible.[7][8]
| Analyte | Precursor Ion (m/z) | Product Ion (Quantifier, m/z) | Product Ion (Qualifier, m/z) |
| This compound | 338.2 | 291.0[3] | 104.1 |
| MNBA | 244.0 | 199.8[3] | - |
| AMBA | 214.0 | 169.9[3] | - |
| Qualifier ion for this compound is from positive mode analysis and serves as an example; a suitable qualifier in negative mode should be determined during method development.[9] |
Table 3: Method Validation and Performance Data (Direct Injection)
The performance data is based on an independent laboratory validation of the direct injection method in surface and ground water matrices.[3]
| Analyte | Matrix | Fortification Level (µg/L) | Mean Recovery (%) | RSD (%) |
| This compound | Ground Water | 0.05 (LOQ) | 99 | 3.1 |
| 0.50 | 100 | 1.8 | ||
| Surface Water | 0.05 (LOQ) | 97 | 2.5 | |
| 0.50 | 99 | 1.0 | ||
| MNBA | Ground Water | 0.05 (LOQ) | 100 | 2.7 |
| 0.50 | 101 | 1.9 | ||
| Surface Water | 0.05 (LOQ) | 99 | 2.5 | |
| 0.50 | 100 | 1.0 | ||
| AMBA | Ground Water | 0.05 (LOQ) | 99 | 2.1 |
| 0.50 | 100 | 1.5 | ||
| Surface Water | 0.05 (LOQ) | 98 | 2.6 | |
| 0.50 | 99 | 1.5 | ||
| RSD: Relative Standard Deviation |
Conclusion
The described LC-MS/MS methods provide a reliable and robust framework for the quantification of this compound and its key metabolites (MNBA and AMBA) in water. The direct injection protocol offers a rapid and straightforward approach for routine monitoring with an LOQ of 0.05 µg/L. For applications requiring higher sensitivity, the implementation of a Solid-Phase Extraction step can effectively lower detection limits to the ng/L range.[4] The high selectivity of MRM detection minimizes matrix interferences, ensuring accurate quantification across different water types. Adherence to proper quality control, including the use of matrix-matched standards and validated protocols, is essential for generating defensible environmental data.
References
- 1. Development and Validation of a LC-MS/MS method for measuring this compound and its metabolites in crop residues - American Chemical Society [acs.digitellinc.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 4. Quantification of the new triketone herbicides, sulcotrione and this compound, and other important herbicides and metabolites, at the ng/l level in surface waters using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
- 6. An Alternative Strategy for Screening and Confirmation of 330 Pesticides in Ground- and Surface Water Using Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eurl-pesticides.eu [eurl-pesticides.eu]
- 8. agilent.com [agilent.com]
- 9. agilent.com [agilent.com]
Protocol for Studying Mesotrione Uptake and Translocation in Plants
Application Note & Protocol: AN-Meso-001
For Research Use Only.
Introduction
Mesotrione is a selective herbicide widely used for the control of broadleaf and some grass weeds in corn.[1] It functions by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, which is critical for carotenoid biosynthesis in plants.[1][2][3] Understanding the uptake and translocation of this compound in different plant species is crucial for optimizing its efficacy, developing herbicide-resistant crops, and studying the mechanisms of herbicide resistance in weeds. This document provides a detailed protocol for studying the absorption and movement of this compound in plants, primarily utilizing radiolabeled compounds.
Principle
The study of this compound uptake and translocation is most effectively conducted using 14C-labeled this compound.[4] This method allows for the precise quantification of the herbicide's movement throughout the plant. After application to a specific area (typically a leaf), the plant is harvested at various time points. The plant is then sectioned, and the amount of radioactivity in each section is determined using liquid scintillation counting. This data provides a quantitative measure of how much this compound is absorbed and where it is translocated within the plant. Qualitative analysis can also be performed using autoradiography to visualize the distribution of the herbicide. For non-radioactive analysis, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful tool for quantifying this compound and its metabolites.[5]
Data Presentation
Table 1: this compound Uptake in Different Plant Species
| Plant Species | Time After Treatment (hours) | Uptake (% of Applied) | Reference |
| Grain Sorghum (tolerant hybrid) | 24 | 7% | [3] |
| Grain Sorghum (tolerant hybrid) | 168 | 12% | [3] |
| Grain Sorghum (susceptible hybrid) | 24 | 7% | [3] |
| Grain Sorghum (susceptible hybrid) | 168 | ~7% | [3] |
| Palmer amaranth | 24 (at 25/15°C) | ~55% | [6] |
| Palmer amaranth | 24 (at 32.5/22.5°C) | ~65% | [6] |
| Palmer amaranth | 24 (at 40/30°C) | ~75% | [6] |
Table 2: this compound Translocation in Different Plant Species
| Plant Species | Time After Treatment (hours) | Translocation out of Treated Leaf (% of Absorbed) | Reference |
| Grain Sorghum (tolerant hybrid) | 168 | < 30% | [3] |
| Grain Sorghum (susceptible hybrid) | 168 | < 30% | [3] |
| Palmer amaranth | 24 (at 25/15°C) | ~15% | [6] |
| Palmer amaranth | 24 (at 32.5/22.5°C) | ~10% | [6] |
| Palmer amaranth | 24 (at 40/30°C) | ~5% | [6] |
| Wild Radish (susceptible) | 96 | ~15% (Above Treated Leaf), ~10% (Roots) | |
| Wild Radish (resistant) | 96 | ~5% (Above Treated Leaf), ~2% (Roots) |
Experimental Protocols
Materials
-
14C-labeled this compound (specific activity typically 2-5 MBq/mg)[4]
-
Non-labeled analytical grade this compound
-
Adjuvant (e.g., crop oil concentrate, ammonium sulfate)
-
Microsyringe (10 µL)
-
Test plants (e.g., corn, susceptible and resistant weed biotypes) grown to a specific stage (e.g., 4-leaf stage)[4]
-
Liquid Scintillation Counter
-
Scintillation vials and cocktail
-
Biological oxidizer
-
Plant press and drying oven
-
Forceps and scalpels
-
Homogenizer
-
Solvents for extraction (e.g., acetonitrile, water)
-
LC-MS/MS system (for non-radioactive analysis)
Protocol for 14C-Mesotrione Uptake and Translocation Study
-
Plant Preparation:
-
Grow plants under controlled conditions (e.g., 25°C day/20°C night, 16-hour photoperiod).
-
Select healthy, uniform plants at the desired growth stage (e.g., 4-6 true leaves).
-
Acclimate plants to the experimental conditions for 24 hours before treatment.
-
-
Treatment Solution Preparation:
-
Prepare a treatment solution containing a known concentration of 14C-labeled this compound and, if required, formulated non-labeled this compound to simulate field application rates.[4]
-
The final solution should also contain any necessary adjuvants as per standard agricultural practice.
-
A typical application solution might deliver a dose equivalent to 105 g ai ha-1 in a spray volume of 200 L ha-1.[4]
-
-
Application of 14C-Mesotrione:
-
Select a fully expanded leaf for treatment (e.g., the third or fourth leaf).
-
Using a microsyringe, carefully apply a known volume (e.g., 10 µL) of the treatment solution as small droplets onto the adaxial surface of the selected leaf, avoiding the midrib.
-
Mark the treated leaf for easy identification.
-
-
Incubation and Harvesting:
-
Place the treated plants back into the controlled environment.
-
Harvest plants at predetermined time intervals (e.g., 6, 24, 48, 72, and 96 hours after treatment).
-
At each harvest time, carefully wash the treated leaf with a solution (e.g., 10% methanol) to remove any unabsorbed 14C-mesotrione from the leaf surface. The radioactivity in this leaf wash is quantified by liquid scintillation counting to determine the amount of non-absorbed herbicide.
-
Section the plant into the following parts:
-
Treated leaf
-
Plant parts above the treated leaf
-
Plant parts below the treated leaf
-
Roots (after carefully washing the soil from them)
-
-
-
Sample Processing and Analysis:
-
Dry the plant sections in an oven at 60-70°C for 48 hours and record the dry weight.
-
Combust the dried plant sections using a biological oxidizer. The resulting 14CO2 is trapped in a scintillation cocktail.
-
Quantify the radioactivity in each sample using a liquid scintillation counter.
-
-
Data Calculation:
-
Total Applied Radioactivity: The initial amount of radioactivity applied to the leaf.
-
Absorption: Calculated as the total applied radioactivity minus the radioactivity recovered in the leaf wash. This is often expressed as a percentage of the total applied.
-
Translocation: The amount of radioactivity found in all plant parts except the treated leaf. This is typically expressed as a percentage of the total absorbed radioactivity.
-
Mandatory Visualizations
Caption: Experimental workflow for studying this compound uptake and translocation.
Caption: Signaling pathway of this compound's herbicidal action.
References
- 1. Herbicide - Wikipedia [en.wikipedia.org]
- 2. Physiological and Molecular Characterization of Hydroxyphenylpyruvate Dioxygenase (HPPD)-inhibitor Resistance in Palmer Amaranth (Amaranthus palmeri S.Wats.) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. experts.illinois.edu [experts.illinois.edu]
- 4. Metabolism of the 4-Hydroxyphenylpyruvate Dioxygenase Inhibitor, this compound, in Multiple-Herbicide-Resistant Palmer amaranth (Amaranthus palmeri) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism of the 4-Hydroxyphenylpyruvate Dioxygenase Inhibitor, this compound, in Multiple-Herbicide-Resistant Palmer amaranth (Amaranthus palmeri) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for 14C-Labeled Mesotrione in Plant Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing 14C-labeled mesotrione in plant metabolism studies. The information is designed to guide researchers in accurately assessing the uptake, translocation, and metabolic fate of this herbicide in various plant species.
This compound is a selective pre- and post-emergence herbicide that functions by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[1][2] Understanding its metabolic pathways within plants is crucial for developing new herbicide tolerance traits in crops and managing herbicide resistance in weeds.[3][4] Radiolabeling with Carbon-14 (14C) offers a highly sensitive method for tracing the molecule and its metabolites within the plant system.[5][6][7]
Core Concepts in this compound Metabolism
Plant metabolism of herbicides like this compound typically occurs in three phases:
-
Phase I: Transformation: The initial modification of the parent herbicide, often through oxidation, reduction, or hydrolysis. In the case of this compound, this is primarily hydroxylation mediated by cytochrome P450 monooxygenases (P450s).[3][8][9]
-
Phase II: Conjugation: The modified herbicide is conjugated with endogenous molecules such as sugars or amino acids, increasing its water solubility.
-
Phase III: Compartmentation: The conjugated metabolites are transported and sequestered into vacuoles or other cellular compartments, or incorporated into cell wall components.[3]
Experimental Protocols
The following protocols are synthesized from various published studies and provide a general framework for conducting plant metabolism studies with 14C-labeled this compound.
Plant Growth and Treatment
Objective: To apply a precise dose of 14C-labeled this compound to plants under controlled conditions.
Materials:
-
Test plant species (e.g., maize, Palmer amaranth, wild radish)
-
Growth chambers or greenhouse with controlled temperature, humidity, and light cycles
-
14C-labeled this compound (specify ring or chain label position)
-
Non-labeled (cold) this compound
-
Adjuvants (e.g., crop oil concentrate, ammonium sulfate) as required
-
Microsyringe
Procedure:
-
Grow plants to a specified growth stage (e.g., 4-6 leaf stage).
-
Prepare a treatment solution containing a known concentration of 14C-mesotrione mixed with non-labeled this compound and any necessary adjuvants to mimic field application. The final specific activity should be sufficient for detection.
-
Using a microsyringe, apply a precise volume (e.g., 10-20 µL) of the treatment solution as discrete droplets to the adaxial surface of a specific leaf (e.g., the third or fourth true leaf).[10]
-
Leave the plants under controlled environmental conditions for the duration of the experiment (e.g., 24, 48, 72, 96 hours after treatment).[11][12]
Sample Harvesting and Processing
Objective: To collect plant tissues at various time points and separate them for analysis.
Materials:
-
Harvesting tools (scalpels, scissors)
-
Methanol or ethanol solution for leaf washing
-
Liquid nitrogen
-
-80°C freezer for storage
-
Biological oxidizer
-
Liquid scintillation counter (LSC)
-
Scintillation cocktail
Procedure:
-
At predetermined time points, harvest the entire plant.
-
Leaf Wash: Carefully excise the treated leaf and wash it with a known volume of methanol or a similar solvent to recover any unabsorbed 14C-mesotrione from the leaf surface.[12]
-
Quantification of Unabsorbed Herbicide: An aliquot of the leaf wash solution is mixed with a scintillation cocktail, and the radioactivity is quantified using an LSC.
-
Plant Sectioning: Divide the remaining plant material into different parts: treated leaf (after washing), shoots above the treated leaf, shoots below the treated leaf, and roots.[10][11]
-
Sample Preparation: Record the fresh weight of each plant part. The samples can then be either immediately processed or flash-frozen in liquid nitrogen and stored at -80°C for later analysis.[13] For quantification of total radioactivity in each part, the dried plant material is combusted in a biological oxidizer, and the evolved 14CO2 is trapped and quantified by LSC.[12]
Extraction of this compound and its Metabolites
Objective: To extract the parent compound and its metabolites from the plant tissues.
Materials:
-
Homogenizer or mortar and pestle
-
Extraction solvent (e.g., 80-90% acetone or methanol in water)
-
Centrifuge
-
Rotary evaporator or nitrogen evaporator
Procedure:
-
Homogenize the frozen or fresh plant tissue in the extraction solvent.
-
Centrifuge the homogenate to pellet the solid plant debris.
-
Collect the supernatant containing the extracted 14C-compounds.
-
Repeat the extraction process on the pellet to ensure complete recovery.
-
Combine the supernatants and concentrate the extract under reduced pressure or a stream of nitrogen.
Analysis of Metabolites
Objective: To separate, identify, and quantify this compound and its metabolites.
Materials:
-
Thin-Layer Chromatography (TLC) plates (e.g., silica gel) and developing solvents
-
High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector
-
Reference standards for this compound and known metabolites (e.g., 4-OH-mesotrione, 5-OH-mesotrione, AMBA, MNBA)[14][15]
-
Liquid Scintillation Counter
Procedure:
-
Thin-Layer Chromatography (TLC):
-
Spot the concentrated extract onto a TLC plate alongside reference standards.
-
Develop the plate in an appropriate solvent system.
-
Visualize the radioactive spots using a bio-imaging analyzer or by scraping the bands and quantifying with LSC.[14]
-
-
High-Performance Liquid Chromatography (HPLC):
-
Inject the extract into an HPLC system equipped with a suitable column (e.g., C18) and a radioactivity flow detector.[16]
-
Elute the compounds using a gradient of solvents (e.g., water and acetonitrile with a pH modifier like formic acid).
-
Identify and quantify the parent this compound and its metabolites by comparing their retention times with those of the reference standards.[16]
-
Data Presentation
The quantitative data from 14C-mesotrione metabolism studies are typically presented as the percentage of the total applied radioactivity.
Table 1: Absorption and Translocation of 14C-Mesotrione in Various Plant Species
| Plant Species | Time (HAT*) | Absorption (% of Applied) | Translocation to Shoots (% of Absorbed) | Translocation to Roots (% of Absorbed) | Reference |
| Chewings fescue | 24 | 14.2 | - | - | [12] |
| Chewings fescue | 96 | 19.3 | - | - | [12] |
| Hard fescue | 24 | 3.1 | - | - | [12] |
| Hard fescue | 96 | 3.5 | - | - | [12] |
| Strong creeping red fescue | 24 | 6.1 | - | - | [12] |
| Strong creeping red fescue | 96 | 6.9 | - | - | [12] |
| Ipomoea hederifolia | 48 | 42.8 | 8.6 (total) | - | [17] |
| Euphorbia heterophylla (with adjuvant) | 48 | 46.7 | 15.4 (total) | - | [18] |
*HAT: Hours After Treatment
Table 2: Metabolism of 14C-Mesotrione in Different Plant Species
| Plant Species | Time (HAT*) | Parent this compound (% of Absorbed) | 4-OH-Mesotrione (% of Absorbed) | 5-OH-Mesotrione (% of Absorbed) | Other Metabolites (% of Absorbed) | Reference |
| Maize (Leaves) | 24 | ~40 | ~35 | ~15 | ~10 | [14] |
| Annual bluegrass | 144 | ~35 | - | - | ~65 | [19] |
| Kentucky bluegrass | 144 | ~32 | - | - | ~68 | [19] |
*HAT: Hours After Treatment. Note: Data for maize are estimated from graphical representations.
Visualizations
The following diagrams illustrate the experimental workflow and the metabolic pathway of this compound in plants.
Caption: Experimental workflow for 14C-mesotrione plant metabolism studies.
Caption: Proposed metabolic pathway of this compound in plants.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. fao.org [fao.org]
- 3. Metabolism of the 4-Hydroxyphenylpyruvate Dioxygenase Inhibitor, this compound, in Multiple-Herbicide-Resistant Palmer amaranth (Amaranthus palmeri) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. METHODOLOGIES TO STUDY THE BEHAVIOR OF HERBICIDES ON PLANTS AND THE SOIL USING RADIOISOTOPES - Advances in Weed Science [awsjournal.org]
- 6. researchgate.net [researchgate.net]
- 7. selcia.com [selcia.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of this compound tolerance levels and [14C]this compound absorption and translocation in three fine fescue species | Weed Science | Cambridge Core [cambridge.org]
- 13. scielo.br [scielo.br]
- 14. researchgate.net [researchgate.net]
- 15. Determination of this compound residues and metabolites in crops, soil, and water by liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Field Trial Assessment of Mesotrione
Introduction
Mesotrione is a selective, systemic herbicide used for the control of a wide range of broadleaf weeds and some annual grass weeds in various crops, most notably maize.[1][2] It belongs to the triketone class of herbicides and functions by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[1][3][4] This inhibition disrupts the biosynthesis of carotenoids, which protect chlorophyll from photo-destruction.[5] The resulting degradation of chlorophyll leads to characteristic bleaching or whitening of susceptible plant tissues, followed by necrosis and death.[3][6]
These application notes provide a comprehensive methodology for conducting field trials to evaluate the performance of this compound, including its efficacy on target weeds and its safety for the intended crop.
Signaling Pathway: this compound's Mode of Action
This compound's herbicidal activity is initiated by the inhibition of the HPPD enzyme, a critical component in the tyrosine catabolism pathway.[7][5] This action blocks the formation of plastoquinone and tocopherols.[1][6] Plastoquinone is an essential cofactor for phytoene desaturase, an enzyme in the carotenoid biosynthesis pathway.[5][8] The depletion of carotenoids leaves chlorophyll vulnerable to photo-oxidation by sunlight, resulting in the characteristic bleaching symptoms and eventual plant death.[7][6]
Caption: this compound's mode of action via HPPD enzyme inhibition.
Experimental Protocols
A successful field trial requires meticulous planning, execution, and data analysis. The following protocols outline the necessary steps for assessing this compound's performance.
The most common design for herbicide field trials is the Randomized Complete Block Design (RCBD) to minimize the effects of field variability.[2][9][10]
-
Treatments: Include a range of this compound application rates (e.g., recommended rate, half rate, double rate), tank-mix combinations with other herbicides, an untreated (weedy) check, and a hand-weeded (weed-free) check.[9]
-
Replications: Each treatment should be replicated at least 3-4 times to ensure statistical validity.[2][11]
-
Plot Size: Individual plots should be of a sufficient size to allow for accurate application and assessment, for example, 3 meters by 10-15 meters.[2]
-
Layout: Plots should be arranged in blocks, with each block containing all treatments randomized within it. Blocks should be positioned to account for known field gradients (e.g., slope, soil type).
-
Location: Choose a site with a uniform and representative population of the target weed species.[2]
-
Soil Analysis: Document soil characteristics such as texture, pH, and organic matter content, as these can influence herbicide activity.[2]
-
Field History: Record the previous crops and herbicide applications to avoid confounding results.
-
Seedbed Preparation: Prepare the field according to standard agricultural practices for the test crop.
-
Timing: this compound can be applied pre-emergence (before crop and weed emergence) or post-emergence (after crop and weed emergence).[2][3] The application timing should be clearly defined based on the trial objectives and the growth stage of the weeds and crop.[12][13]
-
Equipment: Use a precision sprayer, such as a CO2-powered backpack sprayer, to ensure accurate and uniform application.[2]
-
Calibration: Calibrate the sprayer before application to deliver the intended volume (e.g., 200 liters/ha) at a specified pressure (e.g., 210 kPa).[2]
-
Application Conditions: Record environmental conditions at the time of application, including temperature, humidity, wind speed, and cloud cover, as these can affect herbicide performance.[14]
Systematic data collection is crucial for a valid assessment. Assessments should be conducted at multiple intervals after application (e.g., 7, 14, 28, and 56 days after treatment).
-
Weed Efficacy:
-
Visual Weed Control: Rate the overall percentage of weed control on a scale of 0% (no effect) to 100% (complete weed death) for each species present.[2]
-
Weed Density: Count the number of individual weeds per species within a defined area (e.g., a 0.25 m² quadrat) at multiple locations within each plot.
-
Weed Biomass: At the end of the assessment period, collect all weed material from a defined area in each plot, dry it in an oven until a constant weight is achieved, and record the dry weight.[2] This provides a quantitative measure of weed suppression.
-
-
Crop Safety (Phytotoxicity):
-
Visual Injury Rating: Assess crop injury on a scale of 0 to 10 or 1 to 9, where 0 or 1 indicates no injury and 10 or 9 indicates crop death.[11][15] Note specific symptoms like bleaching, stunting, or stand reduction. Values of 2 or less are generally considered acceptable.[11]
-
Plant Height: Measure the height of a representative number of crop plants in each plot.
-
-
Crop Yield:
-
At crop maturity, harvest the designated central rows of each plot to avoid edge effects.
-
Measure and record the grain yield, adjusting for moisture content to a standard level.[2]
-
All collected data should be subjected to statistical analysis to determine if observed differences between treatments are significant.[16]
-
Analysis of Variance (ANOVA): Use ANOVA to analyze data for weed control, crop injury, and yield.[10][17]
-
Mean Separation: If the ANOVA shows significant treatment effects, use a mean separation test (e.g., Fisher's Protected LSD or Tukey's HSD) to compare individual treatment means.[18]
-
Software: Utilize statistical software (e.g., SAS, R, or agricultural research-specific software) for data analysis.[19]
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison between treatments.
Table 1: Example of Experimental Treatments
| Treatment No. | Herbicide | Active Ingredient (a.i.) Rate | Application Timing |
|---|---|---|---|
| 1 | Untreated Control | - | - |
| 2 | Weed-Free Control | Hand-Weeded | As Needed |
| 3 | This compound | 72 g a.i./ha | Post-emergence |
| 4 | This compound | 96 g a.i./ha | Post-emergence |
| 5 | This compound + Atrazine | 96 g + 500 g a.i./ha | Post-emergence |
| 6 | this compound | 144 g a.i./ha | Pre-emergence |
Table 2: Example of Weed Control Efficacy Data (28 Days After Treatment)
| Treatment No. | Visual Control (%) - Amaranthus retroflexus | Visual Control (%) - Chenopodium album | Weed Biomass Reduction (%) |
|---|---|---|---|
| 1 | 0 | 0 | 0 |
| 2 | 100 | 100 | 100 |
| 3 | 92 | 95 | 91 |
| 4 | 98 | 99 | 97 |
| 5 | 99 | 99 | 99 |
| 6 | 95 | 96 | 94 |
Table 3: Example of Crop Phytotoxicity Ratings (14 Days After Treatment)
| Treatment No. | Visual Injury Rating (0-10 Scale) | Symptom |
|---|---|---|
| 1 | 0 | None |
| 2 | 0 | None |
| 3 | 1.2 | Minor, transient bleaching |
| 4 | 1.5 | Minor, transient bleaching |
| 5 | 1.0 | None |
| 6 | 0.5 | None |
Table 4: Example of Final Crop Yield
| Treatment No. | Maize Grain Yield (t/ha @ 15.5% moisture) |
|---|---|
| 1 | 4.5 |
| 2 | 11.2 |
| 3 | 10.1 |
| 4 | 10.8 |
| 5 | 11.0 |
| 6 | 10.5 |
Experimental Workflow Visualization
The entire field trial process can be visualized as a systematic workflow from initial planning to final reporting.
Caption: A logical workflow for conducting a this compound field trial.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. nzpps.org [nzpps.org]
- 3. Comprehensive Overview of this compound Herbicide Applications and Effects for Effective Weed Management [cnagrochem.com]
- 4. This compound: a new selective herbicide for use in maize - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. New HPPD-Inhibitors – A Proven Mode of Action as a New Hope...: Ingenta Connect [ingentaconnect.com]
- 7. 4-Hydroxyphenylpyruvate dioxygenase inhibitor - Wikipedia [en.wikipedia.org]
- 8. 4-Hydroxyphenylpyruvate dioxygenase (HPPD)-inhibiting herbicides: past, present, and future | Weed Technology | Cambridge Core [cambridge.org]
- 9. environmentandecology.com [environmentandecology.com]
- 10. The use of statistical tools in field testing of putative effects of genetically modified plants on nontarget organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. agsci.oregonstate.edu [agsci.oregonstate.edu]
- 13. bioone.org [bioone.org]
- 14. researchgate.net [researchgate.net]
- 15. canr.msu.edu [canr.msu.edu]
- 16. Field Trial Analysis : complete guide- Alteia [alteia.com]
- 17. cambridge.org [cambridge.org]
- 18. researchgate.net [researchgate.net]
- 19. interesjournals.org [interesjournals.org]
Application Notes and Protocols for Greenhouse Bioassays of Mesotrione Phytotoxicity on Non-Target Species
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting greenhouse bioassays to evaluate the phytotoxicity of mesotrione on non-target plant species. This compound is a selective, systemic herbicide that functions by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, which is crucial for carotenoid biosynthesis in plants.[1][2] Inhibition of this pathway leads to the bleaching of new plant tissue, followed by necrosis and eventual plant death.[2][3] While effective for weed control in crops like maize, its residual activity in soil can pose a risk to sensitive rotational crops.[2][3] Greenhouse bioassays are a sensitive and straightforward method to determine the potential for this compound-induced injury to non-target plant species.[3][4]
Data Presentation: this compound Phytotoxicity on Non-Target Species
The following tables summarize quantitative data from various studies on the sensitivity of non-target plant species to this compound, typically expressed as the effective concentration (EC50) or inhibition (I50) values, which represent the herbicide concentration causing a 50% reduction in a specific growth parameter.
Table 1: this compound EC50 Values for Shoot Fresh Weight in Various Leafy Vegetables
| Plant Species | EC50 (µg a.i./kg soil) ± SE |
| Spinach | 13.2 ± 2.4 |
| Chard | 23.9 ± 3.5 |
| Lettuce | 34.3 ± 7.7 |
| Endive | 990.3 ± 3921.5 |
Source: Data adapted from a study on the sensitivity of leafy vegetables to simulated this compound residues.[2]
Table 2: this compound I50 Values for Dry Plant Weight in Various Rotational Crops
| Plant Species | I50 (g a.i./ha) ± SE |
| Sugar beet | 8.6 ± 1.8 |
| Lettuce | 14.9 ± 2.0 |
| Green bean | 29.8 ± 11.0 |
| Cucumber | 41.6 ± 7.3 |
| Pea | 52.9 ± 6.4 |
| Soybean | 67.9 ± 30.3 |
Source: Data from a greenhouse bioassay to determine rotational crop response to this compound residues.[4]
Table 3: this compound ED50 Values for Carotenoid Inhibition in Common Bean at Different Soil pH Levels
| Soil pH | ED50 (g a.i./ha) ± SE |
| 7.5 | 5.25 ± 0.61 |
| 6.5 | 9.57 ± 0.74 |
| 5.5 | 13.07 ± 0.91 |
| 4.5 | 14.98 ± 0.94 |
Source: Data indicating the influence of soil pH on this compound phytotoxicity.[4]
Experimental Protocols
This section outlines a detailed protocol for conducting a greenhouse bioassay to assess this compound phytotoxicity. This protocol is a synthesis of methodologies reported in the scientific literature.[2][4][5]
Protocol 1: Greenhouse Bioassay for this compound Phytotoxicity in Soil
1. Objective: To determine the dose-response relationship of non-target plant species to this compound concentrations in a controlled greenhouse environment.
2. Materials:
-
Test plant species seeds (e.g., sugar beet, lettuce, spinach)[2][3]
-
This compound analytical standard or commercial formulation
-
Greenhouse pots (e.g., 8 cm diameter)[5]
-
Bioassay soil: A loam or sandy loam soil with known properties (pH, organic matter content, texture). The soil should be collected from a field with no prior herbicide application.[2]
-
Sieve (5-mm)[5]
-
Balance, sprayer, and other standard laboratory equipment
-
Greenhouse with controlled temperature, light, and humidity
3. Experimental Procedure:
3.1. Soil Preparation:
-
Collect soil from a depth of 0-20 cm.[5]
-
Air-dry the soil for 72 hours and pass it through a 5-mm sieve to ensure homogeneity.[5]
-
Determine the soil's physical and chemical properties, as these can influence this compound's bioavailability.[2]
3.2. This compound Application:
-
Prepare a stock solution of this compound.
-
Establish a range of this compound concentrations to be tested. This should include a zero-mesotrione control and a series of concentrations that bracket the expected phytotoxic levels. For example, concentrations could range from 1.875 to 240 µg a.i./kg of soil.[2]
-
Thoroughly mix the appropriate amount of this compound solution with the soil for each treatment level to ensure uniform distribution.
3.3. Planting and Growth Conditions:
-
Fill the pots with the treated soil.
-
Plant a predetermined number of seeds of the test species in each pot.
-
Place the pots in a greenhouse under controlled conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod).
-
Water the plants as needed to maintain soil moisture at field capacity.[5]
3.4. Data Collection and Assessment:
-
Assess phytotoxicity at regular intervals (e.g., 7, 14, and 21 days after sowing).[5]
-
Visual Injury Assessment: Rate visible symptoms of phytotoxicity, such as bleaching, chlorosis, necrosis, and stunting, on a scale of 0% (no injury) to 100% (plant death).[5][6] Symptoms typically appear 3 to 5 days after exposure.[3]
-
Morphological Parameters: At the end of the experiment (e.g., 21 days), harvest the above-ground plant biomass. Measure shoot fresh weight and/or dry weight (after drying at a specified temperature, e.g., 70°C, until a constant weight is achieved).[2][7]
-
Physiological Parameters: For a more in-depth analysis, pigment content (chlorophyll a, chlorophyll b, and carotenoids) can be measured spectrophotometrically.[2]
4. Data Analysis:
-
Analyze the collected data using a non-linear regression model, such as a log-logistic model, to describe the relationship between this compound concentration and the measured plant response (e.g., shoot fresh weight, pigment content).[4]
-
From the dose-response curves, calculate the EC50 or I50 values to quantify the sensitivity of the test species to this compound.[2]
Visualizations
This compound's Mode of Action Signaling Pathway
Caption: this compound inhibits the HPPD enzyme, disrupting carotenoid biosynthesis and leading to plant death.
Experimental Workflow for Greenhouse Bioassay
Caption: Workflow for conducting a greenhouse bioassay to assess this compound phytotoxicity.
References
Application Notes and Protocols for Determining Mesotrione's Half-Life in Different Soil Types
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies and application notes for determining the half-life of the herbicide mesotrione in various soil types. Understanding the persistence of this compound in the environment is critical for assessing its potential ecological impact and ensuring its safe and effective use in agriculture.
Introduction
This compound is a selective herbicide widely used for the control of broadleaf weeds in corn and other crops. Its environmental fate, particularly its persistence in soil, is influenced by a combination of soil physicochemical properties and environmental conditions. The half-life (DT50), the time it takes for 50% of the initial concentration to dissipate, is a key parameter used to assess this persistence. This document outlines the laboratory and analytical procedures to determine this compound's half-life in soil.
Factors Influencing this compound Degradation in Soil
The degradation of this compound in soil is a complex process influenced by several key factors:
-
Soil pH: this compound degradation is highly dependent on soil pH. The half-life of this compound generally decreases as the soil pH increases.[1][2]
-
Organic Matter Content: Higher organic matter content in soil can influence this compound's bioavailability and degradation rate.[1][2]
-
Microbial Activity: Soil microorganisms play a significant role in the breakdown of this compound.[1][3][4] Sterilized soils show a significantly slower degradation rate compared to non-sterilized soils.[1][3]
-
Temperature and Moisture: Like most biological and chemical processes, temperature and soil moisture levels affect the rate of this compound degradation.[2]
-
Photolysis: Sunlight can contribute to the degradation of this compound, particularly at the soil surface.[1][3][5]
Data Presentation: this compound Half-Life in Various Soils
The following tables summarize the half-life of this compound in different soil types under various experimental conditions as reported in the literature.
Table 1: Half-Life of this compound in Different Soil Types
| Soil Type | pH | Organic Matter (%) | Half-Life (days) | Reference |
| Paddy Soil | 6.8 | 2.5 | 7.90 (solarization) | [1] |
| Sandy Loess | 7.5 | 1.2 | 15.89 (solarization) | [1] |
| Silt Clay Loam | 8.2 | 0.8 | 25.29 (solarization) | [1] |
| Silt-Loam Soils | Not specified | Not specified | 8 to 32 | [2] |
| Various European & US Soils | 4.4 - 7.5 | 0.6 - 3.35 | 4.5 to 32 |
Table 2: Effect of Sterilization on this compound Half-Life
| Soil Type | Condition | Half-Life (days) | Fold Increase | Reference |
| Paddy Soil | Non-sterilized | 9.3 | - | [1] |
| Sterilized | 35.1 | 3.78 | [1] | |
| Sandy Loess | Non-sterilized | 18.5 | - | [1] |
| Sterilized | 70.1 | 3.79 | [1] | |
| Silt Clay Loam | Non-sterilized | 27.8 | - | [1] |
| Sterilized | 145.7 | 5.24 | [1] |
Experimental Protocols
This section provides a detailed methodology for a laboratory soil incubation study to determine the half-life of this compound.
Protocol 1: Laboratory Soil Incubation Study
1. Soil Collection and Preparation:
-
Collect soil samples from the desired field locations from a depth of 0-15 cm.
-
Air-dry the soil samples at room temperature and sieve them through a 2-mm mesh to remove large debris and ensure homogeneity.
-
Characterize the physicochemical properties of the soil, including pH, organic matter content, texture (sand, silt, clay content), and cation exchange capacity (CEC).
2. Experimental Setup:
-
Weigh 100 g of the prepared soil into individual glass containers (e.g., beakers or flasks).
-
Fortify the soil samples with a standard solution of this compound in a suitable solvent (e.g., acetone or methanol) to achieve the desired initial concentration. Ensure the solvent is allowed to evaporate completely.
-
Adjust the soil moisture content to a specific level, typically 40-60% of the water-holding capacity, using deionized water.
-
For studies investigating the role of microbial activity, prepare a parallel set of sterilized soil samples. Sterilization can be achieved by autoclaving the soil at 121°C for 1 hour on three consecutive days.[1]
-
Incubate the containers in the dark in a controlled environment chamber at a constant temperature (e.g., 25°C).
-
The containers should be covered with a perforated material (e.g., Parafilm) to allow for gas exchange while minimizing moisture loss.
3. Sampling and Extraction:
-
Collect soil samples from replicate containers at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, 28, and 42 days).
-
At each sampling point, thoroughly mix the soil in the container before taking a subsample (e.g., 10 g).
-
Extract this compound from the soil subsamples. A common extraction procedure involves shaking the soil with a mixture of an organic solvent and an aqueous solution. For example, a sequential extraction with 0.05M NH4OH, a 50:50 (v:v) mixture of 0.05M NH4OH and acetone, and finally acetone can be used.[6]
-
After shaking, centrifuge the samples to separate the soil particles from the extract.[6]
-
Collect the supernatant for analysis.
4. Analytical Quantification:
-
Analyze the concentration of this compound in the extracts using a suitable analytical method, such as High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).[6][7] This method provides high sensitivity and selectivity for the quantification of this compound and its metabolites.
-
Prepare a calibration curve using standard solutions of this compound to quantify the concentration in the soil extracts.
5. Data Analysis:
-
Plot the concentration of this compound remaining in the soil versus time.
-
Determine the degradation kinetics of this compound. A pseudo-first-order kinetics model is often used to describe the degradation.[1]
-
The half-life (DT50) can be calculated from the degradation rate constant (k) using the following equation: DT50 = ln(2) / k.
Visualizations
Diagram 1: Experimental Workflow for Determining this compound Half-Life
Caption: Workflow for laboratory determination of this compound's half-life in soil.
Diagram 2: Factors Influencing this compound Degradation in Soil
Caption: Key factors influencing the degradation rate of this compound in soil.
References
- 1. Degradation of Herbicide this compound in Three Soils with Differing Physicochemical Properties from China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. epa.gov [epa.gov]
- 7. epa.gov [epa.gov]
Application Notes and Protocols: Investigating Herbicide Resistance Mechanisms with Mesotrione
Audience: Researchers, scientists, and drug development professionals.
Introduction: Mesotrione is a selective herbicide widely used for controlling broadleaf and some grass weeds, primarily in maize cultivation[1]. Its mode of action involves the inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme[1]. This enzyme is critical in the plant's biochemical pathway for synthesizing plastoquinone and tocopherols. Plastoquinone is an essential cofactor in carotenoid biosynthesis, and its depletion leads to the characteristic bleaching of leaves as chlorophyll is degraded, ultimately causing plant death[1]. The emergence of weed populations resistant to this compound poses a significant challenge to sustainable agriculture. Understanding the molecular and physiological bases of this resistance is crucial for developing effective weed management strategies and designing new herbicides.
These application notes provide a comprehensive overview of the common mechanisms of resistance to this compound and detailed protocols for their investigation.
Mechanisms of Resistance to this compound
Herbicide resistance in weeds is generally categorized into two main types: target-site resistance (TSR) and non-target-site resistance (NTSR)[2]. Both have been implicated in resistance to HPPD-inhibiting herbicides like this compound.
Target-Site Resistance (TSR)
TSR involves modifications at the herbicide's site of action, which reduce the binding affinity of the herbicide. For this compound, this involves the HPPD enzyme.
-
Mutations in the HPPD Gene: Alterations in the DNA sequence of the HPPD gene can lead to amino acid substitutions in the HPPD enzyme. While this is a common mechanism for other herbicides, studies on this compound-resistant Amaranthus species have often not detected specific resistance-conferring mutations[3][4][5]. However, recent research using base-editing has identified potential mutations (e.g., N338D, P336L) that can confer tolerance to HPPD inhibitors[6].
-
HPPD Gene Amplification: An increased number of copies of the HPPD gene can lead to the overproduction of the HPPD enzyme. This higher enzyme concentration can effectively dilute the herbicide, requiring a higher dose to achieve control. HPPD gene amplification has been investigated but not consistently found as the primary resistance mechanism in some resistant weed populations[3][4][7].
-
HPPD Gene Overexpression: Resistant plants may exhibit increased transcription of the HPPD gene, leading to higher levels of HPPD mRNA and, consequently, more enzyme. This mechanism has been identified in this compound-resistant Palmer amaranth, where resistant populations showed a 4- to 12-fold increase in HPPD gene expression compared to susceptible ones[4].
Non-Target-Site Resistance (NTSR)
NTSR involves mechanisms that prevent the herbicide from reaching its target site in a lethal concentration.
-
Enhanced Metabolism: This is the most commonly reported mechanism for this compound resistance in weeds like Amaranthus tuberculatus (waterhemp) and Amaranthus palmeri (Palmer amaranth)[3][8][9]. The herbicide is detoxified through a three-phase process:
-
Phase I (Transformation): The herbicide molecule is altered, often by oxidation, reduction, or hydrolysis. For this compound, this frequently involves ring hydroxylation catalyzed by cytochrome P450 monooxygenases (P450s)[2][3][8]. The resulting 4-hydroxy-mesotrione is less phytotoxic[2].
-
Phase II (Conjugation): The modified herbicide is conjugated with endogenous molecules like glucose or glutathione, further reducing its toxicity and increasing its solubility.
-
Phase III (Compartmentation): The conjugated herbicide is sequestered in the vacuole or cell wall, effectively removing it from metabolic pathways[8].
-
-
Altered Uptake and Translocation: Reduced absorption of the herbicide through the leaf cuticle or impaired movement (translocation) within the plant can also contribute to resistance. However, studies on this compound-resistant Amaranthus populations have generally found no significant differences in uptake compared to susceptible populations[3][7][10]. Instead, lower levels of parent this compound are often translocated from the treated leaf in resistant plants, which is likely a consequence of rapid metabolism in the leaf tissue[3][5][10].
Quantitative Data Summary
The following tables summarize quantitative data from various studies investigating this compound resistance.
Table 1: Whole-Plant Dose-Response to this compound (GR50 is the herbicide dose required to cause a 50% reduction in plant growth)
| Weed Species | Population/Biotype | GR50 (g ai ha-1) | Resistance Index (RI) | Citation(s) |
| Amaranthus tuberculatus | NEB (Resistant) | 162.1 | 45.5 | [3] |
| SEN (Susceptible) | 3.6 | - | [3] | |
| Amaranthus palmeri | KSR (Resistant) | 10-18 times higher than susceptible | 10 - 18 | [4] |
| Setaria viridis | HT (High Tolerance) | 463.2 | 1.7 | [11] |
| MT (Moderate Tolerance) | 271.9 | - | [11] |
Table 2: Molecular Basis of Resistance
| Weed Species | Population | HPPD Gene Mutation | HPPD Gene Copy Number | HPPD Gene Expression | Citation(s) |
| Amaranthus tuberculatus | NEB (Resistant) | Not detected | No duplication | No significant difference | [3][5] |
| Amaranthus palmeri | KSR/NER (Resistant) | Not detected | No amplification | 4- to 12-fold increase | [4] |
| Setaria viridis | HT (High Tolerance) | Not detected | No significant difference | No significant difference | [11] |
Table 3: this compound Metabolism
| Weed Species | Population | Key Finding | Citation(s) |
| Amaranthus tuberculatus | NEB (Resistant) | Higher levels of metabolism via 4-hydroxylation of the dione ring. | [3][10] |
| Amaranthus palmeri | KSR/NER (Resistant) | >90% of this compound detoxified within 24 hours, significantly faster than susceptible plants. | [4] |
| Amaranthus tuberculatus | MCR (Resistant) | Time for 50% of absorbed this compound to degrade (DT50) was significantly shorter than in susceptible populations. | [2] |
Experimental Protocols
Here are detailed protocols for key experiments used to elucidate the mechanisms of this compound resistance.
Protocol 1: Whole-Plant Dose-Response Assay
Objective: To quantify the level of resistance to this compound in a weed population.
Materials:
-
Seeds from suspected resistant (R) and known susceptible (S) weed populations.
-
Pots (e.g., 9x9x9 cm) with potting mix.
-
Growth chamber or greenhouse with controlled conditions.
-
Commercial formulation of this compound (e.g., Callisto®).
-
Adjuvants (e.g., crop oil concentrate (COC), ammonium sulfate (AMS)).
-
Research-grade cabinet sprayer.
Methodology:
-
Plant Growth: Grow seedlings of R and S populations in pots to the 4-6 true leaf stage (approx. 9-11 cm in height).[8]
-
Herbicide Application: Prepare a range of this compound doses that bracket the expected GR50 values for both R and S populations (e.g., 0, 0.25X, 0.5X, 1X, 2X, 4X, 8X of the recommended field rate of 105 g ai ha-1). Include recommended adjuvants (e.g., 1% v/v COC and 2.5% v/v AMS).[8]
-
Treat plants using a cabinet sprayer calibrated to deliver a specific volume (e.g., 187-200 L ha-1).[5][8] Leave a set of plants from each population untreated as a control.
-
Data Collection: Return plants to the greenhouse and arrange them in a completely randomized design. At 14-21 days after treatment (DAT), assess plant injury visually on a scale of 0% (no injury) to 100% (plant death).[8]
-
Harvest the aboveground biomass, place in paper bags, and dry in an oven at 65°C until a constant weight is achieved. Record the dry weight.
-
Data Analysis: Convert dry weight data to a percentage of the untreated control for each population. Use a statistical software package to perform a non-linear regression analysis (e.g., a log-logistic dose-response model) to calculate the GR50 value for each population. The Resistance Index (RI) is calculated as GR50 (Resistant) / GR50 (Susceptible).
Protocol 2: Investigation of Target-Site Mechanisms
Objective: To determine if resistance is due to mutations, amplification, or overexpression of the HPPD gene.
A. HPPD Gene Sequencing
Materials:
-
Leaf tissue from R and S plants.
-
Liquid nitrogen.
-
DNA extraction kit (e.g., DNeasy Plant Mini Kit).
-
PCR thermal cycler.
-
Primers designed to amplify the full coding sequence of the HPPD gene.
-
Taq polymerase and dNTPs.
-
Gel electrophoresis equipment.
-
Sanger sequencing service.
Methodology:
-
DNA Extraction: Sample leaf tissue from individual R and S plants, flash-freeze in liquid nitrogen, and extract genomic DNA using a commercial kit.
-
PCR Amplification: Amplify the full coding sequence of the HPPD gene using PCR.
-
Sequencing: Purify the PCR product and send it for Sanger sequencing.
-
Sequence Analysis: Align the resulting DNA sequences from R and S plants with a reference susceptible sequence using bioinformatics software (e.g., BLAST, ClustalW). Identify any single nucleotide polymorphisms (SNPs) that result in amino acid changes.
B. HPPD Gene Copy Number and Expression (qPCR)
Materials:
-
Leaf tissue from R and S plants.
-
DNA/RNA extraction kits.
-
cDNA synthesis kit.
-
qPCR instrument (e.g., StepOnePlus™).
-
SYBR Green Master Mix.
-
Primers for the HPPD gene and one or more reference genes (e.g., ALS, CPS, β-tubulin)[3][12].
Methodology:
-
Sample Collection: Collect leaf tissue from multiple biological replicates of R and S plants. For expression analysis, samples can be taken before and at various time points after this compound treatment (e.g., 48 hours).[3]
-
Nucleic Acid Extraction: Extract genomic DNA (for copy number) and total RNA (for expression) from the samples.
-
cDNA Synthesis: For expression analysis, reverse transcribe the RNA into cDNA.
-
qPCR: Perform qPCR using primers for the HPPD gene and reference genes. Run reactions for both gDNA (copy number) and cDNA (expression).
-
Data Analysis:
-
Gene Copy Number: Use the ΔΔCt method to determine the relative copy number of the HPPD gene in R plants compared to S plants, normalized to the reference genes.[12]
-
Gene Expression: Use the ΔΔCt method to calculate the relative expression level of the HPPD gene in R plants versus S plants, normalized to the reference genes.[4]
-
Protocol 3: this compound Metabolism Assay
Objective: To compare the rate of this compound metabolism between R and S plants.
Materials:
-
Radiolabeled this compound (e.g., [14C]-mesotrione).
-
R and S plants at the 4-leaf stage.
-
Micropipette.
-
Methanol, acetone, and other solvents.
-
Biological oxidizer and liquid scintillation counter.
-
Thin-Layer Chromatography (TLC) plates and chamber or High-Performance Liquid Chromatography (HPLC) system.
Methodology:
-
Herbicide Application: Treat a single leaf of each R and S plant with a known amount of [14C]-mesotrione solution, typically applied as small droplets.[10][13]
-
Time Course: Harvest plants at various time points after treatment (e.g., 6, 24, 48, 72 hours).
-
Sample Processing:
-
At each time point, wash the treated leaf with an appropriate solvent (e.g., 10% methanol) to recover unabsorbed herbicide.
-
Separate the plant into the treated leaf, shoots above the treated leaf, and roots/shoots below.
-
Combust a portion of each plant section in a biological oxidizer to quantify the total 14C absorbed and translocated.
-
-
Metabolite Extraction: Homogenize the remaining plant tissue in a solvent like 80% acetone to extract parent this compound and its metabolites.
-
Analysis:
-
Concentrate the extract and spot it onto a TLC plate or inject it into an HPLC system.
-
Separate the parent [14C]-mesotrione from its [14C]-metabolites.
-
Quantify the amount of radioactivity in the parent and metabolite fractions using a radio-scanner or by collecting fractions for liquid scintillation counting.
-
-
Data Analysis: Calculate the percentage of parent this compound remaining at each time point for R and S plants. Determine the metabolism rate or the half-life (DT50) of this compound in each population.[2][13]
Protocol 4: Synergist Assay with P450 Inhibitors
Objective: To determine if enhanced metabolism via P450 enzymes is a key resistance mechanism.
Materials:
-
R and S plants.
-
This compound.
-
A P450 inhibitor, such as malathion or piperonyl butoxide (PBO).[11]
-
Spraying equipment as in Protocol 1.
Methodology:
-
Pre-treatment: Treat R and S plants with the P450 inhibitor (e.g., malathion at 1000 g ha-1) approximately 1-2 hours before the herbicide application.[2][11]
-
Herbicide Application: Apply a dose of this compound that is sublethal to the R population.
-
Control Groups: Include controls for each population treated with only this compound, only the synergist, and neither.
-
Data Collection: Assess plant injury and/or biomass reduction at 14-21 DAT as described in Protocol 1.
-
Data Analysis: If the P450 inhibitor significantly increases the efficacy of this compound on the R population (i.e., reverses the resistance), it provides strong evidence that P450-mediated metabolism is a primary resistance mechanism.[11]
Visualizations: Pathways and Workflows
Caption: Mode of action of this compound via inhibition of the HPPD enzyme.
Caption: Experimental workflow for investigating this compound resistance mechanisms.
Caption: Overview of Target-Site vs. Non-Target-Site resistance to this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Distinct Detoxification Mechanisms Confer Resistance to this compound and Atrazine in a Population of Waterhemp - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of resistance to this compound in an Amaranthus tuberculatus population from Nebraska, USA | PLOS One [journals.plos.org]
- 4. Physiological and Molecular Characterization of Hydroxyphenylpyruvate Dioxygenase (HPPD)-inhibitor Resistance in Palmer Amaranth (Amaranthus palmeri S.Wats.) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identifying resistant mutations in the herbicide target site of the plant 4‐hydroxyphenylpyruvate dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 4-Hydroxyphenylpyruvate dioxygenase (HPPD)-inhibiting herbicides: past, present, and future | Weed Technology | Cambridge Core [cambridge.org]
- 10. Mechanism of resistance to this compound in an Amaranthus tuberculatus population from Nebraska, USA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Association between metabolic resistances to atrazine and this compound in a multiple-resistant waterhemp (Amaranthus tuberculatus) population | Weed Science | Cambridge Core [cambridge.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Mesotrione Resistance in Amaranthus Species
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating mesotrione resistance in Amaranthus species.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound resistance in Amaranthus species?
A1: this compound resistance in Amaranthus species, such as Palmer amaranth (Amaranthus palmeri) and waterhemp (Amaranthus tuberculatus), is predominantly governed by non-target-site resistance (NTSR) mechanisms. The most commonly reported mechanism is enhanced metabolic detoxification of this compound, often mediated by cytochrome P450 monooxygenases.[1][2][3][4][5] This process involves the rapid breakdown of the herbicide into non-toxic forms within the plant.[3] Some studies have also identified increased expression of the target site enzyme, 4-hydroxyphenylpyruvate dioxygenase (HPPD), as a contributing factor.[3][6][7] Target-site mutations in the HPPD gene are not a common cause of resistance in these species.[1][4]
Q2: What is a typical resistance factor observed in this compound-resistant Amaranthus populations?
A2: The level of resistance can vary significantly among populations. Dose-response analyses have revealed that resistant Amaranthus palmeri populations can be 10 to 18 times more resistant to this compound than susceptible populations.[3] In Amaranthus tuberculatus, resistance factors of up to 45-fold have been reported for post-emergence applications.[1][4]
Q3: Can sub-lethal doses of this compound lead to the selection of resistant individuals?
A3: Yes, recurrent selection with sub-lethal doses of this compound has been shown to reduce the sensitivity of Amaranthus palmeri populations over several generations.[6][8] This suggests that repeated exposure to low herbicide rates can contribute to the evolution of resistance.
Q4: Is this compound resistance in Amaranthus a dominant or recessive trait?
A4: Studies on the inheritance of this compound resistance in Amaranthus tuberculatus suggest that it is a dominant and complex trait, likely controlled by multiple genes (polygenic).[5]
Troubleshooting Guides
Problem 1: Inconsistent or non-reproducible dose-response assay results.
Possible Causes & Troubleshooting Steps:
-
Variable Plant Growth: Ensure uniform plant size and growth stage at the time of herbicide application. Amaranthus plants should ideally be at the 4- to 6-leaf stage for post-emergence assays.[6]
-
Improper Herbicide Application: Calibrate spray equipment carefully to ensure accurate and consistent dose delivery. Use appropriate adjuvants as recommended for this compound to ensure proper uptake.
-
Environmental Variability: Maintain consistent greenhouse or growth chamber conditions (temperature, humidity, light intensity) throughout the experiment, as environmental stress can influence plant response to herbicides.
-
Seed Source Heterogeneity: If working with field-collected populations, be aware of genetic variability. It may be necessary to use established resistant and susceptible biotypes for more consistent results.
Problem 2: Failure to detect significant differences in this compound metabolism between suspected resistant and susceptible populations.
Possible Causes & Troubleshooting Steps:
-
Inappropriate Time Points: The rate of this compound metabolism can be very rapid in resistant plants, with significant detoxification occurring within 24 hours after treatment.[3] Ensure your experimental design includes early time points (e.g., 2, 4, 8, 12, 24 hours) to capture these initial differences.
-
Sub-optimal Extraction or Analytical Methods: Verify the efficiency of your extraction protocol for this compound and its metabolites from plant tissue. Ensure your analytical method (e.g., HPLC, LC-MS) is sensitive and specific enough to detect and quantify the parent herbicide and its hydroxylated metabolites.[2][9]
-
Use of P450 Inhibitors: To confirm the role of cytochrome P450-mediated metabolism, conduct experiments where plants are pre-treated with P450 inhibitors (e.g., malathion, piperonyl butoxide) before this compound application.[10][11] A reversal of resistance in the presence of these inhibitors strongly suggests metabolic detoxification.
Problem 3: No significant difference in HPPD gene expression or copy number between resistant and susceptible plants.
Possible Causes & Troubleshooting Steps:
-
Primary Resistance Mechanism is Not Target-Site Based: Remember that enhanced metabolism is the predominant resistance mechanism.[1][4] The absence of changes in HPPD gene expression or copy number does not rule out resistance.
-
Timing of Tissue Sampling: If investigating inducible gene expression, ensure that tissue is harvested at appropriate time points after herbicide treatment. However, studies have shown that in some resistant populations, HPPD expression is constitutively higher and does not increase further after treatment.[1][3]
-
qPCR Assay Issues:
-
Reference Gene Selection: Ensure the use of validated reference genes for qPCR that are stably expressed across different treatments and populations.
-
Primer Efficiency: Verify the efficiency of your qPCR primers for both the target (HPPD) and reference genes.
-
DNA/RNA Quality: Use high-quality DNA and RNA for accurate quantification.
-
Data Presentation
Table 1: Comparative this compound Resistance Levels in Amaranthus Species
| Species | Population | Application | Resistance Factor (Fold-Increase) | GR50 (g ai ha-1) | Reference |
| A. palmeri | KSR | Post-emergence | 10 - 18 | - | [3] |
| A. tuberculatus | NEB | Pre-emergence | 2.4 | - | [1][4] |
| A. tuberculatus | NEB | Post-emergence | 45 | - | [1][4] |
| A. palmeri | F0 Generation | Post-emergence | - | 23.57 | [6][8] |
| A. palmeri | F4 Generation | Post-emergence | 1.7 | 41.22 | [6][8] |
GR50: The dose required to reduce plant growth by 50%.
Table 2: HPPD Gene Expression in this compound-Resistant and -Susceptible Amaranthus palmeri
| Population | Phenotype | Relative HPPD mRNA Level (Fold-Increase vs. Susceptible) | Reference |
| KSR | Resistant | 12 | [3] |
| NER | Resistant | 8 - 12 | [3] |
| MSS | Susceptible | 1 | [3] |
Experimental Protocols
1. Whole-Plant Dose-Response Assay
-
Plant Material: Grow Amaranthus seedlings from seed in pots containing a commercial potting mix in a greenhouse or growth chamber. Thin seedlings to one plant per pot.
-
Growth Stage: Apply herbicide when plants reach the 4- to 6-leaf stage (approximately 10-12 cm in height).[3]
-
Herbicide Application: Prepare a range of this compound doses (e.g., 0, 0.125X, 0.25X, 0.5X, 1X, 2X, 4X, where 1X is the recommended field rate of 105 g ai ha-1).[3] Apply the herbicide using a calibrated cabinet sprayer. Include appropriate adjuvants, such as a non-ionic surfactant or crop oil concentrate.
-
Data Collection: At 14 to 21 days after treatment (DAT), visually assess plant injury and harvest the above-ground biomass. Dry the biomass at 60-70°C to a constant weight.
-
Data Analysis: Analyze the biomass data using a non-linear regression model (e.g., a three-parameter log-logistic model) to determine the GR50 value for each population.
2. This compound Metabolism Assay (Excised Leaf)
-
Plant Material: Use fully expanded leaves from well-watered plants at a similar growth stage as the dose-response assay.
-
Assay Buffer: Prepare a buffer solution (e.g., containing MES, CaCl2, and sucrose) and the desired concentration of radiolabeled ([14C]) or non-labeled this compound.
-
Incubation: Excise leaves and place the petioles in the assay buffer in small tubes under controlled light and temperature conditions.
-
Time Course: Harvest leaves at various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours) after the start of incubation.
-
Extraction: Immediately freeze the harvested leaves in liquid nitrogen and store at -80°C. Homogenize the tissue and extract this compound and its metabolites using a suitable solvent (e.g., acetonitrile/water).
-
Analysis: Analyze the extracts using High-Performance Liquid Chromatography (HPLC) with a radioactivity detector (for [14C]-mesotrione) or Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and quantify the parent this compound and its metabolites (e.g., 4-OH-mesotrione).[2]
3. HPPD Gene Expression Analysis (qPCR)
-
Tissue Collection: Collect young leaf tissue from both untreated and this compound-treated plants at various time points. Immediately freeze in liquid nitrogen.
-
RNA Extraction and cDNA Synthesis: Extract total RNA from the leaf tissue using a commercial kit. Treat with DNase to remove any genomic DNA contamination. Synthesize first-strand cDNA using a reverse transcriptase kit.
-
qPCR: Perform quantitative PCR using SYBR Green or a probe-based assay with primers specific to the Amaranthus HPPD gene and validated reference genes (e.g., β-tubulin, CPS).
-
Data Analysis: Calculate the relative expression of the HPPD gene using the ΔΔCt method, normalizing to the expression of the reference genes.
Mandatory Visualizations
Caption: Troubleshooting workflow for investigating this compound resistance.
Caption: Metabolic detoxification pathway of this compound in resistant Amaranthus.
References
- 1. Mechanism of resistance to this compound in an Amaranthus tuberculatus population from Nebraska, USA | PLOS One [journals.plos.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Physiological and Molecular Characterization of Hydroxyphenylpyruvate Dioxygenase (HPPD)-inhibitor Resistance in Palmer Amaranth (Amaranthus palmeri S.Wats.) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of resistance to this compound in an Amaranthus tuberculatus population from Nebraska, USA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inheritance of this compound Resistance in an Amaranthus tuberculatus (var. rudis) Population from Nebraska, USA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recurrent Selection with Sub-Lethal Doses of this compound Reduces Sensitivity in Amaranthus palmeri [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. "Recurrent Selection with Sub-Lethal Doses of this compound Reduces Sensit" by Jason K. Norsworthy, Vijay K. Varanasi et al. [scholarworks.uark.edu]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Predominance of Metabolic Resistance in a Six-Way-Resistant Palmer Amaranth (Amaranthus palmeri) Population [frontiersin.org]
- 11. Distinct Detoxification Mechanisms Confer Resistance to this compound and Atrazine in a Population of Waterhemp - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in mesotrione degradation analysis in complex matrices
Welcome to the technical support center for mesotrione analysis. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to address the challenges encountered during the analysis of this compound and its degradation products in complex matrices.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: Why am I observing low recovery of this compound from my soil or crop samples?
Low analyte recovery is a common issue, often stemming from sample preparation and the inherent properties of the matrix. Soil, in particular, is a complex matrix with various active sites that can strongly retain pesticides, making extraction difficult[1].
Potential Causes and Solutions:
-
Inefficient Extraction: The chosen solvent may not be optimal for disrupting the interactions between this compound and the matrix components.
-
Recommendation: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used and has shown good recovery rates for this compound in soil and maize[2][3]. Ensure you are using the appropriate salt concentrations (e.g., anhydrous MgSO₄ and NaCl) and solvent (acetonitrile) to facilitate partitioning[2]. For some soil types, a pre-wetting step with water before adding the extraction solvent can improve recovery by swelling the matrix and releasing trapped analytes[4].
-
-
Strong Analyte-Matrix Interactions: this compound's properties can be influenced by soil pH. In acidic conditions, it is less stable, while in alkaline soils, it exhibits higher stability[5]. Its leaching potential is also affected by soil pH and organic matter content[6].
-
Degradation During Sample Processing: this compound can degrade during sample preparation, especially if exposed to light or certain pH conditions. Photodegradation is a primary decomposition pathway for triketones in soils and sediments[5].
-
Recommendation: Minimize exposure of samples to direct sunlight and process them promptly. Store samples at -20°C if immediate analysis is not possible[2].
-
Caption: Troubleshooting workflow for low this compound recovery.
Q2: My LC-MS/MS analysis is showing significant signal suppression or enhancement. What is causing this and how can I fix it?
This phenomenon is known as the "matrix effect," where co-extracted components from the sample interfere with the ionization of the target analyte in the mass spectrometer's source[8][9]. It is a major challenge in ESI-based LC-MS/MS analysis[8].
Potential Causes and Solutions:
-
Co-eluting Matrix Components: Compounds from the matrix (e.g., organic matter, salts) that elute at the same time as this compound can compete for ionization, leading to signal suppression, or in some cases, enhancement[8][10].
-
Recommendation 1: Improve Chromatographic Separation: Optimize your LC gradient to better separate this compound from interfering compounds. Using a longer column or a different stationary phase can also help.
-
Recommendation 2: Enhance Sample Cleanup: The dispersive solid-phase extraction (d-SPE) cleanup step in the QuEChERS protocol is critical. Use a combination of sorbents like C18 to remove nonpolar interferences and PSA (primary secondary amine) to remove organic acids and sugars. For highly pigmented samples, graphitized carbon black (GCB) can be used, but be aware it may also adsorb planar analytes like this compound.
-
Recommendation 3: Dilute the Sample: A simple "dilute-and-shoot" approach can mitigate matrix effects. Diluting the final extract (e.g., 1:4 with water) before injection can reduce the concentration of interfering components while keeping the analyte concentration within the instrument's detection range[4].
-
-
Inadequate Compensation: If matrix effects cannot be eliminated, they must be compensated for to ensure accurate quantification.
-
Recommendation: Use matrix-matched calibration standards.[2][10] These are prepared by spiking known concentrations of the analyte into a blank matrix extract that has undergone the entire sample preparation process. This ensures that the standards and samples experience the same matrix effects. Using an isotope-labeled internal standard (ILIS) for this compound is the most effective way to correct for both extraction efficiency and matrix effects.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound I should be monitoring?
This compound degrades in the environment into two primary metabolites: 4-methylsulfonyl-2-nitrobenzoic acid (MNBA) and 2-amino-4-methylsulfonyl-benzoic acid (AMBA).[11][12][13] It is often necessary to monitor for both the parent compound and these metabolites, as regulatory guidelines may require data on the total toxic residue.[12][13][14][15] These degradation products can be more stable than the parent compound under certain environmental conditions[5].
Caption: Primary degradation pathway of this compound.
Q2: Which sample preparation method is better for my matrix: QuEChERS or Solid-Phase Extraction (SPE)?
The choice depends on the matrix type and the desired throughput.
-
QuEChERS: This method is highly effective for solid and semi-solid matrices like soil, crops (maize), and sediments .[1][2][4] Its advantages include high throughput, low solvent consumption, and good recovery for a wide range of pesticides. It is the preferred method for multi-residue analysis in complex solid samples.
-
Solid-Phase Extraction (SPE): SPE is the gold standard for water samples .[7] It allows for the extraction and concentration of analytes from a large volume of water, enabling very low detection limits (ng/L level). C18 cartridges are commonly used for this compound extraction from water[7].
Data Presentation: Performance of Analytical Methods
The tables below summarize quantitative data from various studies to help you select and validate your analytical method.
Table 1: Comparison of Recovery Rates for this compound using Different Sample Preparation Methods
| Matrix | Method | Spiked Level | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Soil | Modified QuEChERS | 0.1 - 2.0 mg/kg | 80 - 102 | < 15 | [2] |
| Maize Grain | Modified QuEChERS | 0.01 - 1.0 mg/kg | 72 - 104 | < 15 | [2] |
| Soil | QuEChERS | Not Specified | 89 - 101 | < 5 | [3] |
| Water (Surface & Wastewater) | C18 SPE | 5 - 10 µg/L | 89.9 - 93.2 | 3.5 - 4.6 | [7] |
| Soil | Liquid Extraction | 0.005 - 0.05 mg/kg | 79 | 4 | [12][13] |
| Water (Ground & Surface) | Direct Injection | 0.1 - 1.0 µg/L | 80 | 7 | [12][13] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound Analysis
| Matrix | Analytical Method | LOD | LOQ | Reference |
| Water | HPLC-UV | 0.039 µg/L | - | [7] |
| Soil, Maize | LC-MS/MS | 0.57 - 2.7 µg/L | 0.01 - 0.1 mg/kg | [2] |
| Crops | LC-Fluorescence | - | 0.01 mg/kg | [12][13] |
| Soil | LC-Fluorescence | - | 0.005 mg/kg | [12][13] |
| Water | LC-Fluorescence | - | 0.10 µg/L | [12][13] |
| Surface Water | LC-MS/MS | - | 0.5 - 10 ng/L | |
| Soil | LC-MS/MS | - | 2.0 µg/kg | [14] |
| Water | LC-MS/MS | - | 0.05 µg/L | [15] |
Experimental Protocols
Protocol 1: Modified QuEChERS Method for this compound in Soil
(Based on methodology described in[2][4])
-
Sample Weighing: Weigh 5 g of homogenized soil into a 50 mL centrifuge tube[2].
-
Hydration: Add 5 mL of deionized water to the tube, vortex for 1 minute, and let it stand for 10 minutes to hydrate the soil[4].
-
Extraction:
-
Dispersive SPE (d-SPE) Cleanup:
-
Transfer 1 mL of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing d-SPE salts (e.g., 150 mg anhydrous MgSO₄ and 60 mg C18)[2].
-
Vortex for 1 minute.
-
Centrifuge at high speed for 2 minutes.
-
-
Final Preparation:
-
Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.
-
The sample is now ready for LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) for this compound in Water
(Based on methodology described in[7])
-
Sample Preparation:
-
Take 500 mL of the water sample and filter it to remove suspended particles.
-
Adjust the sample pH to 3.0-4.0 using phosphoric acid[7].
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water (pH adjusted to 3.0-4.0). Do not let the cartridge run dry.
-
-
Sample Loading:
-
Load the prepared water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
-
Washing:
-
After loading, wash the cartridge with 5 mL of deionized water to remove interferences.
-
Dry the cartridge under vacuum for 10-15 minutes.
-
-
Elution:
-
Elute the retained this compound from the cartridge using 5-10 mL of an appropriate solvent, such as acetonitrile-water (1:1)[7].
-
-
Concentration:
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a known volume (e.g., 1 mL) of the mobile phase for HPLC or LC-MS/MS analysis.
-
References
- 1. weber.hu [weber.hu]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Comparison of Ultrasonic and QuEChERS Extraction Methods Efficiency for the Determination of Herbicides Residues in Soil and Maize Cob | Trends in Sciences [tis.wu.ac.th]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Determination of Trace Amounts of this compound in Water by Solid Phase Extraction and High Performance Liquid Chromatography [fxcsxb.com]
- 8. restek.com [restek.com]
- 9. restek.com [restek.com]
- 10. Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | C14H13NO7S | CID 175967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. epa.gov [epa.gov]
- 15. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
Technical Support Center: Overcoming Mesotrione Phytotoxicity in Sensitive Rotational Crops
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming mesotrione phytotoxicity in sensitive rotational crops during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it cause phytotoxicity?
A1: this compound is a selective herbicide used for controlling broadleaf weeds.[1][2] It functions by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) in susceptible plants.[3][4] This enzyme is crucial for carotenoid biosynthesis. Without carotenoids, chlorophyll is degraded by sunlight, leading to characteristic bleaching symptoms (chlorosis), necrosis, and eventual plant death.[1][4]
Q2: Why are some rotational crops sensitive to this compound residues?
A2: The sensitivity of rotational crops to this compound residues depends on their ability to metabolize the herbicide.[5] Crops with less sensitive HPPD enzymes or the ability to rapidly detoxify this compound will be more tolerant.[5][6] Conversely, crops that cannot effectively metabolize the herbicide are susceptible to its phytotoxic effects, even at low concentrations in the soil.[1]
Q3: What are the common symptoms of this compound phytotoxicity in sensitive crops?
A3: The most common symptom of this compound phytotoxicity is the bleaching or whitening of plant tissues, particularly in new growth.[1] This is often accompanied by stunting, chlorosis (yellowing), and in severe cases, necrosis (tissue death) and plant death.[1] Symptoms typically appear three to five days after exposure.[1]
Q4: Which rotational crops are most sensitive to this compound carryover?
A4: Research has shown that sugar beets are highly sensitive to this compound residues.[7][8] Other sensitive crops include lettuce, green beans, peas, and cucumbers.[7][9] Soybeans have also shown sensitivity under certain conditions.[10]
Troubleshooting Guide
Issue 1: Unexpected phytotoxicity in a rotational crop.
-
Possible Cause: this compound carryover from the previous growing season. The persistence of this compound in the soil is influenced by several factors.
-
Troubleshooting Steps:
-
Review Herbicide Application Records: Confirm the application rate and timing of this compound in the previous crop.[11] Late-season applications increase the risk of carryover.[12]
-
Assess Soil Properties:
-
Evaluate Environmental Conditions:
-
Conduct a Soil Bioassay: A simple and sensitive method to detect the presence of phytotoxic this compound residues is to conduct a greenhouse or field bioassay.[1][9] This involves planting a highly sensitive indicator crop (e.g., sugar beet or lettuce) in the soil and observing for symptoms of phytotoxicity.[8][9]
-
Issue 2: Planning a rotation with a potentially sensitive crop.
-
Preventative Measures:
-
Adhere to Rotational Intervals: Always follow the crop rotation intervals specified on the this compound product label.[15][16] These intervals are established to minimize the risk of carryover injury.
-
Consider Tillage: Tillage can help to dilute herbicide residues in the soil profile.[17]
-
Use of Activated Carbon: In cases of known high residue levels or accidental spills, activated charcoal can be applied to the soil to adsorb and inactivate this compound.[18][19]
-
Data Presentation
Table 1: Rotational Intervals for Various Crops After this compound Application
| Crop | Replant/Rotational Interval |
| Asparagus, Corn (all types), Cranberry, Flax, Kentucky bluegrass (for seed), Pearl millet, Oats, Rhubarb, Ryegrass (perennial and annual, for seed), Sorghum (grain and sweet), Sugarcane, Tall fescue (for seed) | Anytime |
| Small grain cereals (wheat, barley, rye) | 4 Months |
| Alfalfa, Blueberry, Canola, Cotton, Currant, Lingonberry, Okra, Peanuts, Peas, Potato, Rice, Snap beans, Soybeans, Sunflowers, Tobacco | 10 Months |
| Cucurbits, Dry beans, Red clover, Sugar beets | 18 Months |
| All other rotational crops | 18 Months |
*Special conditions apply for peas and snap beans, including minimum rainfall, soil pH, application rate and timing, and no other HPPD inhibitor use. Refer to the product label for specific details.[15]
Table 2: Sensitivity of Various Crops to this compound Residues (Based on I50 Values)
The I50 value represents the dose of this compound required to cause a 50% reduction in plant response (e.g., growth). A lower I50 value indicates higher sensitivity.
| Crop | I50 Value (g ai ha⁻¹) (mean ± SE) |
| Sugar beet | 8.6 ± 1.8 |
| Lettuce | 14.9 ± 2.0 |
| Green bean | 29.8 ± 11.0 |
| Cucumber | 41.6 ± 7.3 |
| Pea | 52.9 ± 6.4 |
| Soybean | 67.9 ± 30.3 |
Data from whole-plant bioassays conducted in a greenhouse setting.[8]
Experimental Protocols
Protocol 1: Greenhouse Bioassay for Detecting this compound Residues in Soil
-
Objective: To determine the presence and phytotoxic levels of this compound residues in soil using a sensitive indicator plant.
-
Materials:
-
Test soil collected from the field .
-
Control soil known to be free of this compound.
-
Pots (e.g., 10 cm diameter).
-
Seeds of a highly sensitive indicator species (e.g., sugar beet or lettuce).[9]
-
Greenhouse or growth chamber with controlled temperature and light conditions.
-
Analytical grade this compound (for creating a standard dose-response curve).
-
-
Methodology:
-
Sample Collection: Collect representative soil samples from the field of concern.
-
Dose-Response Standards (Optional but Recommended): Prepare a series of known this compound concentrations in the control soil. This will allow for the quantification of residue levels in the test soil.[9]
-
Planting: Fill pots with the test soil and control soil (and standard concentration soils, if prepared). Plant a consistent number of seeds (e.g., 5-10) of the indicator species in each pot.
-
Growth Conditions: Place the pots in a greenhouse or growth chamber with optimal conditions for the indicator plant's growth.
-
Data Collection: After a set period (e.g., 21 days), assess the plants for symptoms of phytotoxicity.[9] This can include visual injury ratings (e.g., on a scale of 0-100%), plant height, and shoot dry weight.
-
Analysis: Compare the growth of plants in the test soil to those in the control soil. If a dose-response curve was generated, the level of injury in the test soil can be used to estimate the concentration of this compound residues.[9]
-
Visualizations
Caption: this compound's mechanism of action leading to plant phytotoxicity.
Caption: Workflow for conducting a greenhouse bioassay for this compound residues.
Caption: Key factors that increase the risk of this compound phytotoxicity.
References
- 1. scispace.com [scispace.com]
- 2. redeagleinternational.com [redeagleinternational.com]
- 3. nzpps.org [nzpps.org]
- 4. Herbicide - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Crop Response to Carryover of this compound Residues in the Field | Weed Technology | Cambridge Core [cambridge.org]
- 8. Field and Greenhouse Bioassays to Determine this compound Residues in Soil | Weed Technology | Cambridge Core [cambridge.org]
- 9. Field and Greenhouse Bioassays to Determine this compound Residues in Soil | Weed Technology | Cambridge Core [cambridge.org]
- 10. Factors Affecting Herbicide Carryover in 2018 | Purdue University Pest&Crop newsletter [extension.entm.purdue.edu]
- 11. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 12. agriculture.com [agriculture.com]
- 13. Herbicide Carryover Concerns for Soybean in 2024 - We haven't really seen a major shift in our weather patterns from last summer through this spring that alleviates herbicide carryover concerns as we head into this growing season. The potential will be determined by a variety of different factors [ipm.missouri.edu]
- 14. Herbicide Carryover and Crop Rotation to Corn | Crop Science US [cropscience.bayer.us]
- 15. carovail.com [carovail.com]
- 16. midwestcovercrops.org [midwestcovercrops.org]
- 17. Herbicide Carryover Concerns for 2024 [extension.sdstate.edu]
- 18. journals.flvc.org [journals.flvc.org]
- 19. media.clemson.edu [media.clemson.edu]
Technical Support Center: Optimizing Mesotrione Extraction from High-Organic Matter Soils
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the extraction efficiency of mesotrione from challenging high-organic matter soil matrices.
Frequently Asked Questions (FAQs)
Q1: Why is extracting this compound from high-organic matter soils challenging?
A1: High-organic matter soils, rich in humic and fulvic acids, present a significant challenge for this compound extraction due to the strong adsorption of the herbicide to these organic components.[1] This binding is primarily influenced by soil pH and the percentage of organic carbon (%OC).[2][3] At lower soil pH, this compound, a weak acid, is less dissociated and binds more tightly to organic matter, leading to lower recovery rates during extraction.[3]
Q2: What is a common sign of low extraction efficiency for this compound?
A2: Consistently low recovery rates (<70%) in your quality control samples, especially when compared to recoveries from lower organic matter soils, are a primary indicator of poor extraction efficiency. Another sign can be significant variability in results between replicate samples.
Q3: How does soil pH affect this compound extraction?
A3: Soil pH is a critical factor. This compound is a weak acid herbicide, and its adsorption to soil organic matter is pH-dependent.[3] In more acidic soils (lower pH), this compound is in its molecular form and binds more strongly to organic matter. As the pH increases, the this compound molecules become more anionic (negatively charged), which reduces their adsorption to the negatively charged organic matter, making them easier to extract.[3]
Q4: What are "matrix effects" and how do they impact this compound analysis?
A4: Matrix effects are the alteration of the analytical signal of the target analyte (this compound) due to the presence of co-extracted compounds from the soil matrix. In high-organic matter soils, co-extractives like humic substances can suppress or enhance the ionization of this compound in the mass spectrometer source, leading to inaccurate quantification. It is recommended to use matrix-matched standards for calibration to compensate for these effects.
Q5: Are there alternative extraction methods to traditional liquid extraction?
A5: Yes, several alternative methods can improve extraction efficiency from high-organic matter soils. These include Accelerated Solvent Extraction (ASE), Ultrasound-Assisted Extraction (UAE), and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[4][5][6] These techniques use different mechanisms, such as elevated temperature and pressure (ASE) or acoustic cavitation (UAE), to enhance the desorption of this compound from the soil matrix.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound from high-organic matter soils.
| Problem | Potential Cause | Recommended Solution |
| Low this compound Recovery | Strong Adsorption to Organic Matter: this compound binds tightly to humic and fulvic acids in the soil. | Optimize Extraction Solvent: Consider using a solvent mixture with a higher pH, such as an ammonium hydroxide solution, to increase the dissociation of this compound and reduce its adsorption. A 4:1 acetonitrile: 5% acetic acid solvent has also been shown to be effective in Accelerated Solvent Extraction (ASE).[4] |
| Insufficient Extraction Time/Energy: The extraction method may not be vigorous enough to desorb the this compound from the soil matrix. | Increase Extraction Vigor: For liquid-extraction methods, increase the shaking/vortexing time. Consider Alternative Methods: Employ more energetic extraction techniques like Ultrasound-Assisted Extraction (UAE) or Accelerated Solvent Extraction (ASE).[4][5] | |
| Inappropriate Soil-to-Solvent Ratio: Too little solvent may not be sufficient to effectively extract the this compound from the soil sample. | Adjust Soil-to-Solvent Ratio: Ensure an adequate volume of extraction solvent is used. A common starting point is a 1:2 or 1:5 soil-to-solvent ratio (w/v). | |
| High Variability in Results | Inhomogeneous Sample: High-organic matter soils can be heterogeneous, leading to variations in this compound concentration between subsamples. | Thorough Sample Homogenization: Ensure the soil sample is thoroughly mixed and sieved before taking a subsample for extraction. |
| Inconsistent Extraction Procedure: Minor variations in the extraction protocol can lead to significant differences in recovery. | Standardize the Protocol: Adhere strictly to the validated extraction protocol for all samples. | |
| Co-extraction of Interfering Substances | Complex Soil Matrix: High-organic matter soils contain numerous compounds that can be co-extracted with this compound. | Implement a Cleanup Step: Use a post-extraction cleanup step, such as solid-phase extraction (SPE) with C18 sorbent, to remove interfering compounds.[6] The QuEChERS method incorporates a dispersive SPE (d-SPE) cleanup step.[7] |
| Matrix Effects in LC-MS/MS Analysis: Co-extracted humic substances can interfere with the ionization of this compound. | Use Matrix-Matched Standards: Prepare calibration standards in a blank extract of a similar high-organic matter soil to compensate for matrix effects. |
Experimental Protocols
Modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method
This protocol is adapted for the extraction of this compound from soil matrices.[6]
a. Sample Preparation:
-
Weigh 5 g of homogenized soil into a 50 mL polypropylene centrifuge tube.
-
Add 10 mL of water and 10 mL of acetonitrile with 1% acetic acid.
-
Vortex vigorously for 1 minute.
b. Extraction:
-
Add the contents of a salt packet containing 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Immediately shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
c. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer 1 mL of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄ and 50 mg of C18 sorbent.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 2 minutes.
-
The resulting supernatant is ready for LC-MS/MS analysis.
Ultrasound-Assisted Extraction (UAE)
This method utilizes ultrasonic waves to enhance extraction efficiency.[5]
a. Extraction:
-
Weigh 2 g of homogenized soil into a 15 mL glass centrifuge tube.
-
Add 10 mL of a water:methanol (1:1, v/v) solvent mixture.
-
Place the tube in an ultrasonic bath.
-
Sonicate for 15 minutes at room temperature.
b. Sample Clarification:
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
The filtrate is ready for LC-MS/MS analysis.
Accelerated Solvent Extraction (ASE)
This technique uses elevated temperatures and pressures to increase extraction speed and efficiency.[4]
a. Sample Preparation:
-
Mix 10 g of homogenized soil with a dispersing agent like diatomaceous earth.
-
Load the mixture into an ASE extraction cell.
b. Extraction Parameters:
-
Extraction Solvent: Acetonitrile: 5% Acetic Acid (4:1, v/v)
-
Temperature: 50°C
-
Pressure: 1500 psi
-
Static Cycles: 2 cycles of 5 minutes each
-
Flush Volume: 60% of the cell volume
-
Purge Time: 100 seconds
c. Post-Extraction:
-
The collected extract is evaporated to near dryness under a gentle stream of nitrogen.
-
The residue is reconstituted in a suitable solvent for LC-MS/MS analysis.
Data Presentation
Table 1: Comparison of this compound Recovery from Soil using Different Extraction Methods
| Extraction Method | Soil Type | Fortification Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Modified QuEChERS | Soil | 0.1 | 80 | <15 | [6] |
| 1.0 | 102 | <15 | [6] | ||
| 2.0 | 95 | <15 | [6] | ||
| Ultrasound-Assisted Extraction (UAE) | Soil | Not Specified | ~100 | <13 | [5] |
| Ultrasonic Method | Soil | Not Specified | 91 - 97 | <5 | [8] |
| QuEChERS | Soil | Not Specified | 89 - 101 | <5 | [8] |
Note: The specific organic matter content of the soils in these studies was not always detailed, but the methods are applicable to high-organic matter soils with optimization.
Visualizations
Caption: General workflow for this compound extraction from soil.
References
- 1. researchgate.net [researchgate.net]
- 2. Assessment of this compound Leaching Applied Alone and Mixed in Seven Tropical Soils Columns under Laboratory Conditions [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 5. researchgate.net [researchgate.net]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. iris.unito.it [iris.unito.it]
- 8. Comparison of Ultrasonic and QuEChERS Extraction Methods Efficiency for the Determination of Herbicides Residues in Soil and Maize Cob | Trends in Sciences [tis.wu.ac.th]
Technical Support Center: Optimizing Mesotrione Performance in Herbicide Combinations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the performance of mesotrione when used in combination with other herbicides.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and how does it interact with other herbicides?
A1: this compound is a selective herbicide belonging to the triketone class.[1] Its primary mode of action is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][2][3] This enzyme is critical for carotenoid biosynthesis in plants.[1] The inhibition of HPPD leads to a depletion of carotenoids, which are essential for protecting chlorophyll from photo-oxidation.[1] Without carotenoids, chlorophyll is rapidly degraded by sunlight, resulting in the characteristic bleaching or whitening of susceptible plant tissues, followed by plant death.[1][3][4]
When combined with other herbicides, this compound can exhibit synergistic, additive, or antagonistic effects depending on the partner herbicide's mode of action and the target weed species.[5]
Q2: Which herbicide classes are known to have synergistic effects with this compound?
A2: The most well-documented synergistic interactions with this compound are with Photosystem II (PS II) inhibitors.[6][7][8][9] PS II inhibitors, such as atrazine, bromoxynil, and metribuzin, block the electron flow in the photosynthetic electron transport chain.[6][7] This action is complementary to this compound's inhibition of carotenoid biosynthesis, leading to increased oxidative stress and faster weed necrosis.[6][7][8] Studies have shown that combining this compound with PS II inhibitors can lead to a more rapid and complete death of weeds.[8]
Q3: Can this compound be tank-mixed with grass herbicides?
A3: Yes, this compound is often tank-mixed with pre-emergence or post-emergence grass herbicides to provide broad-spectrum weed control, as it is primarily effective on broadleaf weeds and has limited activity on most grass species.[4][10] Combining this compound with herbicides that have a different mode of action is also a strategy to manage and prevent the evolution of herbicide-resistant weed populations.[3][11]
Q4: Are there known instances of antagonism when combining this compound with other herbicides?
A4: Yes, antagonism has been reported, particularly with certain ALS (acetolactate synthase) and ACCase (acetyl-CoA carboxylase) inhibiting herbicides. For example, reduced efficacy of some sulfonylurea herbicides (an ALS inhibitor class) has been observed when applied with this compound for the control of certain grass species.[12] This antagonism can sometimes be attributed to decreased absorption or translocation of the partner herbicide.[12][13]
Troubleshooting Guides
Issue 1: Reduced Efficacy of the Herbicide Combination
Problem: The observed weed control from the this compound tank-mix is less than expected compared to the individual herbicides applied alone.
Possible Causes & Solutions:
-
Antagonistic Interaction: Certain herbicides, particularly some ALS or ACCase inhibitors, can have antagonistic effects when mixed with this compound.[12]
-
Solution: Consult literature for known antagonisms with your specific tank-mix partner. Consider sequential applications rather than a tank-mix, allowing a sufficient interval between applications.
-
-
Incorrect Mixing Order: The order in which herbicides are added to the spray tank can affect the physical compatibility of the mixture.
-
Solution: Follow the recommended mixing order, which is generally to add products to the tank in the following sequence: 1) water, 2) water-soluble bags, 3) water-dispersible granules, 4) wettable powders, 5) flowable liquids (like this compound), 6) emulsifiable concentrates, 7) soluble liquids, 8) crop oil concentrates/surfactants. Always ensure good agitation throughout the mixing process.[14]
-
-
Weed Growth Stage: The efficacy of post-emergence herbicides is influenced by the growth stage of the target weeds. Larger, more mature weeds can be more difficult to control.[15]
-
Solution: Apply the herbicide combination when weeds are small and actively growing for optimal uptake and efficacy.
-
-
Environmental Conditions: Dry and dusty conditions can reduce herbicide uptake. Low humidity and high temperatures can cause droplets to evaporate before they are absorbed.
-
Solution: Apply herbicides under favorable environmental conditions, such as when there is adequate soil moisture and moderate temperatures. A rainfall or irrigation event within 7-10 days after a this compound application can enhance root uptake and improve control of grass weeds.[16]
-
Issue 2: Increased Crop Injury
Problem: The crop exhibits signs of injury (e.g., bleaching, stunting) after the application of a this compound combination that is not typically observed with this compound alone.
Possible Causes & Solutions:
-
Enhanced Herbicide Uptake by the Crop: Certain adjuvants or tank-mix partners can increase the absorption of this compound into the crop, leading to phytotoxicity.
-
Solution: Ensure that the selected adjuvants and tank-mix partners are approved for use with this compound on your specific crop. Do not apply this compound post-emergence in a tank mix with emulsifiable concentrate grass herbicides unless specifically recommended, as this can cause crop injury.[17]
-
-
Crop Stress: Crops under environmental stress (e.g., drought, extreme temperatures, waterlogged soil) may be more susceptible to herbicide injury.
-
Solution: Avoid applying herbicide combinations when the crop is under stress.
-
-
Incorrect Application Rate: Applying the herbicide combination at a rate higher than recommended for the specific crop and growth stage can lead to injury.
-
Solution: Always follow the label instructions for application rates. Ensure your sprayer is properly calibrated.
-
Data Presentation
Table 1: Synergistic Effects of this compound and Photosystem II Inhibitors on Various Weed Species.
| Weed Species | This compound Rate (g ai/ha) | PS II Inhibitor | PS II Inhibitor Rate (g ai/ha) | Observed Increase in Necrosis/Biomass Reduction | Reference |
| Sunflower | 8.8, 17.5, 35.0 | Atrazine, Bromoxynil, or Metribuzin | Various | Synergistic necrosis 6 days after treatment | [6][7] |
| Velvetleaf | 8.8 | Atrazine | 280 | 18% to 47% increase in leaf necrosis | [6][7] |
| Velvetleaf | 17.5 | Bromoxynil | 70 | 23% to 34% increase in leaf necrosis; 38% to 47% increase in biomass reduction | [6][7] |
| Palmer amaranth | 17.5 | Bromoxynil | 70.1 | Observed control of 95% vs. 39% (this compound alone) and 28% (bromoxynil alone) 12 days after treatment | [8] |
Table 2: Efficacy of Pre-emergence this compound Combinations for Weed Control in Maize.
| Herbicide Combination | Rate (g ai/ha) | Grass Weed Dry Matter Reduction | Broadleaf Weed Dry Matter Reduction | Reference |
| This compound | 150 | ~80% | >99% | [4] |
| This compound + Atrazine | Not specified | >93% | >93% | [4] |
| This compound + s-metolachlor | Not specified | >93% | >93% | [4] |
| This compound + acetochlor | Not specified | >93% | >93% | [4] |
Experimental Protocols
Protocol 1: Evaluation of Herbicide Interaction (Synergism/Antagonism)
This protocol is based on the methodology described by Colby (1967) for determining the nature of the interaction between two herbicides.
-
Plant Material: Grow the target weed species in a controlled environment (greenhouse or growth chamber) to a uniform growth stage (e.g., 2-4 true leaves).
-
Herbicide Application:
-
Treat one set of plants with this compound alone at various rates.
-
Treat a second set of plants with the partner herbicide alone at various rates.
-
Treat a third set of plants with the tank-mix combination of this compound and the partner herbicide at the same corresponding rates.
-
Include an untreated control group.
-
-
Data Collection: At a set time after treatment (e.g., 7, 14, and 21 days), visually assess weed control (e.g., percent necrosis, chlorosis) and/or measure plant biomass (fresh or dry weight).
-
Data Analysis:
-
Calculate the "expected" response for the herbicide combination using Colby's formula: Expected Response = (A + B) - (A * B / 100) Where:
-
A = Percent control from herbicide A alone
-
B = Percent control from herbicide B alone
-
-
Compare the observed response from the combination treatment to the calculated expected response.
-
Synergism: Observed response > Expected response
-
Antagonism: Observed response < Expected response
-
Additive Effect: Observed response = Expected response
-
-
Visualizations
Caption: Signaling pathway of this compound and PSII inhibitors.
Caption: Experimental workflow for evaluating herbicide interactions.
References
- 1. Comprehensive Overview of this compound Herbicide Applications and Effects for Effective Weed Management [cnagrochem.com]
- 2. This compound (Ref: ZA 1296) [sitem.herts.ac.uk]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. nzpps.org [nzpps.org]
- 5. awsjournal.org [awsjournal.org]
- 6. Plant Response to Combinations of this compound and Photosystem II Inhibitors | Weed Technology | Cambridge Core [cambridge.org]
- 7. researchgate.net [researchgate.net]
- 8. ncwss.org [ncwss.org]
- 9. ahri.uwa.edu.au [ahri.uwa.edu.au]
- 10. albaugh.com [albaugh.com]
- 11. epa.gov [epa.gov]
- 12. researchgate.net [researchgate.net]
- 13. Mechanism of Antagonism of this compound on Sulfonylurea Herbicides | Weed Science | Cambridge Core [cambridge.org]
- 14. agrion.com.au [agrion.com.au]
- 15. researchgate.net [researchgate.net]
- 16. Home, Yard & Garden Newsletter at the University of Illinois [hyg.ipm.illinois.edu]
- 17. alstar.ceris.purdue.edu [alstar.ceris.purdue.edu]
Refinement of mesotrione application timing for optimal weed control
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the refinement of mesotrione application timing for optimal weed control.
Troubleshooting Guide
Issue 1: Poor Weed Control After this compound Application
Q1: We applied this compound but are observing minimal or no effect on the target weeds. What are the potential causes?
A1: Several factors can contribute to reduced efficacy of this compound. Consider the following:
-
Application Timing: this compound is most effective when applied pre-emergence or early post-emergence when weeds are small and actively growing.[1][2] Applying to mature or stressed weeds can result in poor control. For post-emergence applications, weeds should ideally be in the seedling stage, around 2 to 4 inches tall.[3]
-
Environmental Conditions:
-
Temperature: this compound is most effective when soil temperatures are between 60°F to 85°F (15°C to 29°C).[1] Efficacy can be reduced in cooler temperatures.[1]
-
Moisture: For pre-emergence applications, rainfall or irrigation is necessary to move the herbicide into the soil where it can be taken up by emerging weeds.[1][4] At least 0.25 inches of rainfall should occur within 7-10 days of application.[4] Conversely, heavy rainfall shortly after application can wash the product away.[1] For post-emergence applications, humid conditions are generally favorable.[3]
-
-
Weed Spectrum: this compound is primarily a broadleaf herbicide and is less effective on most grass species.[5][6] Ensure the target weeds are susceptible to this compound.
-
Herbicide Resistance: Consider the possibility of herbicide-resistant weed biotypes, especially if the same herbicide mode of action has been used repeatedly.[7]
-
Application Rate and Adjuvants: Ensure the correct application rate was used.[8] For post-emergence applications, the addition of a non-ionic surfactant (NIS), crop oil concentrate (COC), or urea ammonium nitrate (UAN) can improve uptake and efficacy.[4][9]
Q2: We are seeing weed escapes or regrowth after an initial seemingly effective application. What could be the reason?
A2: Weed escapes or regrowth can occur under several circumstances:
-
Prolonged Stress Conditions: Application made under prolonged environmental stress can lead to weed escapes or regrowth.[10]
-
Insufficient Residual Activity: this compound's residual activity may not be sufficient for season-long control, especially with pre-emergence applications.[5] New flushes of weeds may emerge after the herbicide has degraded.
-
Application Timing Relative to Weed Emergence: If the application was made too early pre-emergence, the herbicide may have degraded before the main flush of weed germination. For post-emergence, new weeds may have germinated after the application.
Issue 2: Crop Injury Observed After this compound Application
Q1: Our crop is showing signs of bleaching (whitening) after this compound application. Is this normal and will the crop recover?
A1: Yes, transient bleaching of crop leaves is a known potential side effect of this compound application, particularly in corn.[8][11] This occurs because this compound inhibits the HPPD enzyme, which is involved in pigment production.[1][2] In most cases, this injury is temporary, and the crop will recover within a few weeks with minimal to no impact on yield.[8][11][12]
Q2: How can we minimize crop injury from this compound application?
A2: To minimize the risk of crop injury, consider the following:
-
Crop Growth Stage: Apply this compound at the recommended crop growth stage. For example, in corn, it can be applied up to the 8-leaf stage or 30 inches in height.[6] In sorghum, early post-emergence applications may cause more injury than later applications.[13]
-
Application Rate: Adhere strictly to the recommended application rates. Higher rates can increase the likelihood and severity of crop injury.[8]
-
Environmental Conditions: Avoid applications during periods of crop stress, such as extreme temperatures or drought.
-
Tank Mixtures: Be cautious with tank mixtures. While some combinations, like with atrazine, are common, others may increase the potential for crop injury. Always check compatibility and follow label instructions.
Issue 3: Inconsistent Weed Control Across Different Fields or Seasons
Q1: We are observing variable weed control with this compound in different fields, even with similar application timings. What could be the cause?
A1: Inconsistent performance can be attributed to several site-specific factors:
-
Soil Properties: Soil organic matter content can affect the availability of this compound for weed uptake. Higher organic matter can bind the herbicide, potentially reducing its efficacy.[5]
-
Weed Population and Density: Fields with higher weed pressure may require different management strategies, such as a tank mix with another herbicide for broader-spectrum control.
-
Environmental Variations: Microclimates within different fields can lead to variations in temperature and moisture, impacting herbicide performance.[14]
Frequently Asked Questions (FAQs)
Q1: What is the optimal timing for this compound application?
A1: The optimal timing for this compound application is either pre-emergence, before weeds germinate, or early post-emergence, when weeds are young and actively growing (typically 2-4 inches tall).[1][3]
Q2: What is the mode of action of this compound?
A2: this compound is an HPPD (4-hydroxyphenylpyruvate dioxygenase) inhibitor.[1][2] By inhibiting this enzyme, it disrupts the biosynthesis of carotenoids, which are essential for protecting chlorophyll from photo-oxidation.[2][15] This leads to the characteristic bleaching or whitening of susceptible plant tissues, followed by necrosis and death.[2][11]
Q3: What are the ideal environmental conditions for this compound application?
A3: For optimal performance, apply this compound under the following conditions:
-
Temperature: Soil temperatures between 60°F and 85°F (15°C to 29°C).[1]
-
Moisture: Adequate soil moisture is crucial for pre-emergence applications to facilitate uptake by emerging weeds. A light rain or irrigation after application is beneficial.[1] For post-emergence applications, cool and humid conditions are ideal.[3]
-
Wind: Avoid windy conditions to prevent spray drift to non-target areas.[3][10]
Q4: Can this compound be tank-mixed with other herbicides?
A4: Yes, this compound is often tank-mixed with other herbicides to broaden the weed control spectrum and manage resistance.[4] A common tank-mix partner is atrazine, which can enhance the control of certain weeds like ivyleaf morningglory and yellow nutsedge.[8] Always refer to the product label for compatible tank-mix partners and follow the most restrictive label instructions.[4][7]
Q5: How many times can this compound be applied per season?
A5: Typically, no more than two applications of this compound should be made per year, with a minimum interval of 14 days between applications.[6] It is also important not to exceed the maximum annual application rate specified on the product label.[6]
Data Presentation
Table 1: Effect of this compound Application Timing on Weed Control
| Application Timing | Common Cocklebur Control (%) at 14 DAT | Ivyleaf Morningglory Control (%) at 14 DAT | Yellow Nutsedge Control (%) at 14 DAT |
| Early Post-emergence (EPOST) | 79 - 98 | 60 - 90 | 40 - 87 |
| Mid-Post-emergence (MPOST) | Not specified | Greater than EPOST at 56 DAT | Not specified |
| Late Post-emergence (LPOST) | Not specified | Greater than EPOST at 56 DAT | Not specified |
Source: Adapted from field experiments conducted in 1999 and 2000.[8]
Table 2: Influence of this compound Rate and Atrazine on Weed Control
| Treatment | Common Cocklebur Control (%) at 14 DAT | Ivyleaf Morningglory Control (%) at 14 DAT | Yellow Nutsedge Control (%) at 56 DAT |
| This compound (70 g/ha) | Lower efficacy | Lower efficacy | Improved with higher rate |
| This compound (140 g/ha) | Higher efficacy | Higher efficacy | Improved control |
| This compound + Atrazine | Enhanced control | Enhanced control | Improved control |
Source: Synthesized from research findings.[8]
Experimental Protocols
Key Experiment: Evaluating the Effect of Post-Emergence Application Timing of this compound on Weed Control and Crop Safety
Objective: To determine the optimal post-emergence application timing of this compound for maximizing weed control while minimizing crop injury.
Methodology:
-
Experimental Design: The experiment should be set up as a randomized complete block design with multiple replications.[12]
-
Treatments:
-
This compound applied at different crop/weed growth stages:
-
Early Post-emergence (EPOST): e.g., when weeds are 2-4 inches tall.
-
Mid-Post-emergence (MPOST): e.g., when weeds are 4-6 inches tall.
-
Late Post-emergence (LPOST): e.g., when weeds are >6 inches tall.
-
-
Include a weedy check (no herbicide) and a hand-weeded check (weed-free) for comparison.
-
-
Application:
-
Apply this compound at a constant rate across all timings using a calibrated sprayer to ensure uniform coverage.
-
Include appropriate adjuvants (e.g., non-ionic surfactant) as recommended by the product label.
-
-
Data Collection:
-
Crop Injury: Visually assess crop injury (e.g., bleaching) at regular intervals (e.g., 7, 14, and 28 days after treatment - DAT) using a 0-100% scale (0 = no injury, 100 = crop death).[8][12]
-
Weed Control: Visually assess the percentage of control for each target weed species at the same intervals as crop injury assessment.
-
Weed Biomass: At a specified time point (e.g., mid-season or just before harvest), collect above-ground weed biomass from a defined area within each plot. Dry the biomass to a constant weight and record.[12]
-
Crop Yield: Harvest the crop from the center rows of each plot to avoid edge effects and determine the final grain yield.[8]
-
-
Statistical Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between application timings for crop injury, weed control, and yield.
Mandatory Visualizations
Caption: Mode of action of this compound, inhibiting the HPPD enzyme.
Caption: Workflow for evaluating this compound application timing.
References
- 1. Best Timing for Applying this compound for Optimal Results [cnagrochem.com]
- 2. Comprehensive Overview of this compound Herbicide Applications and Effects for Effective Weed Management [cnagrochem.com]
- 3. Optimal this compound Usage for Effective Weed Control in Agriculture [cnagrochem.com]
- 4. redeagleinternational.com [redeagleinternational.com]
- 5. nzpps.org [nzpps.org]
- 6. albaugh.com [albaugh.com]
- 7. carovail.com [carovail.com]
- 8. Effect of Postemergence Application Rate and Timing of this compound on Corn (Zea mays) Response and Weed Control | Weed Technology | Cambridge Core [cambridge.org]
- 9. Home, Yard & Garden Newsletter at the University of Illinois [hyg.ipm.illinois.edu]
- 10. alstar.ceris.purdue.edu [alstar.ceris.purdue.edu]
- 11. researchgate.net [researchgate.net]
- 12. aatsea.org [aatsea.org]
- 13. Effect of Postemergence this compound Application Timing on Grain Sorghum | Weed Technology | Cambridge Core [cambridge.org]
- 14. researchgate.net [researchgate.net]
- 15. advancedturf.com [advancedturf.com]
Solving solubility issues with mesotrione in laboratory stock solutions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with mesotrione stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing a high-concentration this compound stock solution?
A1: For high-concentration stock solutions, organic solvents are recommended. Acetonitrile and acetone show the highest solubility for this compound. For biological assays where organic solvents might be cytotoxic, Dimethyl Sulfoxide (DMSO) is a common choice, though it may require sonication to achieve higher concentrations. It's crucial to use newly opened, anhydrous DMSO as it is hygroscopic, and water uptake can significantly decrease the solubility of compounds.
Q2: My this compound is not dissolving completely in the chosen solvent. What can I do?
A2: If you observe incomplete dissolution or precipitation, the following steps can be taken:
-
Sonication: Use an ultrasonic bath to aid dissolution.
-
Gentle Heating: Gently warm the solution. For example, heating the tube to 37°C can help increase solubility.
-
Sequential Solvent Addition: When using a co-solvent system (e.g., DMSO and saline), dissolve the this compound completely in the primary solvent (DMSO) before adding the second solvent.
Q3: I've noticed precipitation in my this compound stock solution after storage. What could be the cause and how can I resolve it?
A3: Precipitation upon storage, especially after freeze-thaw cycles, is a common issue. This can be caused by the compound coming out of solution at lower temperatures or due to absorption of atmospheric moisture by hygroscopic solvents like DMSO. To resolve this, you can try to redissolve the precipitate by gentle warming and sonication. To prevent this, it is recommended to prepare fresh solutions, or if storing, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
Q4: How does pH affect the solubility of this compound in aqueous solutions?
A4: this compound's solubility in water is highly dependent on pH. It is an acidic compound with a pKa of 3.12. Consequently, its solubility increases significantly as the pH becomes more alkaline. For instance, at 20°C, the solubility is 2.2 g/L at pH 4.8, 15 g/L at pH 6.9, and 22 g/L at pH 9.
Q5: What is the stability of this compound in stock solutions and under what conditions should they be stored?
A5: this compound is stable to hydrolysis at a pH range of 4-9. For long-term storage of stock solutions, it is recommended to store them at -20°C or -80°C. When stored at -80°C, the solution can be stable for up to 6 months, while at -20°C, it is typically stable for about one month. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Data Presentation
Table 1: Solubility of this compound in Various Solvents at 20°C
| Solvent | Solubility (g/L) | Reference |
| Acetonitrile | 117.0 | |
| Acetone | 93.3 | |
| 1,2-Dichloroethane | 66.3 | |
| Ethyl Acetate | 18.6 | |
| Methanol | 4.6 | |
| Toluene | 3.1 | |
| Xylene | 1.6 | |
| n-Heptane | <0.5 |
Table 2: Aqueous Solubility of this compound at Different pH Levels at 20°C
| pH | Solubility (g/L) | Reference |
| Unbuffered Water | 0.16 | |
| 4.8 | 2.2 | |
| 6.9 | 15 | |
| 9 | 22 |
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Calculate the required mass of this compound: The molecular weight of this compound is 339.32 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need: 10 mmol/L * 1 L/1000 mL * 339.32 g/mol * 1000 mg/g = 3.39 mg of this compound.
-
Weigh the this compound: Accurately weigh out the calculated mass of this compound in a suitable container.
-
Dissolve in DMSO: Add the weighed this compound to a sterile microcentrifuge tube or vial. Add the desired volume of anhydrous DMSO (in this case, 1 mL).
-
Mix thoroughly: Vortex the solution until the this compound is completely dissolved.
-
Aid dissolution (if necessary): If the compound does not fully dissolve, place the tube in a sonicator bath for 10-15 minutes. Gentle warming to 37°C can also be applied.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Visualizations
Caption: Workflow for preparing a this compound stock solution and its use in an HPPD inhibition assay.
Caption: Simplified signaling pathway showing this compound's inhibition of the HPPD enzyme.
Minimizing mesotrione degradation in samples during storage and processing
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing mesotrione degradation in samples during storage and processing.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation in stored samples?
A1: The main factors contributing to this compound degradation are exposure to light (photodegradation), non-optimal pH conditions, elevated temperatures, and microbial activity in non-sterile samples.[1][2] Photodegradation is a significant pathway for triketone decomposition in soil and sediments.[2]
Q2: What is the ideal temperature for storing samples containing this compound?
A2: For long-term stability, samples should be stored frozen at temperatures of -18°C (0°F) or lower.[3] Some formulations can be stored at temperatures as low as -6.7°C (20°F).[4][5] Avoid extreme high temperatures and repeated freeze-thaw cycles.[6][7]
Q3: How does pH affect the stability of this compound?
A3: this compound is hydrolytically stable in a pH range of 4 to 9.[4] However, its degradation in soil is pH-dependent, with degradation rates increasing as the soil pH rises.[1] For aqueous solutions, maintaining a slightly acidic to neutral pH is recommended.
Q4: Can I store diluted this compound solutions?
A4: It is not recommended to store diluted spray solutions for extended periods, as the stability may be compromised.[6] Prepare fresh dilutions as needed for your experiments.
Q5: What are the main degradation products of this compound I should be aware of?
A5: The primary metabolites of this compound are 4-methyl-sulfonyl-2-nitrobenzoic acid (MNBA) and 2-amino-4-methylsulfonylbenzoic acid (AMBA).[4][8][9] Analytical methods should ideally be able to quantify both the parent compound and these key metabolites.[9]
Q6: How should I handle samples to prevent cross-contamination?
A6: Use clean tools and proper handling practices to prevent the transfer of residues between samples.[3] Process untreated or control samples before treated samples to minimize the risk of contamination.[3] Always wash hands and equipment thoroughly between handling different samples.[10]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low recovery of this compound | 1. Degradation during storage: Improper temperature, light exposure. 2. Inefficient extraction: Incorrect solvent, pH, or extraction time. 3. Adsorption to container walls. | 1. Ensure samples are stored frozen (≤ -18°C) and protected from light.[3] 2. Optimize extraction protocol. Acetonitrile/water mixtures are commonly used.[8] For soil, an ammonium hydroxide solution may be required. The QuEChERS method is also effective.[9][11] 3. Use appropriate containers like stainless steel, fiberglass, or plastic-lined steel.[10] |
| Inconsistent results between replicates | 1. Sample heterogeneity. 2. Inconsistent sample processing. 3. Cross-contamination. | 1. Homogenize samples thoroughly before taking aliquots. 2. Ensure all samples are processed using the exact same protocol, including timing, temperature, and reagent volumes. 3. Follow strict anti-contamination procedures.[3] |
| Presence of unexpected peaks in chromatogram | 1. Formation of unknown degradation products. 2. Matrix interference. 3. Contaminated reagents or solvents. | 1. Review storage and handling conditions. Consider analysis by LC-MS/MS to identify unknown compounds.[12] 2. Employ a sample cleanup step, such as solid-phase extraction (SPE).[9] 3. Run a blank with only the solvents and reagents to check for contamination.[13] |
| Rapid degradation in soil samples | 1. High microbial activity. 2. Alkaline soil pH. 3. High soil moisture and temperature. | 1. Microbial degradation is a key factor.[1] For baseline stability studies, consider using sterilized soil. 2. This compound degrades faster in alkaline soils. Note the soil pH in your experimental records. 3. Higher moisture and temperature accelerate degradation. Control these variables during incubation studies. |
Data on this compound Stability
Table 1: Half-Life of this compound in Soil
| Soil pH | Organic Carbon (%) | Half-Life (Days) | Reference |
| 4.4 - 7.5 | 0.6 - 3.35 | 4.5 - 32 | |
| Not Specified | Not Specified | 0.7 - 14.7 | [11] |
| Note: Degradation is faster at higher pH values. |
Table 2: General Storage and Stability Information
| Condition | Stability | Comments | Reference(s) |
| Hydrolysis (pH 4-9) | Stable | Very little degradation occurred after 30 days at 25°C and 50°C. | [4] |
| Photolysis in Water | Susceptible | Estimated half-lives of 81-97 days under summer conditions. | [4] |
| Storage Temperature | Stable at ≤ -18°C (0°F) | Can be stored at temperatures as low as -6.7°C (20°F). | [3][4][5] |
| Incompatible Materials | Strong oxidizers, strong acids, strong bases | Avoid contact with these materials during storage and processing. | [6][7] |
Experimental Protocols
Protocol 1: Sample Collection and Handling
-
Collect samples using clean, appropriate tools to avoid cross-contamination.
-
For soil or crop samples, place them in clearly labeled, high-quality sample bags or containers.
-
If samples cannot be frozen within one hour of collection, place them in a cooler with ice packs immediately.[3]
-
Transport samples to the laboratory as quickly as possible.
-
Minimize exposure of samples to direct sunlight and high temperatures at all stages.
Protocol 2: Sample Storage
-
Upon arrival at the laboratory, log all samples and record their condition.
-
If not processed immediately, place samples in a freezer set to -18°C (0°F) or colder.[3]
-
Ensure storage containers are sealed tightly to prevent desiccation or contamination.
-
Organize samples in the freezer to minimize the time the door is open during retrieval.
Protocol 3: Sample Extraction (General Example for Crops)
This is a generalized protocol based on common methods. Optimization for your specific matrix is crucial.[8]
-
Weigh a homogenized sub-sample (e.g., 10 g) of the crop matrix into a centrifuge tube.
-
Add an extraction solvent, such as an acetonitrile/water mixture.[8]
-
Homogenize the sample using a high-speed blender or shaker for a defined period (e.g., 2 minutes).
-
Centrifuge the sample at a high speed (e.g., 4000 rpm for 5 minutes) to separate the solid and liquid phases.[11]
-
Carefully collect the supernatant (the liquid extract) for cleanup and analysis.
-
For some matrices, a cleanup step using Solid Phase Extraction (SPE) may be necessary to remove interfering compounds.[9]
Protocol 4: Sample Analysis by HPLC
This is an example of analytical conditions. The column, mobile phase, and detector settings should be optimized for your specific application.[14][15]
-
HPLC System: A system equipped with a C18 reverse-phase column is commonly used.[14]
-
Mobile Phase: A gradient of acidified water (e.g., with 0.1% phosphoric or formic acid) and acetonitrile is often effective.[14][15]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[13]
-
Column Temperature: Maintain a constant column temperature, for example, 30°C.[11]
-
Detection: Use a Diode Array Detector (DAD) or a UV-Vis detector, with a detection wavelength around 230-254 nm.[13][14] For higher sensitivity and specificity, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is recommended.[12]
-
Quantification: Prepare a calibration curve using certified this compound standards. The sample concentration is determined by comparing its peak area to the calibration curve.[14]
Visualizations
Caption: Workflow for minimizing this compound degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ir4.cals.ncsu.edu [ir4.cals.ncsu.edu]
- 4. This compound | C14H13NO7S | CID 175967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. alstar.ceris.purdue.edu [alstar.ceris.purdue.edu]
- 6. redeagleinternational.com [redeagleinternational.com]
- 7. labelsds.com [labelsds.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Development and Validation of a LC-MS/MS method for measuring this compound and its metabolites in crop residues - American Chemical Society [acs.digitellinc.com]
- 10. assets.greenbook.net [assets.greenbook.net]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. epa.gov [epa.gov]
- 13. ijariit.com [ijariit.com]
- 14. revistas.uepg.br [revistas.uepg.br]
- 15. shimadzu.com [shimadzu.com]
Technical Support Center: Investigating Metabolic Resistance to Mesotrione in Weed Populations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating metabolic resistance to the herbicide mesotrione in weed populations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of metabolic resistance to this compound in weeds?
A1: The primary mechanism of metabolic resistance to this compound in several weed species, such as Amaranthus tuberculatus (waterhemp) and Amaranthus palmeri (Palmer amaranth), is enhanced herbicide metabolism.[1][2][3] This process involves the rapid detoxification of the herbicide within the plant, primarily through oxidation mediated by cytochrome P450 monooxygenases (P450s).[3][4][5] A common metabolic pathway is the 4-hydroxylation of this compound's dione ring, which converts the active herbicide into a non-phytotoxic form.[1][2]
Q2: Are there other mechanisms of resistance to this compound?
A2: Yes, while metabolic resistance is a major focus, other mechanisms can contribute to this compound resistance. These include target-site resistance, which involves mutations in the 4-hydroxyphenylpyruvate dioxygenase (HPPD) gene, the target enzyme of this compound.[1][6] Other potential non-target-site resistance mechanisms could involve altered herbicide translocation or sequestration.[1][6] However, studies on several resistant weed populations have not found evidence of target-site mutations, gene duplication, or altered uptake as the primary resistance mechanism, pointing towards enhanced metabolism as the key factor.[1]
Q3: What is a typical resistance level (RI) observed in this compound-resistant weed populations?
A3: The resistance index (RI), which is the ratio of the herbicide dose required to cause 50% growth reduction (GR50) in the resistant population compared to a susceptible population, can vary significantly. For example, a multiple herbicide-resistant Amaranthus tuberculatus population from Nebraska exhibited a 45-fold resistance to this compound in post-emergence applications.[1] Another study on A. tuberculatus reported resistance indices ranging from 36-fold to 66-fold.[7]
Q4: How can I confirm that metabolic resistance is the cause of this compound resistance in my weed population?
A4: Confirmation of metabolic resistance typically involves a multi-step approach:
-
Dose-Response Assays: Establish the level of resistance by comparing the GR50 values of the suspected resistant population with a known susceptible population.[1][5]
-
Sequencing of the Target Gene: Sequence the HPPD gene to rule out target-site mutations.[1]
-
Metabolism Studies: Conduct metabolism assays using radiolabeled this compound ([¹⁴C]-mesotrione) to compare the rate of herbicide detoxification between resistant and susceptible plants.[1][7]
-
Use of P450 Inhibitors: Apply known P450 inhibitors, such as malathion or piperonyl butoxide (PBO), prior to this compound treatment. A significant reversal of resistance (i.e., increased susceptibility) in the presence of the inhibitor strongly suggests P450-mediated metabolism.[5]
Troubleshooting Guides
Issue 1: Inconsistent results in whole-plant dose-response assays.
-
Question: I am seeing high variability in the response of my weed population to different doses of this compound. What could be the cause?
-
Answer:
-
Genetic Variation: Weed populations are often genetically diverse. Ensure you are using a sufficient number of individual plants (replicates) to account for this variability.[8]
-
Plant Growth Stage: The developmental stage of the plant can significantly influence herbicide efficacy. Ensure all plants are at a consistent growth stage (e.g., 3-4 leaf stage) at the time of herbicide application.[5]
-
Environmental Conditions: Fluctuations in temperature, light, and humidity in the greenhouse can affect plant growth and herbicide activity. Maintain consistent and optimal growing conditions.
-
Herbicide Application: Ensure uniform and accurate application of the herbicide. Calibrate your sprayer and use appropriate adjuvants as recommended.[2][7]
-
Issue 2: No significant difference in this compound metabolism between suspected resistant and susceptible populations in an excised leaf assay.
-
Question: My excised leaf assay with [¹⁴C]-mesotrione is not showing a faster metabolism rate in the resistant population. What should I check?
-
Answer:
-
Incubation Time: The time points chosen for analysis might not be optimal for capturing the differences in metabolism rates. Consider a time-course study with earlier and more frequent time points.[7]
-
Leaf Viability: Ensure the excised leaves remain viable throughout the experiment. The incubation buffer should be appropriate to maintain tissue health.[7]
-
Extraction Efficiency: Verify that your extraction protocol for [¹⁴C]-mesotrione and its metabolites is efficient and consistent across all samples.
-
Whole-Plant vs. Excised Leaf: While excised leaf assays are useful, they may not fully represent the metabolic processes occurring in a whole plant. Consider conducting a whole-plant metabolism study for confirmation.[8]
-
Issue 3: P450 inhibitor (e.g., malathion) application does not reverse this compound resistance.
-
Question: I applied a P450 inhibitor, but the suspected resistant population is still showing a high level of resistance to this compound. Does this rule out metabolic resistance?
-
Answer:
-
Inhibitor Concentration and Timing: The concentration of the inhibitor and the timing of its application relative to the herbicide treatment are critical. Ensure you are using an effective concentration and applying it sufficiently in advance of the this compound application to allow for uptake and inhibition of P450 activity.[5][8]
-
Alternative Metabolic Pathways: While P450s are a major family of enzymes involved in herbicide metabolism, other enzymes, such as glutathione S-transferases (GSTs), could also be involved. The lack of effect from a P450 inhibitor might suggest the involvement of other detoxification pathways.
-
Multiple Resistance Mechanisms: The weed population may possess multiple resistance mechanisms. For instance, a low-level target-site resistance could be present in addition to metabolic resistance, which would not be affected by a P450 inhibitor.
-
Quantitative Data Summary
Table 1: Dose-Response to this compound in Resistant (R) and Susceptible (S) Weed Populations.
| Weed Species | Population | GR50 (g ai ha⁻¹) | Resistance Index (RI) | Reference |
| Amaranthus tuberculatus | NEB (R) | 162.1 | 45.5 | [1] |
| SEN (S) | 3.6 | [1] | ||
| Amaranthus tuberculatus | MCR-6 (R) | >260 | 36 - 66 | [7] |
| WCS (S) | ~5 | [7] | ||
| Setaria viridis | HT (R) | 463.2 | 1.7 | [5] |
| MT (S) | 271.9 | [5] |
Table 2: Effect of P450 Inhibitors on this compound Efficacy (GR50 in g ai ha⁻¹).
| Weed Species | Biotype | This compound Alone | This compound + Malathion | This compound + PBO | Reference |
| Setaria viridis | HT (R) | 463.2 | 32.1 | 3.0 | [5] |
| MT (S) | 271.9 | 22.3 | 2.7 | [5] |
Table 3: this compound Metabolism (DT50) in Excised Leaves of Resistant (R) and Susceptible (S) Amaranthus tuberculatus.
| Population | DT50 (hours) | Reference |
| MCR-6 (R) | 10.6 | [7] |
| WCS (S) | >36 | [7] |
| F1 (MCR-6 x WCS) | 27 | [7] |
Experimental Protocols
1. Whole-Plant Dose-Response Assay
-
Objective: To determine the level of resistance to this compound in a weed population.
-
Methodology:
-
Grow suspected resistant and known susceptible weed populations from seed in a greenhouse under controlled conditions.
-
When plants reach the 3-4 leaf stage, thin them to a uniform number per pot.
-
Prepare a range of this compound doses, including a zero-dose control. A typical range might be 0, 0.25, 0.5, 1, 2, 4, and 8 times the recommended field rate.
-
Apply the different herbicide doses to the plants using a calibrated sprayer. Include appropriate adjuvants as recommended for this compound.
-
Return plants to the greenhouse and maintain optimal growing conditions.
-
Assess plant injury (visual rating on a scale of 0-100%) and harvest the above-ground biomass 14 to 21 days after treatment (DAT).[9]
-
Dry the biomass to a constant weight.
-
Analyze the data using a non-linear regression model (e.g., a four-parameter log-logistic model) to calculate the GR50 (the herbicide dose causing 50% reduction in biomass).[5]
-
Calculate the Resistance Index (RI) by dividing the GR50 of the resistant population by the GR50 of the susceptible population.
-
2. [¹⁴C]-Mesotrione Metabolism Assay (Excised Leaf)
-
Objective: To compare the rate of this compound metabolism between resistant and susceptible plants.
-
Methodology:
-
Grow resistant and susceptible plants to the 3-4 leaf stage.
-
Excise leaves and pre-incubate them in a buffered solution.
-
Incubate the leaves in a solution containing a known concentration of [¹⁴C]-mesotrione for a set period (e.g., 1 hour).[7]
-
After incubation, thoroughly rinse the leaves to remove any unabsorbed herbicide.
-
At various time points (e.g., 0, 2, 4, 8, 12, 24, 36 hours), freeze the leaf samples in liquid nitrogen to stop metabolic activity.[7]
-
Extract the radiolabeled compounds from the leaf tissue using an appropriate solvent (e.g., acetonitrile/water).
-
Analyze the extracts using High-Performance Liquid Chromatography (HPLC) coupled with a radio-detector to separate and quantify the parent [¹⁴C]-mesotrione and its metabolites.
-
Calculate the half-life (DT50) of this compound in each population to determine the rate of metabolism.[7]
-
Visualizations
References
- 1. Mechanism of resistance to this compound in an Amaranthus tuberculatus population from Nebraska, USA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Inheritance of this compound Resistance in an Amaranthus tuberculatus (var. rudis) Population from Nebraska, USA [frontiersin.org]
- 3. Metabolism of the 4-Hydroxyphenylpyruvate Dioxygenase Inhibitor, this compound, in Multiple-Herbicide-Resistant Palmer amaranth (Amaranthus palmeri) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. mdpi.com [mdpi.com]
- 6. Herbicide-resistant weeds [extension.umn.edu]
- 7. Association between metabolic resistances to atrazine and this compound in a multiple-resistant waterhemp (Amaranthus tuberculatus) population | Weed Science | Cambridge Core [cambridge.org]
- 8. Distinct Detoxification Mechanisms Confer Resistance to this compound and Atrazine in a Population of Waterhemp - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Mesotrione vs. Topramezone: A Comparative Analysis of Efficacy in Broadleaf Weed Control
A comprehensive guide for researchers and agricultural scientists on the performance of two leading HPPD inhibitor herbicides.
In the ongoing effort to manage problematic broadleaf weeds in various agricultural settings, two herbicides, mesotrione and topramezone, have emerged as prominent solutions. Both belong to the 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor class of herbicides, sharing a common mechanism of action.[1][2] This guide provides a detailed comparison of their efficacy, supported by experimental data, to assist researchers and weed management professionals in making informed decisions.
Mechanism of Action: Inhibition of HPPD
This compound and topramezone exert their herbicidal effects by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][2] This enzyme is a key component in the biochemical pathway that converts tyrosine to plastoquinone and α-tocopherol.[3] Plastoquinone is an essential cofactor in the biosynthesis of carotenoids. By disrupting this pathway, the herbicides prevent the production of carotenoids, which are vital for protecting chlorophyll from photo-oxidation.[4] The subsequent degradation of chlorophyll leads to the characteristic bleaching or whitening of the leaves of susceptible plants, followed by necrosis and eventual death.[2][4]
Comparative Efficacy: Quantitative Data
The efficacy of this compound and topramezone can vary depending on the weed species, application rate, and environmental conditions. The following tables summarize findings from various studies, providing a quantitative comparison of their performance on several key broadleaf weeds.
Table 1: Efficacy of this compound on Broadleaf Weeds
| Weed Species | Application Rate (g ai/ha) | Control (%) | Growth Stage | Reference |
| Chenopodium album (Common Lambsquarters) | 72-96 | >94 | Post-emergence | [5] |
| Amaranthus retroflexus (Redroot Pigweed) | 72-96 | >94 | Post-emergence | [5] |
| Polygonum persicaria (Willow Weed) | 72-96 | >94 | Post-emergence | [5] |
| Broadleaf Weeds (general) | Not Specified | >99 | Pre-emergence | [2] |
| Broadleaf Weeds (general) | Not Specified | >94 | Post-emergence | [2] |
Table 2: Efficacy of Topramezone on Broadleaf Weeds
| Weed Species | Application Rate (g ai/ha) | Control (%) | Growth Stage | Reference |
| Chenopodium album (Common Lambsquarters) | 25.28 | 68-70 (density reduction) | Post-emergence (45 DAS) | [1] |
| Lepidium didymum | 25.28 | Significantly controlled | Post-emergence | [1] |
| Spergula arvensis | 25.28 | Significantly controlled | Post-emergence | [1] |
| Medicago polymorpha | 25.28 | Significantly controlled | Post-emergence | [1] |
| Fumaria parviflora | 25.28 | Significantly controlled | Post-emergence | [1] |
| Common Lambsquarters | Not Specified | 83 | Post-emergence | [6] |
| Common Purslane | Not Specified | 88 | Post-emergence | [6] |
Table 3: Direct Comparative Efficacy Data (this compound vs. Topramezone)
| Weed Species | This compound Control (%) | Topramezone Control (%) | Application Rate (g ai/ha) | Reference |
| Common Lambsquarters | >93 | >94 (with atrazine) | M: Not specified, T: Not specified | [6] |
| Common Purslane | >93 | >94 (with atrazine) | M: Not specified, T: Not specified | [6] |
| Annual Grasses (some species) | Lower efficacy | Higher efficacy | M: 100, T: 12.5 | [6][7] |
Experimental Protocols
The data presented in this guide are derived from field and greenhouse experiments. While specific protocols vary between studies, the general methodology for evaluating herbicide efficacy follows a standardized approach.
General Protocol for Post-Emergence Herbicide Efficacy Trials:
-
Trial Site Selection: Fields with a natural and uniform infestation of the target broadleaf weed species are selected. The soil type, organic matter content, and pH are documented.
-
Experimental Design: A randomized complete block design is typically employed with multiple replications (usually 3 or 4) for each treatment.[8]
-
Plot Establishment: Individual plots are established, with dimensions sufficient to minimize spray drift between plots (e.g., 10-ft by 25-ft).[8]
-
Herbicide Application:
-
Herbicides are applied at various rates, including the recommended label rate, and often at half and double the recommended rate to assess dose-response.
-
Applications are made using a calibrated backpack sprayer with a boom, ensuring uniform coverage.[8] Parameters such as sprayer pressure, nozzle type, and spray volume are recorded.
-
Weeds are typically at the 2- to 4-leaf stage for optimal post-emergence control.[9]
-
-
Data Collection:
-
Weed control is visually assessed at set intervals after application (e.g., 7, 14, and 28 days after treatment).
-
Efficacy is rated on a scale of 0% (no control) to 100% (complete weed death).
-
In some studies, weed density (number of plants per unit area) and biomass (dry weight of surviving weeds) are also measured.
-
-
Statistical Analysis: The collected data are subjected to analysis of variance (ANOVA) to determine statistically significant differences between treatments.
Discussion and Conclusion
Both this compound and topramezone are effective herbicides for the control of a wide range of broadleaf weeds.[2][10] this compound has demonstrated excellent control of key weeds like common lambsquarters and redroot pigweed, particularly when applied post-emergence.[5] Topramezone has also shown significant efficacy against a spectrum of broadleaf weeds and, in some cases, may offer better control of certain annual grasses compared to this compound.[1][7]
The choice between this compound and topramezone may depend on the specific weed spectrum present in a field, the desired application timing (pre- or post-emergence), and rotational crop considerations. For comprehensive weed management programs, tank-mixing these HPPD inhibitors with other herbicides having different modes of action is often recommended to broaden the control spectrum and manage herbicide resistance. Researchers are encouraged to consult specific study details and conduct local trials to determine the most effective strategies for their unique conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. nzpps.org [nzpps.org]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. interesjournals.org [interesjournals.org]
- 8. agsci.oregonstate.edu [agsci.oregonstate.edu]
- 9. Considerations for Postemergence Herbicides [extension.sdstate.edu]
- 10. Achieve Superior Weed Control with Topramezone Herbicide [cnagrochem.com]
Validating the Inhibitory Effect of Mesotrione on 4-hydroxyphenylpyruvate dioxygenase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of mesotrione's inhibitory effect on 4-hydroxyphenylpyruvate dioxygenase (HPPD) with other alternative inhibitors, supported by experimental data. Detailed methodologies for key experiments are presented to allow for replication and further investigation.
Executive Summary
This compound is a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a critical component in the tyrosine catabolism pathway. In plants, this pathway is essential for the biosynthesis of plastoquinone and tocopherols, which are vital for photosynthesis and antioxidant protection. Inhibition of HPPD leads to a depletion of these essential molecules, causing bleaching of new plant tissue and eventual death. This mechanism of action has made this compound and other HPPD inhibitors effective herbicides. This guide delves into the quantitative data supporting this compound's inhibitory action and compares it with other HPPD inhibitors, providing researchers with the necessary information to evaluate its efficacy and potential applications.
Comparative Inhibitory Activity
The inhibitory potential of a compound is often quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). A lower value for these metrics indicates a higher potency of the inhibitor. The following table summarizes the inhibitory activities of this compound and other selected HPPD inhibitors against HPPD from various sources.
| Inhibitor | Enzyme Source | IC50 | Ki | Reference |
| This compound | Arabidopsis thaliana | - | ~0.013 µM | [1] |
| This compound | Rat Liver | ~40 nM | - | [2] |
| Tembotrione | - | - | - | Data Not Available in a directly comparable format |
| Topramezone | - | - | - | Data Not Available in a directly comparable format |
| Compound I12 | Arabidopsis thaliana | - | 0.011 µM | [1] |
| Compound I23 | Arabidopsis thaliana | - | 0.012 µM | [1] |
| Compound II4 | Arabidopsis thaliana | - | 0.023 µM | [1] |
| Compound III-15 | Arabidopsis thaliana | 12 nM | - |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the data and for designing new studies. The following is a comprehensive protocol for a spectrophotometric assay to determine the inhibitory effect of compounds on HPPD.
Spectrophotometric Assay for HPPD Inhibition
This assay measures the activity of HPPD by monitoring the consumption of its substrate, 4-hydroxyphenylpyruvate (HPP), or the formation of its product, homogentisate (HGA). The inhibition is quantified by measuring the decrease in enzyme activity in the presence of an inhibitor.
Materials:
-
Purified HPPD enzyme
-
4-hydroxyphenylpyruvate (HPP) substrate solution
-
Reaction Buffer (e.g., 50 mM potassium phosphate, pH 7.5, containing 1 mM ascorbic acid and 0.1 mM FeSO4)
-
Inhibitor stock solutions (e.g., this compound dissolved in a suitable solvent like DMSO)
-
Microplate reader capable of measuring absorbance at a specific wavelength (e.g., 310 nm for HGA formation)
-
96-well UV-transparent microplates
Procedure:
-
Enzyme Preparation: Dilute the purified HPPD enzyme to the desired concentration in the reaction buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Inhibitor Preparation: Prepare a series of dilutions of the inhibitor (e.g., this compound) in the reaction buffer. A typical concentration range might be from 0.1 nM to 100 µM. Include a control with no inhibitor.
-
Reaction Initiation:
-
To each well of the 96-well plate, add a specific volume of the reaction buffer.
-
Add a small volume of the inhibitor dilution or the control solution to the respective wells.
-
Pre-incubate the plate at a constant temperature (e.g., 25°C) for a defined period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding a specific volume of the HPP substrate solution to each well.
-
-
Data Acquisition: Immediately after adding the substrate, start monitoring the change in absorbance over time using the microplate reader. The wavelength will depend on the specific assay variant; for example, the formation of homogentisate can be monitored at 310 nm.
-
Data Analysis:
-
Calculate the initial reaction rates (velocity) for each inhibitor concentration by determining the slope of the linear portion of the absorbance versus time curve.
-
Plot the percentage of inhibition (relative to the control with no inhibitor) against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).
-
Visualizing the Mechanism and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway affected by this compound and the general workflow of an HPPD inhibition experiment.
Caption: Inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD) by this compound.
References
Comparative Analysis of Mesotrione and Nicosulfuron for Grass Weed Control: A Guide for Researchers
This guide provides a detailed comparative analysis of two widely used herbicides, mesotrione and nicosulfuron, with a specific focus on their efficacy in controlling grass weeds. It is intended for researchers, scientists, and professionals in the field of crop protection and drug development. The guide synthesizes experimental data on their performance, details their respective modes of action, and outlines typical experimental protocols for their evaluation.
Introduction to this compound and Nicosulfuron
This compound is a selective, systemic herbicide belonging to the triketone chemical class.[1][2] It is effective for both pre- and post-emergence control of a wide spectrum of broadleaf weeds and some annual grass weeds in crops, most notably maize.[2][3] Its development was inspired by a natural phytotoxin, leptospermone, found in the bottlebrush plant (Callistemon citrinus).[3]
Nicosulfuron is a selective, systemic post-emergence herbicide from the sulfonylurea family.[4][5] It is highly effective against a broad range of annual and perennial grass weeds, as well as some broadleaf weeds, primarily in maize crops.[5][6][7] Its mode of action allows for potent control at low application rates.[4]
Mode of Action
The two herbicides control weeds through entirely different biochemical pathways, which is crucial for understanding their selectivity and for managing herbicide resistance.
This compound: The primary target of this compound is the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[3][8] Inhibition of HPPD disrupts the biosynthesis of carotenoids.[8] Carotenoids are essential pigments that protect chlorophyll from photo-oxidation. Without them, chlorophyll is rapidly degraded by sunlight, leading to a characteristic "bleaching" or whitening of the plant tissue, followed by necrosis and death.[3][9][10]
Nicosulfuron: Nicosulfuron acts by inhibiting acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[6][11][12] This enzyme is a key catalyst in the pathway for synthesizing branched-chain amino acids: valine, leucine, and isoleucine.[11][13] By blocking this enzyme, nicosulfuron halts protein synthesis and cell division, particularly in the meristematic regions (growing points) of the plant.[11][12] This cessation of growth leads to chlorosis, necrosis, and eventual death of the weed over a period of days to weeks.[7][11]
Signaling Pathway Diagrams
Comparative Efficacy on Grass Weeds
Direct comparisons reveal distinct strengths for each herbicide. Nicosulfuron generally demonstrates superior efficacy against a wider range of grass weeds compared to this compound.[14] this compound's primary strength lies in broadleaf weed control, though it provides valuable suppression or control of certain annual grasses.[1][15]
-
Nicosulfuron is highly effective for post-emergence control of annual grasses like foxtails, crabgrass, and barnyardgrass, as well as difficult perennial grasses such as johnsongrass and quackgrass.[4][5][6]
-
This compound shows activity on some grassy weeds, including large crabgrass, barnyardgrass, and yellow foxtail, but its performance can be less consistent than nicosulfuron.[14][16] It can be applied pre-emergence, giving it an advantage for residual control of early-germinating grasses.[1][15]
Tank-mixing the two herbicides is a common practice to achieve broad-spectrum control of both grass and broadleaf weeds.[14] However, some studies have noted potential antagonism when mixing, which may reduce the efficacy on certain grass species.[17] The addition of adjuvants and other herbicides like atrazine can significantly modify and often improve the performance of these mixtures.[18][19]
Quantitative Data on Weed Control
The following tables summarize experimental data on the efficacy of this compound and nicosulfuron against various weed species, primarily in maize.
Table 1: Efficacy of Nicosulfuron on Grass and Broadleaf Weeds
| Weed Species | Application Rate (g a.i./ha) | % Control | Growth Stage at Application | Reference(s) |
|---|---|---|---|---|
| Eleusine indica (Goosegrass) | 42-50 | 100 | 2-4 leaf stage | [20] |
| Digitaria sanguinalis (Large Crabgrass) | 42-50 | >90 | 2-4 leaf stage | [20] |
| Mixed Annual Grasses | 40-60 | >85 | 2-4 leaf stage | [4] |
| Chenopodium album (Common Lambsquarters) | 50 | >90 | 2-4 leaf stage | [20] |
| Parthenium hysterophorus | 50 | >90 | 2-4 leaf stage |[20] |
Table 2: Efficacy of this compound on Grass and Broadleaf Weeds
| Weed Species | Application Type | Application Rate (g/ha) | % Control | Reference(s) |
|---|---|---|---|---|
| Downy Brome (Bromus tectorum) | Pre-emergence | Not Specified | >80 (Suppression) | [15] |
| Volunteer Wheat | Post-emergence (Boot Stage) | Full Rate | 47 | [15] |
| Broadleaf Weeds (Mixed) | Pre-emergence | Not Specified | >99 | [1] |
| Grass Weeds (Mixed) | Pre-emergence | Not Specified | ~80 | [1] |
| Grass Weeds (Mixed) | Post-emergence | Not Specified | ~85 |[1] |
Table 3: Comparative and Combination Efficacy in Maize
| Treatment | Application Rate (g a.i./ha) | Target Weeds | % Control | Reference(s) |
|---|---|---|---|---|
| Nicosulfuron | 40 | Mixed Weeds | >95 | [21] |
| This compound | 120 | Mixed Weeds | <90 | [21] |
| This compound + Nicosulfuron | 120 + 40 | Mixed Weeds | >97 | [21] |
| Nicosulfuron + Rimsulfuron + Atrazine | Registered Rate | Giant Foxtail | >97 | [18] |
| this compound + (Nicosulfuron + Rimsulfuron + Atrazine) | Varied | Common Ragweed | >89 |[18] |
Experimental Protocols for Herbicide Efficacy Trials
Evaluating the comparative efficacy of herbicides requires a structured and rigorous experimental design. The following protocol outlines a typical field trial methodology.
Objective
To evaluate and compare the efficacy of post-emergence applications of this compound and nicosulfuron, alone and in combination, for the control of key grass weed species in a maize crop.
Experimental Design
-
Layout: Randomized Complete Block Design (RCBD) with a minimum of four replications.[22][23]
-
Plot Size: Minimum of 2m x 10m to minimize spray drift and allow for adequate sampling.[24]
-
Treatments:
-
Untreated Control (Weedy Check)
-
Hand-Weeded Control
-
This compound at the recommended rate (e.g., 100-150 g a.i./ha)
-
This compound at 2x the recommended rate (for crop phytotoxicity assessment).[24][25]
-
Nicosulfuron at the recommended rate (e.g., 40-60 g a.i./ha)
-
Tank-mix of this compound + Nicosulfuron at recommended rates.
-
Standard commercial treatment for comparison.
-
Materials and Methods
-
Site Selection: A field with a known and uniform infestation of the target grass weed species (e.g., Digitaria sanguinalis, Setaria viridis).
-
Crop Establishment: Plant a tolerant maize variety according to local agronomic practices.
-
Herbicide Application:
-
Apply treatments post-emergence when the target weeds are at the 2-4 leaf stage and maize is at the V4-V6 stage.[4][14]
-
Use a calibrated precision sprayer (e.g., bicycle or backpack sprayer) with appropriate nozzles to ensure uniform coverage at a specified water volume (e.g., 200-300 L/ha).[4][19]
-
Record environmental conditions at the time of application (temperature, humidity, wind speed, cloud cover).[25]
-
-
Data Collection:
-
Weed Control Efficacy: Visually assess percent weed control at 7, 14, and 28 days after treatment (DAT) on a scale of 0% (no effect) to 100% (complete kill).
-
Weed Density and Biomass: At 28 or 45 DAT, count the number of surviving weeds per species and collect the above-ground biomass from a designated quadrat (e.g., 0.5 m²) within each plot.[19][20] Dry the biomass to determine dry weight.
-
Crop Phytotoxicity: Visually assess crop injury (e.g., chlorosis, stunting, necrosis) at 7 and 14 DAT on a 0% (no injury) to 100% (crop death) scale.[25]
-
Crop Yield: At maturity, harvest the maize cobs from the central rows of each plot to determine grain yield, adjusting for moisture content.[19]
-
-
Statistical Analysis: Analyze data using Analysis of Variance (ANOVA). Use a mean separation test (e.g., Duncan's Multiple Range Test or LSD at P<0.05) to compare treatment means.[19]
Experimental Workflow Diagram
References
- 1. nzpps.org [nzpps.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Nicosulfuron Herbicide | Selective Post-Emergence Weed Control for Corn [smagrichem.com]
- 5. Nicosulfuron: An Efficient Herbicide for Maize Crops - HEBEN [hb-p.com]
- 6. cals.cornell.edu [cals.cornell.edu]
- 7. iskbc.com [iskbc.com]
- 8. Comprehensive Overview of this compound Herbicide Applications and Effects for Effective Weed Management [cnagrochem.com]
- 9. advancedturf.com [advancedturf.com]
- 10. lebanonturf.com [lebanonturf.com]
- 11. pomais.com [pomais.com]
- 12. Nicosulfuron:Mode of Action_Chemicalbook [chemicalbook.com]
- 13. What Is Nicosulfuron And How Does It Work As A Herbicide? - Sinobio Chemistry [sinobiochemistry.com]
- 14. profirst.mystrikingly.com [profirst.mystrikingly.com]
- 15. agsci.oregonstate.edu [agsci.oregonstate.edu]
- 16. sodsolutions.com [sodsolutions.com]
- 17. Effect of this compound and Nicosulfuron Mixtures With or Without Adjuvants - Advances in Weed Science [awsjournal.org]
- 18. Comparison of this compound Combinations with Standard Weed Control Programs in Corn | Weed Technology | Cambridge Core [cambridge.org]
- 19. plantprotection.pl [plantprotection.pl]
- 20. isws.org.in [isws.org.in]
- 21. researchgate.net [researchgate.net]
- 22. botanyjournals.com [botanyjournals.com]
- 23. nda.gov.za [nda.gov.za]
- 24. peaceforageseed.ca [peaceforageseed.ca]
- 25. nda.gov.za [nda.gov.za]
A Comparative Guide to HPLC and LC-MS/MS Methods for the Quantification of Mesotrione
This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of mesotrione, a widely used triketone herbicide. The information is intended for researchers, scientists, and professionals in drug development and environmental analysis, offering insights into the methodologies and performance characteristics of each technique.
Experimental Protocols
The successful quantification of this compound relies on robust and validated analytical methods. Below are representative protocols for both HPLC and LC-MS/MS, compiled from established methodologies.
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC methods, often coupled with a Diode Array Detector (DAD) or UV detector, are frequently used for the determination of this compound, particularly in formulation analysis and when high sensitivity is not the primary requirement.
-
Sample Preparation: A common procedure involves dissolving the sample in a suitable solvent like acetonitrile. The solution is then centrifuged, filtered through a 0.22 µm membrane, and transferred to a vial for analysis.[1]
-
Chromatographic Conditions:
-
Instrumentation: An HPLC system equipped with a pump, autosampler, and a UV or DAD detector.[1][2]
-
Column: A reversed-phase C18 column is typically employed (e.g., Eclipse XDB C18, 150 mm × 4.6 mm, 3.5 μm or Zorbax SB-C18).[1][2]
-
Mobile Phase: A gradient or isocratic elution using a mixture of acidified water (e.g., with 0.1% phosphoric acid or 0.1% acetic acid) and an organic solvent like acetonitrile is common.[1][2] A typical isocratic mobile phase could be 0.1% acetic acid in water/acetonitrile (75:25, v/v).[2]
-
Flow Rate: A flow rate of approximately 0.9 to 1.0 mL/min is often used.[1][2]
-
Column Temperature: Analyses are typically performed at temperatures ranging from 20°C to 40°C.[1][2]
-
Injection Volume: Injection volumes can range from 1 µL to 5 µL.[2][3]
-
Detection: UV detection is commonly set at wavelengths between 245 nm and 270 nm.[1][2][3]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS is the preferred method for detecting trace levels of this compound and its metabolites in complex environmental and biological matrices due to its high sensitivity and specificity.[4][5]
-
Sample Preparation: Sample preparation is crucial for complex matrices. Methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are used for soil and food samples.[4][6] For water samples, a simple acidification step followed by direct injection may be sufficient.[7] Solid-phase extraction (SPE) can also be used for sample cleanup and enrichment.[4]
-
Chromatographic Conditions:
-
Instrumentation: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer.[8][9]
-
Column: Polymer-based columns (e.g., Polymer Laboratories PLRP-S) are often preferred to avoid chelation of this compound with metal ions present in silica-based columns.[7][9]
-
Mobile Phase: A gradient elution with a mobile phase consisting of (A) 0.1% acetic acid or formic acid in water and (B) acetonitrile or methanol is typically used.[7][9]
-
Flow Rate: Flow rates are generally lower than in conventional HPLC, often in the range of 0.2 mL/min.
-
Injection Volume: A typical injection volume is around 5 to 50 µL.[6][7]
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for this compound.[7]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[7]
-
Ion Transitions: For this compound, the primary quantitative transition monitored is typically m/z 338.2 → 291.0. A second, confirmatory transition (e.g., m/z 338.2 → 212.1) is also monitored to ensure accurate identification.[7][9]
-
Performance Comparison
The choice between HPLC and LC-MS/MS depends on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and budget constraints.
| Performance Parameter | HPLC with UV/DAD Detection | LC-MS/MS |
| Specificity | Moderate. Relies on retention time and UV spectrum. Potential for interference from co-eluting compounds with similar spectral properties. | Very High. Provides structural confirmation based on specific precursor-to-product ion transitions (MRM), minimizing matrix interference.[7][9] |
| Linearity (Range) | Good. E.g., 9.0 µmol L⁻¹ to 196.5 µmol L⁻¹[1] (approx. 3.05 mg/L to 66.6 mg/L). Another study shows linearity from 0.10 to 5.00 µg/mL.[10] | Excellent. Can cover a wide dynamic range suitable for trace-level analysis. |
| Correlation Coefficient (r²) | Typically >0.999.[1] | Typically ≥0.994.[11] |
| Limit of Detection (LOD) | Moderate. Reported as 0.3 µmol L⁻¹ (approx. 102 µg/L)[1] and in the range of 0.03-0.10 µg/mL (30-100 µg/L).[10] | Very Low. Reported in the range of 0.57 to 2.7 µg/L.[6] |
| Limit of Quantification (LOQ) | Higher. Reported as 9.0 µmol L⁻¹ (approx. 3.05 mg/L or 3050 µg/L)[1]. | Very Low. Reported as 0.05 µg/L in water and 0.002 mg/kg (2 µg/kg) in soil.[7][8] |
| Cost & Complexity | Lower initial investment and operational costs. Simpler to operate and maintain.[12] | Higher initial investment and operational costs. Requires more specialized expertise.[12] |
| Throughput | Generally longer run times compared to modern UPLC systems. | Higher throughput can be achieved with UPLC-MS/MS systems, with analysis times as short as a few minutes.[11] |
Note: Direct comparison of LOD/LOQ values should be done with caution due to variations in matrix, instrumentation, and calculation methods across different studies.
Visualizing the Process
Experimental Workflow for this compound Quantification
The following diagram illustrates the general workflow for analyzing this compound using both HPLC-UV and LC-MS/MS, highlighting the key stages from sample collection to data analysis.
Caption: Workflow comparing HPLC and LC-MS/MS for this compound analysis.
Logical Framework for Method Selection
Choosing the appropriate analytical technique involves evaluating the specific needs of the study against the capabilities and limitations of each method. This diagram outlines the decision-making process.
Caption: Decision tree for selecting between HPLC and LC-MS/MS.
Conclusion
Both HPLC and LC-MS/MS are powerful techniques for the quantification of this compound, but they serve different analytical needs.
-
HPLC with UV/DAD detection is a cost-effective, robust, and reliable method suitable for routine analysis, quality control of pesticide formulations, and the analysis of less complex samples where this compound concentrations are relatively high.[12]
-
LC-MS/MS stands out for its superior sensitivity and specificity.[5][12] It is the definitive method for trace residue analysis in complex matrices such as soil, water, and food products, and is essential for studies requiring high confidence in analyte identification and quantification at very low levels.[6]
Ultimately, the selection of the analytical method should be guided by the project's objectives, regulatory requirements, sample characteristics, and available resources.
References
- 1. revistas.uepg.br [revistas.uepg.br]
- 2. acta.bibl.u-szeged.hu [acta.bibl.u-szeged.hu]
- 3. shimadzu.com [shimadzu.com]
- 4. Development and Validation of a LC-MS/MS method for measuring this compound and its metabolites in crop residues - American Chemical Society [acs.digitellinc.com]
- 5. Pesticide Analysis: Why Two Analytical Columns are Better Than One [thermofisher.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. resolvemass.ca [resolvemass.ca]
A Comparative Analysis of Mesotrione and Natural Bioherbicides for Weed Management
For Immediate Release
In the ongoing pursuit of effective and sustainable weed management strategies, researchers and agricultural professionals are continually evaluating the performance of synthetic herbicides against emerging natural alternatives. This guide provides an objective comparison between mesotrione, a widely used synthetic herbicide, and a selection of prominent natural bioherbicides. The comparison focuses on their respective mechanisms of action, efficacy supported by experimental data, and the methodologies employed in their evaluation.
Section 1: Mechanisms of Action
The fundamental difference between this compound and most natural bioherbicides lies in their mode of action at the molecular level.
This compound: As a member of the triketone family, this compound is a selective, systemic herbicide. Its primary target is the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1] Inhibition of HPPD is critical as it disrupts the biosynthesis of plastoquinones and tocopherols. This disruption, in turn, blocks the synthesis of carotenoids, which are essential for protecting chlorophyll from photo-oxidation.[1][2] The resulting degradation of chlorophyll leads to the characteristic bleaching or "whitening" of susceptible plant tissues, followed by necrosis and plant death.[3]
The signaling pathway below illustrates the point of inhibition by this compound in the carotenoid biosynthesis pathway.
Natural Bioherbicides: This category encompasses a wide range of substances with diverse mechanisms. Unlike the specific target of this compound, many bioherbicides exert their effects through broader, multi-faceted actions.
-
Allelochemicals (e.g., from Sorghum): Compounds like sorgoleone, released from sorghum roots, are known to inhibit photosynthesis and disrupt mitochondrial respiration.[4]
-
Fatty Acids (e.g., Pelargonic Acid): Pelargonic acid, also known as nonanoic acid, is a non-selective, contact herbicide.[5] Its primary mode of action is the rapid disruption and desiccation of the plant cuticle and cell membranes, leading to fluid leakage and cell death within hours of application.[5][6][7]
-
Corn Gluten Meal (CGM): CGM acts as a pre-emergent bioherbicide. It contains peptides that inhibit root formation in germinating seeds, effectively preventing weed establishment.[8]
The diagram below illustrates the contact-based mechanism of pelargonic acid.
Section 2: Efficacy Comparison
The efficacy of herbicides is highly dependent on the target weed species, growth stage, application rate, and environmental conditions. The following tables summarize experimental data from various studies. It is important to note that these results are not from head-to-head trials and are presented for comparative purposes.
Table 1: Efficacy of this compound Against Various Weed Species
| Target Weed | Application Rate (g a.i./ha) | Efficacy (% Control or Biomass Reduction) | Study Type | Reference |
|---|---|---|---|---|
| Palmer Amaranth (Amaranthus palmeri) | 105 | 92-99% control | Field | [9] |
| Velvetleaf (Abutilon theophrasti) | 105 | 99% control | Field | [9] |
| Common Lambsquarters (Chenopodium album) | 105 | 95% control | Field | [10] |
| Giant Foxtail (Setaria faberi) | 105 | <25% control | Field | [11] |
| Large Crabgrass (Digitaria sanguinalis) | 105 | 58-76% control | Field | [11] |
| Broadleaf Weeds (General) | 72-96 | >94% biomass reduction | Field | [3] |
| Grass Weeds (General) | 72-96 | ~85% biomass reduction | Field |[3] |
Table 2: Efficacy of Selected Natural Bioherbicides
| Bioherbicide | Target Weed | Application Rate | Efficacy (% Control or Biomass Reduction) | Study Type | Reference |
|---|---|---|---|---|---|
| Pelargonic Acid | Red Fescue (Festuca rubra) | 21.8 kg a.i./ha | 90% control (ED90) | Field | [12] |
| Black Nightshade (Solanum nigrum) | 21.8 kg a.i./ha | 70-90% control | Field | [13] | |
| Ryegrass (Lolium multiflorum) | 21.8 kg a.i./ha | Low efficacy (<50% control) | Field | [12] | |
| Sorghum Water Extract | Jungle Rice (Echinochloa colona) | 15 L/ha (3 sprays) | 65% density reduction | Field | [14] |
| Various Weeds | Sorghum + Sunflower extracts (12 L/ha each) | ~80% weed dry matter reduction | Field | [15] |
| Corn Gluten Meal | Crabgrass (Digitaria spp.) | 200 g/m² | 69-93% fewer plants | Field |[16] |
Section 3: Experimental Protocols
Detailed and standardized protocols are crucial for the accurate assessment of herbicide efficacy. Below are representative methodologies for evaluating synthetic and bioherbicides.
Protocol 1: Standardized Greenhouse Dose-Response Bioassay
This protocol is commonly used for evaluating both synthetic and natural herbicides to determine the dose required to achieve a specific level of control (e.g., GR₅₀ - 50% growth reduction).
-
Plant Preparation: Seeds of the target weed species (e.g., Amaranthus retroflexus) are sown in pots containing a standardized soil mix.[17] Plants are grown in a controlled greenhouse environment (e.g., 25/20°C day/night temperature, 16-hour photoperiod) until they reach a specific growth stage (e.g., 4-6 true leaves).[17]
-
Herbicide Application: A stock solution of the herbicide is prepared. A series of dilutions are made to create a range of doses (e.g., 0, 0.12, 0.25, 0.5, 1.0, 2.0, 4.0x the recommended field rate).[17] The herbicides are applied using a calibrated laboratory sprayer to ensure uniform coverage. An untreated control group is sprayed only with water and any adjuvant used in the herbicide treatments.
-
Data Collection: After a set period (typically 14-21 days after treatment), the above-ground biomass of each plant is harvested, dried in an oven, and weighed.[18] Visual injury ratings may also be recorded.
-
Data Analysis: The biomass data is expressed as a percentage of the untreated control. A dose-response curve is generated by plotting the percent growth reduction against the herbicide dose (often on a log scale). Statistical models are used to calculate the GR₅₀ or ED₅₀ values.
The following diagram outlines the typical workflow for a dose-response bioassay.
Conclusion
This compound stands out for its high efficacy on a broad spectrum of broadleaf weeds at low application rates, driven by a highly specific mode of action.[3][9] Its systemic nature allows it to be translocated within the plant, providing thorough control.
Natural bioherbicides, such as pelargonic acid, sorghum extracts, and corn gluten meal, offer alternative modes of action which can be valuable in integrated weed management and resistance mitigation strategies.[5] Pelargonic acid provides rapid, non-selective burndown of contacted foliage, making it suitable for spot treatments or pre-planting applications.[5][6] Allelopathic extracts and pre-emergents like CGM show promise but often exhibit more variable efficacy depending on environmental factors and the specific weed spectrum.[13][16] While their performance can be less consistent than synthetic counterparts, ongoing research into formulation and application techniques aims to enhance their reliability and expand their utility in sustainable agriculture.
References
- 1. scbt.com [scbt.com]
- 2. researchgate.net [researchgate.net]
- 3. nzpps.org [nzpps.org]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. goodgrow.uk [goodgrow.uk]
- 6. my.ucanr.edu [my.ucanr.edu]
- 7. Assessing Herbicide Efficacy of Pelargonic Acid on Several Weed Species [mdpi.com]
- 8. extension.soils.wisc.edu [extension.soils.wisc.edu]
- 9. ecommons.cornell.edu [ecommons.cornell.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. research.unipd.it [research.unipd.it]
- 14. pakbs.org [pakbs.org]
- 15. Allelopathic Effects of Different Plant Water Extracts on Yield and Weeds of Wheat - Advances in Weed Science [awsjournal.org]
- 16. hort.iastate.edu [hort.iastate.edu]
- 17. Recurrent Selection with Sub-Lethal Doses of this compound Reduces Sensitivity in Amaranthus palmeri - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Validating the Metabolic Pathway of Mesotrione in Resistant Weed Biotypes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic pathways of the herbicide mesotrione in resistant and susceptible weed biotypes. This compound is a 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor, a class of bleaching herbicides that disrupt pigment synthesis, leading to plant death.[1][2][3] However, the emergence of metabolic resistance in several weed species, notably Palmer amaranth (Amaranthus palmeri) and waterhemp (Amaranthus tuberculatus), poses a significant challenge to its efficacy.[4][5] This resistance is primarily attributed to an enhanced ability of the weed to detoxify the herbicide, a process involving several metabolic phases.
Overview of Herbicide Metabolism
Herbicide detoxification in plants is a multi-phase process designed to convert foreign compounds (xenobiotics) into less toxic, more water-soluble substances that can be safely sequestered.[6][7][8][9]
-
Phase I: Transformation. The herbicide molecule is chemically altered, often through oxidation, reduction, or hydrolysis. This step is typically catalyzed by enzymes like cytochrome P450 monooxygenases (P450s).[6][7][8]
-
Phase II: Conjugation. The modified herbicide from Phase I is conjugated (bound) to endogenous molecules such as sugars (glucose) or glutathione, a process often mediated by glucosyltransferases (GTs) or glutathione S-transferases (GSTs).[4][10][11]
-
Phase III: Compartmentation. The conjugated herbicide is transported and sequestered into vacuoles or incorporated into the cell wall, effectively removing it from sites of metabolic activity.[6][7][12]
The primary mechanism conferring resistance to this compound in weeds is an accelerated Phase I metabolism.[6][7]
Comparative Metabolism: Resistant vs. Susceptible Biotypes
Studies have demonstrated that resistant biotypes metabolize this compound at a significantly faster rate than susceptible biotypes. The key distinction lies in the efficiency of Phase I hydroxylation, catalyzed by P450 enzymes.[6][7]
In resistant Palmer amaranth, for instance, this compound is rapidly converted into two primary, non-phytotoxic metabolites: 4-hydroxy-mesotrione (4-OH-mesotrione) and 5-hydroxy-mesotrione (5-OH-mesotrione).[6][13] While susceptible plants can also perform this conversion, the rate is much slower, allowing the parent this compound to reach its target site (the HPPD enzyme) and exert its herbicidal effect.[11]
Quantitative Data on this compound Metabolism
The following tables summarize the quantitative differences in this compound metabolism between resistant and susceptible weed populations.
Table 1: this compound Metabolism Rates in Resistant (R) and Susceptible (S) Weed Biotypes.
| Weed Species | Biotype | Parameter | Value | Reference |
| Amaranthus palmeri | Resistant (SYNR1, SYNR2) | Metabolism Rate | 2-fold faster than Susceptible | [13] |
| Amaranthus palmeri | Susceptible (PPI1, PPI2) | Metabolism Rate | Baseline | [13] |
| Amaranthus tuberculatus | Resistant (MCR) | This compound Half-life (DT₅₀) | 8.7 hours | [11] |
| Amaranthus tuberculatus | Susceptible (ACR, WCS) | This compound Half-life (DT₅₀) | > 29.8 hours | [11] |
Table 2: Effect of P450 Inhibitor (Malathion) on this compound Metabolism in Amaranthus tuberculatus (Waterhemp).
| Biotype | Treatment | Parent this compound Remaining at 24 HAT* | Conclusion | Reference |
| Resistant (MCR) | This compound only | Lower amount | Rapid Metabolism | [14][15] |
| Resistant (MCR) | This compound + Malathion | Higher amount | P450-based metabolism inhibited | [14][15] |
| Susceptible (ACR) | This compound only | High amount | Slow Metabolism | [14][15] |
| Susceptible (ACR) | This compound + Malathion | No significant difference | Low P450-based metabolism | [14][15] |
*HAT: Hours After Treatment
Visualizing the Metabolic Pathway and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key metabolic steps and the typical workflow for analyzing herbicide metabolism.
Caption: Metabolic detoxification pathway of this compound in resistant weeds.
Caption: Experimental workflow for a herbicide metabolism study.
Experimental Protocols
Validating the metabolic pathway of this compound relies on precise experimental techniques. Below are summarized protocols for key experiments.
Protocol 1: Herbicide Metabolism Analysis using Radiolabeled this compound
This protocol is adapted from methodologies used to study herbicide behavior in plants.[16][17][18]
-
Plant Material: Grow resistant and susceptible weed biotypes to a consistent growth stage (e.g., 4-6 leaf stage).
-
Herbicide Application: Apply a known amount of radiolabeled [¹⁴C]-mesotrione, typically in a droplet to the surface of a single leaf using a microsyringe.[18]
-
Time Course Harvest: Harvest plants at various time points after treatment (e.g., 2, 12, 24, 48 hours) to track the rate of metabolism.
-
Extraction:
-
Excise the treated leaf.
-
Wash the leaf surface with a solvent (e.g., 10% methanol) to recover unabsorbed herbicide.
-
Homogenize the plant tissue in a solvent mixture (e.g., acetone:water or methanol:water) to extract this compound and its metabolites.
-
Centrifuge the homogenate and collect the supernatant.
-
-
Separation and Quantification:
-
Concentrate the extract and spot it onto a Thin-Layer Chromatography (TLC) plate or inject it into a High-Performance Liquid Chromatography (HPLC) system.[17]
-
Use known standards for this compound and its hydroxylated metabolites to identify their positions on the chromatogram.
-
Quantify the radioactivity in the spots corresponding to the parent herbicide and its metabolites using a radio-TLC scanner or by scraping the spots and performing liquid scintillation counting.
-
-
Data Analysis: Calculate the percentage of applied [¹⁴C]-mesotrione that remains as the parent compound versus the percentage converted to metabolites at each time point for both resistant and susceptible biotypes.
Protocol 2: In-Vivo Cytochrome P450 Inhibition Assay
This assay determines the involvement of P450 enzymes in this compound metabolism by using a known P450 inhibitor.[15][19]
-
Plant Material: Use seedlings of both resistant and susceptible biotypes.
-
Inhibitor Pre-treatment: Treat a subset of plants with a P450 inhibitor, such as malathion or piperonyl butoxide (PBO), typically applied 1-2 hours before the herbicide treatment.[15][20]
-
Herbicide Application: Apply this compound at a discriminating dose to both inhibitor-pre-treated and non-treated plants.
-
Assessment: After a set period (e.g., 14-21 days), assess plant injury, survival, or biomass reduction.
-
Data Analysis: Compare the response to this compound in plants with and without the P450 inhibitor. A significant increase in herbicide injury in the resistant biotype following inhibitor treatment indicates that P450-mediated metabolism is a key component of the resistance mechanism. This can be complemented by conducting the metabolism analysis described in Protocol 1 on inhibitor-treated plants to directly measure the reduction in metabolite formation.[15]
Conclusion
The validation of the metabolic pathway for this compound in resistant weed biotypes consistently points to an enhanced, P450-mediated detoxification as the primary resistance mechanism.[6][7][20] Resistant plants rapidly hydroxylate the parent herbicide into non-toxic forms, preventing it from reaching its molecular target. This guide provides the comparative data, visual pathways, and experimental frameworks necessary for researchers to understand, investigate, and ultimately develop strategies to manage this evolving challenge in weed science.
References
- 1. 4-Hydroxyphenylpyruvate dioxygenase inhibitor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. 4-Hydroxyphenylpyruvate dioxygenase (HPPD)-inhibiting herbicides: past, present, and future | Weed Technology | Cambridge Core [cambridge.org]
- 4. Metabolism-Based Herbicide Resistance and Cross-Resistance in Crop Weeds: A Threat to Herbicide Sustainability and Global Crop Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "4-Hydroxyphenylpyruvate Dioxygenase (HPPD)-Inhibiting Herbicides: Past" by Amit J. Jhala, Vipan Kumar et al. [digitalcommons.unl.edu]
- 6. Metabolism of the 4-Hydroxyphenylpyruvate Dioxygenase Inhibitor, this compound, in Multiple-Herbicide-Resistant Palmer amaranth (Amaranthus palmeri) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Herbicide Metabolism: Crop Selectivity, Bioactivation, Weed Resistance, and Regulation | Weed Science | Cambridge Core [cambridge.org]
- 9. ars.usda.gov [ars.usda.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. Proton transport primary systems used as mechanisms of this compound detoxification in corn plants - Advances in Weed Science [awsjournal.org]
- 13. experts.illinois.edu [experts.illinois.edu]
- 14. distinct-detoxification-mechanisms-confer-resistance-to-mesotrione-and-atrazine-in-a-population-of-waterhemp - Ask this paper | Bohrium [bohrium.com]
- 15. Distinct Detoxification Mechanisms Confer Resistance to this compound and Atrazine in a Population of Waterhemp - PMC [pmc.ncbi.nlm.nih.gov]
- 16. METHODOLOGIES TO STUDY THE BEHAVIOR OF HERBICIDES ON PLANTS AND THE SOIL USING RADIOISOTOPES - Advances in Weed Science [awsjournal.org]
- 17. researchgate.net [researchgate.net]
- 18. scielo.br [scielo.br]
- 19. ahri.uwa.edu.au [ahri.uwa.edu.au]
- 20. mdpi.com [mdpi.com]
Comparative degradation kinetics of mesotrione in soil versus aquatic environments
A comprehensive review of the environmental degradation kinetics of the herbicide mesotrione reveals significantly faster breakdown in soil environments compared to aquatic systems. This guide synthesizes key experimental findings on the degradation pathways, influential factors, and comparative kinetics in these two critical environmental compartments.
This compound, a selective herbicide widely used in corn production, undergoes distinct degradation processes in soil and aquatic environments, primarily driven by microbial activity and photodegradation, respectively. The persistence of this compound, quantified by its half-life (DT50), is a crucial factor in assessing its potential environmental impact.
Comparative Degradation Kinetics
The degradation of this compound is markedly more rapid in soil than in water. In soil, biodegradation is the principal mechanism of breakdown.[1] Studies have reported a wide range of half-lives for this compound in soil, typically varying from 4.5 to 32 days, influenced by a variety of soil properties.[2] In contrast, this compound exhibits greater stability in aquatic environments where photolysis, or breakdown by sunlight, is the main degradation route.[1] The estimated half-life for direct photolysis in water can range from 81 to 97 days under summer conditions.[1] However, the presence of natural organic matter in water can accelerate this process through sensitized photo-oxidation.[1]
Table 1: Comparative Half-Life of this compound in Soil and Aquatic Environments
| Environment | Primary Degradation Pathway | Typical Half-Life (DT50) | Key Influencing Factors |
| Soil | Microbial Degradation | 4.5 - 32 days[2] | Soil pH, Organic Matter Content, Temperature, Moisture, Microbial Activity[3] |
| Aquatic | Photodegradation | 81 - 97 days (direct photolysis)[1] | Sunlight Intensity, Presence of Natural Organic Matter, Water pH[1] |
Factors Influencing Degradation
Several environmental factors significantly influence the rate at which this compound degrades.
In Soil:
-
Soil pH: This is a primary factor, with degradation rates generally increasing as the soil pH rises.[2][3]
-
Organic Matter: The content of organic carbon in the soil also plays a crucial role, though its effect can be complex and correlated with pH.
-
Microbial Activity: The presence and activity of soil microorganisms are fundamental to the breakdown of this compound.[3] Sterilized soils show a significant reduction in degradation rates.
-
Temperature and Moisture: Higher temperatures and optimal soil moisture levels generally enhance microbial activity, leading to faster degradation.[3]
In Aquatic Environments:
-
Sunlight: As the primary driver of degradation, the intensity and duration of sunlight exposure are critical.
-
Natural Organic Matter (NOM): Dissolved NOM can act as a photosensitizer, accelerating the degradation of this compound.
-
pH: The pH of the water can influence the chemical form of this compound and its susceptibility to photolysis.[1]
Experimental Protocols
The determination of this compound's degradation kinetics typically involves laboratory and field studies. A common laboratory approach is the incubation study.
Typical Laboratory Incubation Protocol for Soil Degradation:
-
Soil Collection and Preparation: Soil samples are collected from the field, sieved to ensure homogeneity, and characterized for properties such as pH, organic carbon content, and texture.
-
Spiking: A known concentration of this compound, often radiolabeled (e.g., with ¹⁴C) for easier tracking, is applied to the soil samples.
-
Incubation: The treated soil samples are incubated under controlled conditions of temperature and moisture.
-
Sampling and Extraction: At specific time intervals, subsamples of the soil are taken. The remaining this compound and its degradation products are extracted using appropriate solvents.
-
Analysis: The concentration of this compound in the extracts is quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: The degradation kinetics are determined by plotting the concentration of this compound over time, and the half-life (DT50) is calculated, often assuming first-order kinetics.[2]
Visualizing the Processes
To better understand the experimental process and the factors at play, the following diagrams are provided.
Caption: Experimental workflow for a soil degradation study.
Caption: Key factors influencing this compound degradation.
References
A Comparative Guide to Mesotrione Selectivity in Diverse Corn Varieties
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of mesotrione's selectivity in various corn (Zea mays) varieties, including field corn, sweet corn, and popcorn. Its performance is benchmarked against alternative herbicides, supported by experimental data to aid in research and development.
Executive Summary
This compound is a widely utilized herbicide for broadleaf weed control in corn, prized for its general crop safety. However, its selectivity is not uniform across all corn varieties. Sweet corn and certain popcorn hybrids have demonstrated heightened sensitivity to this compound, leading to potential crop injury and yield reduction. This guide delves into the genetic underpinnings of this differential selectivity, presents comparative data on crop injury and yield effects of this compound and alternative herbicides, and outlines detailed experimental protocols for validating herbicide selectivity in corn.
Mechanism of this compound Selectivity
This compound's herbicidal action stems from the inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, which is crucial for plastoquinone and tocopherol biosynthesis in plants. The subsequent depletion of these compounds leads to the bleaching of foliage and eventual plant death.
Corn's tolerance to this compound is primarily attributed to its ability to rapidly metabolize the herbicide into inactive compounds.[1] This detoxification process is mediated by cytochrome P450 monooxygenases.[1] However, genetic variations, particularly in sweet corn, can lead to reduced metabolic efficiency, resulting in increased susceptibility to this compound-induced injury.[2]
Comparative Performance of this compound and Alternatives
The following tables summarize quantitative data on crop injury and yield impact of this compound and other commonly used corn herbicides across different corn varieties.
Table 1: Crop Injury Ratings (% Chlorosis/Stunting) of Various Herbicides on Different Corn Varieties
| Herbicide (Active Ingredient) | Mode of Action (HRAC Group) | Field Corn (Hybrid 1197YHR)[3] | Sweet Corn (Sensitive Hybrids)[2][4] | Popcorn (Various Hybrids)[1][5] |
| This compound | HPPD Inhibitor (27) | <10% | 10 - >50% | 5 - 20% |
| Atrazine | Photosystem II Inhibitor (5) | <5% | <10% | <5% |
| Nicosulfuron | ALS Inhibitor (2) | <5% | 5 - 20% | <10% |
| Tembotrione | HPPD Inhibitor (27) | <10% | 10 - 30% | <10% |
| Topramezone | HPPD Inhibitor (27) | <5% | <10% | <5% |
| S-metolachlor + Atrazine | Long-chain fatty acid inhibitor (15) + Photosystem II Inhibitor (5) | <5% | <10% | <5% |
Note: Injury ratings can vary based on environmental conditions, application timing, and specific hybrid genetics.
Table 2: Yield Impact of Various Herbicides on Different Corn Varieties (% Yield Loss Compared to Weed-Free Control)
| Herbicide (Active Ingredient) | Field Corn (Hybrid 1197YHR)[3] | Sweet Corn (Sensitive Hybrids)[2] | Popcorn (Various Hybrids)[1] |
| This compound | No significant loss | 7 - 27% | No significant loss |
| Atrazine | No significant loss | No significant loss | No significant loss |
| Nicosulfuron | No significant loss | Variable, up to 15% | No significant loss |
| Tembotrione | No significant loss | Variable | No significant loss |
| Topramezone | No significant loss | No significant loss | No significant loss |
| S-metolachlor + Atrazine | No significant loss | No significant loss | No significant loss |
Note: Yield loss is highly dependent on the severity of initial crop injury and the plant's ability to recover.
Experimental Protocols
Detailed Methodology for Evaluating Herbicide Selectivity in Corn
This protocol outlines a standard procedure for conducting field trials to assess the selectivity of herbicides in corn.
1. Experimental Design and Setup:
-
Trial Location: Select a site with uniform soil type and low weed pressure to minimize confounding factors.
-
Plot Design: Utilize a randomized complete block design with a minimum of three to four replications. Plot sizes should be adequate for representative sampling (e.g., 3 meters wide by 10 meters long).[3]
-
Corn Varieties: Include a diverse range of corn varieties, encompassing field corn, sweet corn (with known sensitive and tolerant hybrids), and popcorn.[1][2]
-
Treatments:
-
Untreated (weedy) check.
-
Weed-free (hand-weeded) check.
-
This compound at a standard use rate (e.g., 105 g ai/ha) and a 2X rate (e.g., 210 g ai/ha).[1]
-
Alternative herbicides at their respective standard and 2X use rates.
-
-
Planting: Plant all corn varieties at a consistent depth and seeding rate according to best management practices.
2. Herbicide Application:
-
Timing: Apply herbicides at the V3-V4 corn growth stage, a common timing for post-emergence applications.[6]
-
Equipment: Use a calibrated research plot sprayer with appropriate nozzles to ensure uniform coverage. Maintain consistent speed and pressure during application.
-
Adjuvants: Include adjuvants (e.g., crop oil concentrate, urea ammonium nitrate) as recommended on the herbicide labels.[1]
3. Data Collection and Assessment:
-
Visual Injury Ratings: Assess crop injury at 7, 14, and 28 days after treatment (DAT) using a 0 to 100% scale, where 0 is no injury and 100 is plant death. Symptoms to evaluate include chlorosis (bleaching), necrosis, and stunting.[3]
-
Plant Height: Measure the height of a representative number of plants per plot at various intervals after application.
-
Biomass: At a designated time point (e.g., 28 DAT), harvest the above-ground biomass from a defined area within each plot, dry to a constant weight, and record the dry weight.
-
Yield: At maturity, harvest the ears from a central section of each plot. Record the total ear weight and, after shelling, the grain weight adjusted to a standard moisture content.
4. Statistical Analysis:
-
Analyze the collected data using analysis of variance (ANOVA) appropriate for a randomized complete block design.
-
Perform mean separation tests (e.g., Tukey's HSD) to identify significant differences between treatments.
Visualizing Key Processes
Caption: this compound metabolism in tolerant corn versus susceptible weeds.
Caption: Experimental workflow for herbicide selectivity trials in corn.
References
- 1. ncwss.org [ncwss.org]
- 2. researchgate.net [researchgate.net]
- 3. Tolerance of corn to PRE- and POST-applied photosystem II–inhibiting herbicides [bioone.org]
- 4. ncwss.org [ncwss.org]
- 5. Weed Control and Response of Yellow and White Popcorn Hybrids to Herbicides | CropWatch | Nebraska [cropwatch.unl.edu]
- 6. extension.soils.wisc.edu [extension.soils.wisc.edu]
Comparative Analysis of Mesotrione's Effect on Soil Microbial Communities Versus Other Herbicides
A Guide for Researchers and Agricultural Scientists
The application of herbicides is a cornerstone of modern agriculture, yet their non-target effects on soil ecosystems warrant careful examination. Mesotrione, a selective triketone herbicide, has been widely adopted, particularly as an alternative to atrazine in many regions. Understanding its impact on the delicate balance of soil microbial communities is crucial for sustainable agricultural practices. This guide provides a comparative analysis of this compound's influence on soil microbes, contrasting its effects with other commonly used herbicides, supported by experimental data.
**Executive Summary
This compound's impact on soil microbial communities is highly dependent on the application dose. At recommended field rates, its effects are often minimal or transient. However, at higher concentrations, significant alterations in microbial abundance, diversity, and enzymatic activity can occur. The response of soil microbes to this compound is complex, with some studies indicating inhibitory effects while others report stimulatory responses, likely due to the utilization of the herbicide or its byproducts as a carbon source by resistant microbial groups. Compared to other herbicides, this compound's behavior is relatively similar to other triketones like sulcotrione, while its impact profile differs from that of broad-spectrum herbicides such as glyphosate or previously widespread herbicides like atrazine.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound and other herbicides on key soil microbial parameters as reported in various studies.
Table 1: Effect of this compound on Soil Enzyme Activities
| Enzyme | This compound Concentration (mg/kg) | Observation | Percentage Change (%) | Reference |
| Urease | 5.0 | Stable, no significant difference from control. | Not Significant | [1] |
| 20 - 100 | Inhibition, significant decrease. | -11.9 to -23.2 | [2] | |
| Acid Phosphatase | 5.0 | Stable, no significant difference from control. | Not Significant | [1] |
| β-glucosidase | 5.0 | Reduction in activity. | (Not specified) | [1] |
| Catalase | 20 - 50 | Initial increase in activity. | +11.2 to +12.6 | [2] |
| 100 | Slight decline after initial increase. | -2.7 | [2] | |
| Invertase | 20 - 50 | Initial increase in activity. | (Not specified) | [2] |
| Dehydrogenase | 25 - 50 | Increased activity from day 5 to 60. | (Not specified) | [3][4] |
| (Field Rate) | Initial decrease, followed by an increase after 21 days. | (Not specified) | [5] |
Table 2: Effect of this compound on Soil Microbial Abundance & Diversity
| Microbial Group | This compound Concentration (mg/kg) | Observation | Reference |
| Bacteria | 1.0 - 5.0 | Abundance reduced. | [1] |
| 25 - 50 | Abundance increased after 60 days. | [4] | |
| Fungi | 0.1 - 5.0 | Abundance reduced. | [1] |
| 25 - 50 | Abundance increased after 60 days. | [4] | |
| Actinomycetes | 1.0 - 5.0 | Abundance reduced. | [1] |
| Ammonia Oxidizing Archaea & Bacteria (AOA & AOB) | 1.0 - 5.0 | Abundance of amoA genes markedly reduced. | [1] |
| Overall Microbial Diversity | 0.1 - 5.0 | Slight decline after exposure. | [1] |
Table 3: Comparative Effects of Different Herbicides on Soil Microbes
| Herbicide | General Impact at Field Rates | Key Findings | Reference |
| This compound | Effects are often minimal or transient; can be stimulatory or inhibitory depending on dose and soil type. | High doses reduce abundance of bacteria, fungi, and key nitrogen-cycling genes.[1] May increase microbial activity at very high doses.[3][4] | [1][3][4] |
| Atrazine | Can disrupt microbial communities. | A mixture of atrazine and this compound inhibited soil bacteria and fungi populations for up to 18 weeks.[3][4] | [3][4] |
| Glyphosate | Generally considered to have little impact on overall microbial community structure. | Some studies show shifts in microbial composition, with beneficial microbes being destroyed while pathogens are preserved.[6] Others report no significant effect on microbial biomass or respiration.[7] | [6][7] |
| Sulcotrione | Exhibits relatively similar behavior in soil to this compound. | Degradation is influenced by biotic and abiotic factors, with half-lives between 45 and 65 days. | |
| Tembotrione | Degradation is correlated with soil microbial biomass. | Dissipation increases with higher temperature and moisture. |
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing scientific findings. Below are summaries of protocols used in key studies on this compound's impact.
Soil Incubation and Treatment
A common approach involves microcosm studies where soil samples are treated with different concentrations of this compound.
-
Soil Collection: Soil (e.g., chernozem, sandy loam) is collected from a specific depth, sieved to remove large debris, and pre-incubated to stabilize microbial activity.[3][4]
-
Herbicide Application: this compound, often dissolved in a solvent, is applied to the soil to achieve desired final concentrations (e.g., 0.1, 1.0, 5.0, 25, 50 mg/kg).[1][3][4] An untreated control is always included.
-
Incubation Conditions: Samples are incubated under controlled conditions (e.g., 20-25°C, specific moisture content) for a set period (e.g., 20, 40, 60 days).[1][3][4] Sub-samples are taken at various time points for analysis.[1][3][4]
Soil Enzyme Activity Assays
Soil enzymes are sensitive indicators of soil health and are used to assess the functional impact of herbicides.
-
Urease Activity: Measured by quantifying the amount of ammonia released from a urea substrate over a specific incubation period, typically using colorimetric methods.
-
Phosphatase Activity: Determined by measuring the rate of p-nitrophenol released from p-nitrophenyl phosphate.
-
β-glucosidase Activity: Assessed by quantifying the glucose or p-nitrophenol released from a specific substrate like p-nitrophenyl-β-D-glucopyranoside.[1]
-
Dehydrogenase Activity (DHA): Evaluated by measuring the rate of reduction of 2,3,5-triphenyltetrazolium chloride (TTC) to triphenylformazan (TPF), which is quantified spectrophotometrically.[5]
Microbial Community Analysis
To understand structural changes in the microbial community, molecular biology techniques are employed.
-
DNA Extraction: Total soil DNA is extracted from soil samples using commercial kits.
-
Quantification of Microbial Groups: The abundance of specific microbial genes (e.g., 16S rRNA for bacteria, ITS for fungi, amoA for ammonia oxidizers) is quantified using Quantitative PCR (qPCR).[1]
-
Community Fingerprinting: Techniques like Terminal Restriction Fragment Length Polymorphism (T-RFLP) and Denaturing Gradient Gel Electrophoresis (DGGE) are used to visualize changes in the microbial community structure and assess diversity.[1][2] These methods separate DNA fragments based on length or sequence, creating a "fingerprint" of the community.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for assessing this compound's impact on soil microbes.
Logical Relationship Diagram
Caption: this compound's impact pathway on soil microbial function.
References
- 1. scisoc.confex.com [scisoc.confex.com]
- 2. researchgate.net [researchgate.net]
- 3. Asian J Agric & Biol [asianjab.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. beyondpesticides.org [beyondpesticides.org]
- 7. Comparing effects of herbicides, fertilizers, and tillage on the soil | Center for Sustaining Agriculture and Natural Resources | Washington State University [csanr.wsu.edu]
Cross-Resistance Profile of Mesotrione in Triazine-Resistant Weed Populations: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The emergence of weed populations resistant to triazine herbicides has posed a significant challenge to effective weed management. Mesotrione, a 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibiting herbicide, has been a critical tool in post-emergence weed control, particularly for broadleaf weeds in corn. However, the intensive use of this compound has led to the evolution of resistant weed biotypes, some of which also exhibit resistance to triazines. This guide provides a comparative analysis of the cross-resistance profile of this compound in triazine-resistant weed populations, with a focus on the underlying mechanisms and supported by experimental data.
Quantitative Analysis of Herbicide Resistance
The following tables summarize the resistance levels of various weed populations to this compound and atrazine. The data, derived from dose-response assays, illustrates the degree of resistance, a critical factor in understanding the efficacy of these herbicides.
Table 1: Resistance Profile of Amaranthus tuberculatus (Waterhemp) Populations
| Population | Herbicide | GR50 (g ai ha-1) | Resistance Index (RI) | Resistance Mechanism |
| MCR (McLean County Resistant) | This compound | - | 10-35 | Enhanced metabolism via cytochrome P450 monooxygenases[1] |
| Atrazine | - | Resistant | Enhanced metabolism via glutathione S-transferase (GST)[1] | |
| ACR (Adams County Resistant) | This compound | - | Sensitive | - |
| Atrazine | - | Resistant | Enhanced metabolism via GST | |
| WCS (Wayne County Sensitive) | This compound | - | Susceptible | - |
| Atrazine | - | Susceptible | - | |
| NEB (Nebraska) | This compound (Post-emergence) | 162.1 | 45.5 | Enhanced metabolism via 4-hydroxylation[2][3] |
| This compound (Pre-emergence) | - | 2.4 | - | |
| SEN (Sensitive) | This compound (Post-emergence) | 3.6 | - | - |
Table 2: Cross-Resistance to Other HPPD-Inhibiting Herbicides in a this compound-Resistant A. tuberculatus Population (NEB)
| Herbicide | Application | Resistance Level |
| Tembotrione | Post-emergence | Resistant[2] |
| Topramezone | Post-emergence | Resistant[2] |
| Isoxaflutole | Pre-emergence | Effective control |
Mechanisms of Resistance
The primary mechanisms conferring resistance to triazines and this compound in weed populations are distinct, involving different metabolic pathways. This distinction is crucial for developing effective herbicide resistance management strategies.
Triazine Resistance
Triazine resistance in weeds is well-documented and can occur through two primary mechanisms:
-
Target-Site Resistance: A mutation in the chloroplast psbA gene, which codes for the D1 protein in photosystem II (PSII). This mutation prevents the herbicide from binding to its target site, rendering it ineffective. This is the most common mechanism of triazine resistance.[4][5]
-
Non-Target-Site Resistance (Metabolic Resistance): Enhanced metabolism of the herbicide, typically through conjugation with glutathione, a reaction catalyzed by glutathione S-transferases (GSTs).[4]
This compound Resistance
In the studied triazine-resistant waterhemp populations, resistance to this compound is predominantly due to non-target-site mechanisms:
-
Enhanced Metabolism: The primary mechanism of this compound resistance is its rapid detoxification through metabolic processes.[6] In resistant A. tuberculatus, this is often mediated by cytochrome P450 monooxygenases, which hydroxylate the this compound molecule, converting it into a non-phytotoxic form.[7][8] This enhanced metabolism prevents the herbicide from reaching and inhibiting its target enzyme, HPPD.[2]
-
Lack of Target-Site Mutation: Studies on this compound-resistant A. tuberculatus have generally not found mutations in the HPPD gene that would confer target-site resistance.[2]
The following diagram illustrates the distinct metabolic pathways for atrazine and this compound resistance in a multiple-herbicide-resistant waterhemp population.
Caption: Metabolic pathways for atrazine and this compound resistance.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of resistance studies. The following sections outline the key experimental protocols used to characterize the cross-resistance profiles.
Dose-Response Assays
Dose-response assays are conducted to quantify the level of herbicide resistance in a weed population.
-
Plant Material: Seeds from suspected resistant and known susceptible weed populations are collected and germinated in a controlled greenhouse environment.
-
Herbicide Application: Herbicides are applied at a range of doses, typically including the recommended field rate, as well as several fractions and multiples of this rate. Applications are made at a specific growth stage (e.g., 3-4 leaf stage for post-emergence herbicides).
-
Data Collection: Plant survival and biomass are assessed at a set time point after treatment (e.g., 21 days).
-
Data Analysis: The data are subjected to non-linear regression analysis to determine the herbicide dose required to cause 50% growth reduction (GR50). The resistance index (RI) is then calculated by dividing the GR50 of the resistant population by the GR50 of the susceptible population.
The following diagram outlines the workflow for a typical dose-response assay.
Caption: Workflow for a dose-response assay.
Metabolism Studies
Metabolism studies are performed to determine if enhanced detoxification is the mechanism of resistance.
-
Radiolabeled Herbicide: A radiolabeled form of the herbicide (e.g., 14C-mesotrione) is applied to the leaves of both resistant and susceptible plants.
-
Time-Course Sampling: Leaf tissue is harvested at various time points after application.
-
Extraction: Metabolites are extracted from the leaf tissue using appropriate solvents.
-
Analysis: The extracts are analyzed using techniques such as high-performance liquid chromatography (HPLC) to separate the parent herbicide from its metabolites.
-
Quantification: The amount of parent herbicide and its metabolites is quantified to determine the rate of metabolism in each population.
Molecular Analysis
Molecular techniques are used to investigate target-site resistance mechanisms.
-
DNA/RNA Extraction: Genetic material is extracted from the plant tissue of resistant and susceptible individuals.
-
Gene Sequencing: The target gene (e.g., psbA for triazines, HPPD for this compound) is amplified via PCR and sequenced to identify any potential mutations that could confer resistance.
-
Gene Expression Analysis: Quantitative PCR (qPCR) can be used to determine if the target gene is overexpressed in the resistant population compared to the susceptible population.
Synergistic Effects of this compound and Atrazine
An interesting aspect of the interaction between this compound and atrazine is the observed synergistic effect in controlling certain weed species, including some triazine-resistant biotypes.[1][9] The mechanism for this synergy is not fully understood but may involve the inhibition of plastoquinone synthesis by this compound, which could potentially enhance the binding of atrazine to the D1 protein.[10] This synergistic action has been shown to improve the control of susceptible wild radish and even overcome target-site based atrazine resistance in some cases.[9] However, in waterhemp populations with robust metabolic resistance to both herbicides, the effectiveness of this combination may be diminished.[11]
Conclusion
The cross-resistance profile of this compound in triazine-resistant weed populations is complex and largely dependent on the specific resistance mechanisms present in the weed biotype. In many cases, particularly in Amaranthus species, resistance to both herbicides is conferred by distinct non-target-site metabolic pathways. This lack of a shared resistance mechanism means that there is not always true cross-resistance, but rather the co-occurrence of multiple resistance mechanisms within the same population. Understanding these mechanisms is paramount for the development of sustainable weed management programs that can mitigate the further evolution and spread of herbicide resistance. The use of herbicide mixtures with different modes of action, crop rotation, and integrated weed management practices remain crucial strategies in this ongoing challenge.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Mechanism of resistance to this compound in an Amaranthus tuberculatus population from Nebraska, USA | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. uppersouthplatte.org [uppersouthplatte.org]
- 5. Distinct Detoxification Mechanisms Confer Resistance to this compound and Atrazine in a Population of Waterhemp - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | Inheritance of this compound Resistance in an Amaranthus tuberculatus (var. rudis) Population from Nebraska, USA [frontiersin.org]
- 8. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 9. Synergistic Effects of Atrazine and this compound on Susceptible and Resistant Wild Radish (Raphanus raphanistrum) Populations and the Potential for Overcoming Resistance to Triazine Herbicides | Weed Technology | Cambridge Core [cambridge.org]
- 10. 4-Hydroxyphenylpyruvate dioxygenase (HPPD)-inhibiting herbicides: past, present, and future | Weed Technology | Cambridge Core [cambridge.org]
- 11. INVESTIGATING INTERACTIONS BETWEEN HPPD INHIBITORS AND DIFFERENT CLASSES OF HERBICIDES IN HERBICIDE-RESISTANT BROADLEAF WEEDS - UNIVERSITY OF ILLINOIS [portal.nifa.usda.gov]
Validating the efficacy of mesotrione tank-mixes with other herbicides
Validating the Efficacy of Mesotrione Tank-Mixes: A Comparative Guide
The use of tank-mixes in agriculture is a critical strategy for broadening the spectrum of weed control, enhancing efficacy through synergistic interactions, and managing the development of herbicide-resistant weed biotypes.[1] this compound, a 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor (Group 27), is a widely used herbicide for selective pre- and post-emergence control of broadleaf weeds in crops like corn.[2][3] However, its efficacy on grass weeds is limited.[3][4] This guide provides an objective comparison of this compound tank-mixes with other herbicides, supported by experimental data, to validate their efficacy for weed management.
Efficacy of this compound Tank-Mix Combinations
Tank-mixing this compound with herbicides that have different modes of action can significantly enhance weed control. The most common and well-documented tank-mix partner for this compound is atrazine, a photosystem II (PSII) inhibitor. This combination frequently exhibits a synergistic effect, providing superior control of a diverse range of weeds compared to the individual application of either herbicide.[4][5] Other herbicides are also combined with this compound to target specific weed spectrums or to manage resistance.
Data Presentation: Comparative Weed Control Efficacy
The following tables summarize quantitative data from various field and greenhouse experiments, comparing the performance of this compound alone and in various tank-mix combinations.
Table 1: Efficacy of this compound and Atrazine Tank-Mixes on Weed Control in Maize
| Herbicide Treatment | Application Rate (g/ha) | Weed Species | Weed Control Efficiency (%) | Maize Grain Yield (t/ha) | Data Source(s) |
| Untreated Control | - | Mixed Flora | 0 | 3.73 - 4.76 | [4] |
| This compound (alone) | 120 | Broadleaf Weeds | Effective | 5.83 - 5.96 | [4] |
| This compound (alone) | 120 | Grass Weeds | Poor | 5.83 - 5.96 | [4] |
| Atrazine (alone) | 1000 | Mixed Flora | 66.7 (Year 1), 9.4 (Year 2) | 5.93 - 6.70 | [4] |
| This compound + Atrazine | 875 (Ready-mix) | Mixed Flora | 89 - 99 | 7.74 - 8.11 | [4] |
| This compound + Atrazine | 1000 (Ready-mix) | Mixed Flora | 89 - 99 | 7.74 - 8.11 | [4] |
| This compound + Atrazine | 400 + 1.5 | Atrazine-Resistant Wild Radish | >60% increase over atrazine alone | Not Reported | [5] |
Table 2: Efficacy of this compound with Various Tank-Mix Partners on Different Weed Species
| Herbicide Tank-Mix | Application Rate (g/ha) | Target Weed(s) | Weed Control (%) | Notes | Data Source(s) |
| This compound + s-metolachlor/acetochlor | Not Specified | Grass & Broadleaf Weeds | >93 | Pre-emergence application. | [3] |
| This compound + Dicamba | Not Specified | Summer Grass, Smooth Witchgrass | ~67 | Inadequate control of these grasses. | [3] |
| This compound + Primisulfuron | Not Specified | Grass & Broadleaf Weeds | >92 | Effective control of both weed types. | [3] |
| This compound + Nicosulfuron/Foramsulfuron | 53 - 105 (this compound) | Green Foxtail, Shattercane | Decreased | Antagonistic effect observed; efficacy of sulfonylurea partner was reduced. | [6] |
| This compound + Amicarbazone | 110-175 (this compound) + 53 (Amicarbazone) | Annual Bluegrass | >70 | Sequential applications showed better control than either herbicide alone. | [7] |
| This compound + Triclopyr | 140 (this compound) + 1120 (Triclopyr) | Ground Ivy, White Clover | Improved | Reduced whitening effect of this compound and improved broadleaf control. | [8] |
Experimental Protocols
Detailed methodologies are crucial for the validation and replication of efficacy studies. Below are generalized protocols for conducting herbicide tank-mix trials.
Greenhouse Pot Experiment Protocol
This protocol is designed for the initial screening of herbicide combinations to determine synergistic, antagonistic, or additive effects.
-
Objective: To evaluate the comparative efficacy of this compound tank-mixes against specific weed species under controlled conditions.
-
Experimental Design: A completely randomized design (CRD) with multiple replications (typically 4) is used.[9]
-
Materials:
-
Pots (e.g., 4.5 kg soil capacity).
-
Weed seeds of target species (e.g., Dactyloctenium aegyptium, Echinochloa crus-galli).[4]
-
Herbicide formulations: this compound, and tank-mix partners (e.g., atrazine).
-
Laboratory sprayer calibrated to deliver a precise volume.
-
-
Procedure:
-
Weed seeds are sown at a specified depth in the pots.
-
After germination, plants are thinned to a uniform number per pot (e.g., 15-25 plants/pot).[4]
-
Herbicides are applied at various rates, both individually and in combination, when the weeds reach a specific growth stage.
-
Treatments include an untreated control for comparison.
-
Weed control efficacy is visually assessed at set intervals (e.g., 7, 14, and 28 days after application).[9]
-
-
Data Analysis: Analysis of variance (ANOVA) is performed on the data. Colby's method can be used to determine if the observed response of the herbicide combination is synergistic, antagonistic, or additive.
Field Trial Protocol
This protocol is for evaluating herbicide tank-mixes under real-world agricultural conditions.
-
Objective: To assess the efficacy and crop safety of this compound tank-mixes in a specific crop (e.g., maize) under field conditions.
-
Experimental Design: A Randomized Complete Block Design (RCBD) is typically employed to account for field variability.[4][10] Plots are of a defined size (e.g., 2.5 by 6.1 m) with untreated buffer zones.[11]
-
Procedure:
-
The trial is established in a field with a natural and uniform infestation of the target weeds.
-
The crop is planted using standard agronomic practices.
-
Herbicide treatments are applied at specific crop and weed growth stages (pre-emergence or post-emergence). Applications are made using a calibrated sprayer to ensure uniform coverage.[11]
-
Treatments include the this compound tank-mix, individual components of the mix, a standard herbicide program for comparison, and an untreated control.
-
Data collection includes:
-
Visual weed control ratings at multiple time points.
-
Weed density and biomass measurements from quadrats placed within each plot.
-
Crop injury ratings to assess phytotoxicity.
-
Crop yield at the end of the growing season.[4]
-
-
-
Data Analysis: Data are subjected to ANOVA. Fisher's protected least significant difference (LSD) test or a similar mean separation test is used to compare treatment means.[4] Weed dry weight data may require transformation (e.g., square root) before analysis to meet the assumptions of ANOVA.[4]
Visualizations
Herbicide Mode of Action Pathway
The following diagram illustrates the mechanism of action for a this compound and atrazine tank-mix, highlighting the dual inhibition of critical plant biochemical pathways.
Caption: Dual-site attack by this compound (HPPD) and Atrazine (PSII) leading to synergistic weed control.
Experimental Workflow for Efficacy Validation
This diagram outlines the logical progression of a field trial designed to test the efficacy of a new herbicide tank-mix.
Caption: Standard workflow for conducting a herbicide tank-mix efficacy field trial from design to analysis.
References
- 1. awsjournal.org [awsjournal.org]
- 2. albaugh.com [albaugh.com]
- 3. nzpps.org [nzpps.org]
- 4. isws.org.in [isws.org.in]
- 5. ahri.uwa.edu.au [ahri.uwa.edu.au]
- 6. Efficacy of Sulfonylurea Herbicides when Tank Mixed with this compound | Weed Technology | Cambridge Core [cambridge.org]
- 7. hort [journals.ashs.org]
- 8. Fastlink to record 130483 | Turfgrass Information Center [tic.msu.edu]
- 9. Efficacy of [atrazine + this compound] in control of weed in corn - Weed Control Journal [weedcontroljournal.org]
- 10. Experimental design matters for statistical analysis: how to handle blocking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bioone.org [bioone.org]
Comparative transcriptomics of mesotrione-treated and untreated plant tissues
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the transcriptomic landscapes in plant tissues with and without mesotrione treatment. By examining the differential gene expression, this document aims to elucidate the molecular mechanisms underlying this compound's herbicidal activity and the plant's subsequent stress responses. The information presented is supported by experimental data from comparative transcriptomic studies.
Quantitative Data Summary
The following tables summarize the quantitative data on differentially expressed genes (DEGs) in response to this compound treatment. The data is derived from RNA-Seq analysis of a this compound-tolerant and a this compound-sensitive sweet corn line, providing a clear comparison of their transcriptomic responses.
Table 1: Differentially Expressed Genes (DEGs) in this compound-Treated vs. Untreated Sweet Corn Lines
| Comparison | Up-regulated Genes | Down-regulated Genes | Total DEGs |
| Tolerant Line (Treated vs. Control) | 452 | 409 | 861 |
| Sensitive Line (Treated vs. Control) | 2,586 | 2,586 | 5,172 |
Data is synthesized from a study on sweet corn lines 48 hours post-treatment. The number of DEGs is significantly higher in the sensitive line, indicating a more pronounced transcriptomic disruption.
Table 2: Functional Categorization of Key Differentially Expressed Genes
| Biological Process | Tolerant Line Response | Sensitive Line Response |
| Photosynthesis | Induction of genes encoding light-harvesting chlorophyll protein complex[1][2]. | General down-regulation of photosynthesis-related genes[1][2]. |
| Oxidative Stress | Up-regulation of ROS scavenging enzymes (SOD, POD, CAT)[2]. | Significant reduction in the activity of SOD, POD, and CAT[2]. |
| Cell Wall Modification | Minimal changes in cell wall-related genes. | Overrepresentation of genes involved in cell wall loosening[1][2]. |
| Herbicide Metabolism | Potential up-regulation of cytochrome P450 monooxygenases. | Lower constitutive and induced expression of detoxification enzymes. |
| Carotenoid Biosynthesis | Initial inhibition followed by recovery and even up-regulation in some cases. | Severe and sustained inhibition of the carotenoid biosynthetic pathway[3]. |
Experimental Protocols
A generalized yet detailed methodology for a comparative transcriptomics study of this compound's effects on plant tissues is provided below. This protocol is a composite of standard practices in the field.
2.1. Plant Growth and this compound Treatment
-
Plant Material: Grow a tolerant and a sensitive plant line (e.g., sweet corn) under controlled greenhouse conditions (e.g., 25°C day/20°C night, 16h photoperiod).
-
Herbicide Application: At the three-leaf stage, apply this compound at a recommended field rate (e.g., 105 g a.i. ha⁻¹) to the treatment group. The control group should be treated with a mock solution (water and surfactant).
-
Tissue Sampling: Collect leaf tissue from both treated and control plants at various time points (e.g., 24, 48, 72 hours) post-application. Immediately freeze the samples in liquid nitrogen and store them at -80°C.
2.2. RNA Extraction, Library Preparation, and Sequencing
-
RNA Extraction: Extract total RNA from the frozen leaf tissue using a suitable kit (e.g., RNeasy Plant Mini Kit, Qiagen) following the manufacturer's instructions.
-
RNA Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and an Agilent 2100 Bioanalyzer.
-
Library Preparation: Prepare sequencing libraries from high-quality RNA samples using a kit such as the Illumina TruSeq RNA Sample Prep Kit. This involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.
-
Sequencing: Perform paired-end sequencing of the prepared libraries on an Illumina sequencing platform (e.g., HiSeq).
2.3. Bioinformatic Analysis of RNA-Seq Data
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads. Trim adapter sequences and low-quality reads using software such as Trimmomatic.
-
Read Mapping: Align the high-quality reads to a reference genome using a splice-aware aligner like HISAT2.
-
Quantification of Gene Expression: Count the number of reads mapping to each gene using featureCounts or a similar tool.
-
Differential Expression Analysis: Identify differentially expressed genes (DEGs) between treated and control samples using packages like DESeq2 or edgeR in R. Set a significance threshold (e.g., p-adj < 0.05 and |log2(FoldChange)| > 1).
-
Functional Annotation and Enrichment Analysis: Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis on the DEG lists to identify over-represented biological processes and pathways.
Visualizations: Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key pathways and workflows related to the comparative transcriptomics of this compound treatment.
Caption: this compound's primary mode of action.
Caption: Experimental workflow for comparative transcriptomics.
Caption: Plant response pathways to this compound.
References
Safety Operating Guide
Proper Disposal Procedures for Mesotrione: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of mesotrione, a selective herbicide, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personal safety and environmental protection.
General Disposal Principles
Improper disposal of pesticide waste is a violation of federal law.[1] Wastes resulting from the use of this compound may be disposed of on-site or at an approved waste disposal facility.[2][3] Open dumping is strictly prohibited.[2][3] It is crucial to prevent this compound from contaminating water, food, or feed through storage or disposal.[1][4][5]
For specific guidance, you should contact your state's Pesticide or Environmental Control Agency or the Hazardous Waste representative at the nearest Environmental Protection Agency (EPA) Regional Office.[1]
Spill Management and Cleanup
In the event of a spill, immediate action is necessary to contain the material and prevent environmental contamination.[1]
Emergency Spill Protocol:
-
Isolate the Area: Stop the source of the spill if it is safe to do so and keep unnecessary personnel away from the hazard area.[1][4]
-
Containment: Prevent the spill from entering waterways, sewers, or confined areas.[1][2] For large spills, create a dike around the area using absorbent or impervious materials like clay or sand.[1][4]
-
Cleanup:
-
Small Spills: Absorb the spill with inert materials such as sand, vermiculite, or other non-combustible absorbents.[1][4] Place the absorbed material into a suitable, labeled container for disposal.[1][4][6]
-
Large Spills: Recover as much free liquid as possible for reuse or disposal.[1][4] Allow the remaining absorbed material to solidify before scraping it up for disposal.[1][4]
-
-
Decontamination: After removing the spilled material, thoroughly clean the contaminated area with water.[1] Collect the wash liquid with additional absorbent material for proper disposal.[1] Minimize water use to prevent runoff into sewers or open water bodies.[1]
Container Disposal
Proper disposal of empty containers is critical to prevent residual chemical contamination. Non-refillable containers should not be reused or refilled.[2][4]
Triple-Rinse Procedure: A "triple rinse" procedure is required for empty containers to ensure they are properly cleaned before disposal.[1][3]
-
Empty: Empty the remaining contents into the application equipment or a mix tank.[1][3]
-
First Rinse: Fill the container one-fourth full with water and recap it tightly.[1][3] Shake for 10 seconds or roll the container for 30 seconds to rinse all interior surfaces.[1][3] Pour the rinsate into the application equipment or a mix tank, or store it for later use or disposal.[1]
-
Second & Third Rinse: Repeat the rinsing procedure two more times.[1][3]
-
Final Disposal: After the final rinse, the clean container can be offered for recycling if available.[1][4] If not, puncture the container and dispose of it in a sanitary landfill, or by incineration if allowed by state and local authorities.[1][5] If burning is permitted, stay out of the smoke.[1][5]
Transportation and Shipping Data
The transportation of this compound is regulated by the U.S. Department of Transportation (DOT), particularly for larger quantities.
| Container Size | DOT Regulation Status | Shipping Description | Hazard Class | Packing Group | Emergency Guide |
| < 119 Gallons | Not Regulated by DOT | N/A | N/A | N/A | N/A |
| > 119 Gallons | Regulated by DOT | UN 3082, Environmentally Hazardous Substance, Liquid, N.O.S. (this compound) | 9 | III | 171 |
This compound Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste and containers.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
